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  • Product: 4-(Pyridin-4-ylmethoxy)benzoic acid
  • CAS: 923216-85-7

Core Science & Biosynthesis

Foundational

4-(Pyridin-4-ylmethoxy)benzoic acid CAS number and properties

[1] Executive Summary 4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7) is a bifunctional aromatic ether widely utilized in medicinal chemistry and supramolecular material science.[1] Characterized by a central ethe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7) is a bifunctional aromatic ether widely utilized in medicinal chemistry and supramolecular material science.[1] Characterized by a central ether linkage connecting a pyridine ring and a benzoic acid moiety, this compound serves as a critical "linker scaffold" in drug discovery. Its structure offers two distinct chemical handles: a carboxylic acid for amide coupling or esterification, and a basic pyridine nitrogen for hydrogen bonding or metal coordination.

In pharmaceutical research, this motif is frequently employed to extend pharmacophores into solvent-exposed pockets of enzymes (e.g., kinases) or to improve the physicochemical properties (solubility, lipophilicity) of drug candidates. In materials science, it functions as a ligand for Metal-Organic Frameworks (MOFs) and coordination complexes due to its ability to bridge metal centers.

Physicochemical Identity & Properties[3][4][5][6]

Nomenclature & Identification
PropertyDetail
IUPAC Name 4-(Pyridin-4-ylmethoxy)benzoic acid
CAS Number 923216-85-7
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES O=C(O)C1=CC=C(OCC2=CC=NC=C2)C=C1
InChI Key BZNNDTCHJWVJGP-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in waterRequires basic pH for aqueous solubility
pKa (Predicted) Acid: ~4.2; Pyridine: ~5.3Exists as a zwitterion in neutral aqueous media
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity suitable for drug scaffolds
Melting Point >210 °C (Decomposition often observed)High lattice energy due to intermolecular H-bonding

Synthesis & Manufacturing Protocols

The synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid typically follows a convergent two-step pathway: a Williamson ether synthesis followed by ester hydrolysis. This route is preferred for its scalability and the availability of inexpensive starting materials.

Reaction Scheme (Graphviz Visualization)

SynthesisPath SM1 Methyl 4-hydroxybenzoate (Nucleophile) Step1 Step 1: Etherification K2CO3, DMF, 80°C SM1->Step1 SM2 4-(Chloromethyl)pyridine HCl (Electrophile) SM2->Step1 Int Intermediate: Methyl 4-(pyridin-4-ylmethoxy)benzoate Step1->Int SN2 Substitution Step2 Step 2: Hydrolysis LiOH or NaOH, THF/H2O Int->Step2 Product Final Product: 4-(Pyridin-4-ylmethoxy)benzoic acid Step2->Product Saponification & Acidification

Figure 1: Convergent synthetic pathway via Williamson ether synthesis and saponification.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 4-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous DMF or Acetone (if refluxing). DMF is preferred for higher reaction rates.

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes to generate the phenoxide anion.
      
    • Add 4-(Chloromethyl)pyridine HCl portion-wise.

    • Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Workup: Pour into ice-water. The ester intermediate often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

Step 2: Ester Hydrolysis

  • Reagents: Methyl ester intermediate (from Step 1), Lithium Hydroxide (LiOH

    
    H
    
    
    
    O, 3.0 eq).
  • Solvent: THF/Water (3:1) or Methanol/Water.

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add LiOH and stir at room temperature (or mild heat, 50°C) until the ester is consumed (typically 2-12 hours).

    • Isolation: Concentrate to remove organic solvent. Acidify the aqueous residue with 1N HCl to pH ~4-5.

    • Purification: The product will precipitate as a white solid.[2] Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Applications in Drug Discovery & Material Science[9]

Medicinal Chemistry: The "Linker" Role

This compound is a classic Type II Kinase Inhibitor motif. The benzoic acid moiety often mimics the phosphate group of ATP or engages in hydrogen bonding with the "sugar pocket" residues, while the pyridine ring extends into the solvent front or interacts with the hinge region.

  • VLA-4 Antagonists: Research indicates that benzoic acid derivatives containing heterocyclic ethers are potent antagonists of the Integrin

    
     (VLA-4), a target for asthma and autoimmune diseases. The pyridine ring improves metabolic stability compared to aliphatic analogs.
    
  • GPCR Modulators: The rigid phenyl-ether-pyridine spacer provides a defined distance (~9-10 Å) between the acidic headgroup and the basic pyridine tail, useful for spanning binding pockets in G-Protein Coupled Receptors.

Coordination Chemistry

In the field of bioinorganic chemistry, 4-(pyridin-4-ylmethoxy)benzoic acid acts as a ditopic ligand .

  • Metal Binding: The pyridine nitrogen coordinates to soft metals (Zn, Co, Cu), while the carboxylate binds hard metals or forms paddle-wheel clusters.

  • MOFs: It is used to construct Metal-Organic Frameworks where the ether linkage provides conformational flexibility, allowing the material to "breathe" or adjust pore size upon guest inclusion.

Analytical Characterization

To validate the synthesis of CAS 923216-85-7, researchers should look for the following spectral signatures.

Proton NMR ( H NMR, DMSO- , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH ~12.8Broad Singlet1HCarboxylic Acid
Pyridine 8.60Doublet (

Hz)
2H

-protons to Nitrogen
Benzene 7.90Doublet (

Hz)
2HOrtho to COOH
Pyridine 7.45Doublet (

Hz)
2H

-protons to Nitrogen
Benzene 7.10Doublet (

Hz)
2HOrtho to Ether
Linker 5.25Singlet2H

Mass Spectrometry
  • ESI-MS (Positive Mode):

    
     m/z.
    
  • ESI-MS (Negative Mode):

    
     m/z.
    

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it is structurally analogous to other benzoic acid/pyridine derivatives. Treat as a Warning substance.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature, kept dry. The ether linkage is stable, but the carboxylic acid can react with strong bases.

References

  • JHECHEM. (2025).[4] Product Specification: 4-(pyridin-4-ylmethoxy)benzoic acid (CAS 923216-85-7).[1][5] Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4-(pyridin-4-ylmethoxy)benzoic acid. RSC Advances, Supporting Information. Retrieved from

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.

  • PubChem. (2025).[3][6] Compound Summary: 4-(Pyridin-4-yl)benzoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Matrix Fine Chemicals. (2025).[4] Catalog Entry: 4-(Pyridin-4-yl)benzoic acid.[5] Retrieved from

Sources

Exploratory

Elucidating the Molecular Structure of 4-(Pyridin-4-ylmethoxy)benzoic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The unambiguous determination of a molecule's structure is the bedrock of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The unambiguous determination of a molecule's structure is the bedrock of all chemical and pharmaceutical research.[1] For novel compounds like 4-(Pyridin-4-ylmethoxy)benzoic acid, which holds potential as a versatile building block in medicinal chemistry and materials science, a rigorous and systematic approach to structural elucidation is paramount. This guide provides a comprehensive, field-proven workflow for confirming the molecular architecture of this target compound. We move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques creates a self-validating system for structural confirmation.

The Strategic Imperative: Why a Multi-Faceted Approach?

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Integration cluster_3 Final Confirmation Unknown Synthesized Sample (Presumed 4-(Pyridin-4-ylmethoxy)benzoic acid) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (1H, 13C, 2D) Unknown->NMR MW Molecular Weight & Formula Confirmation MS->MW FG Functional Group Identification IR->FG Connectivity Atomic Connectivity & Skeleton Mapping NMR->Connectivity Structure Confirmed Molecular Structure MW->Structure FG->Structure Connectivity->Structure

Figure 1: The integrated workflow for molecular structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Experience: The first step is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the exact mass, allowing for the confident determination of the molecular formula. We utilize Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis: Infuse the sample solution directly or via LC injection. Acquire data over a mass range of m/z 50-500.

  • Data Processing: Determine the m/z of the most abundant ion and use the instrument software to predict the molecular formula based on the exact mass.

Data Interpretation & Expected Results

The molecular formula of 4-(Pyridin-4-ylmethoxy)benzoic acid is C₁₃H₁₁NO₃. Its monoisotopic mass is 229.0739 Da.

  • Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺.

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can provide valuable structural clues. Key expected fragments arise from the cleavage of the ether bond.[4][5][6]

Parameter Expected Value Inference
Molecular Formula C₁₃H₁₁NO₃-
Exact Mass 229.0739 DaCorresponds to the elemental composition.
[M+H]⁺ (Observed) ~230.0812 m/zConfirms the molecular weight of the parent molecule.
Key Fragment 1 ~92.0495 m/z[C₆H₆N]⁺, corresponds to the pyridin-4-ylmethyl cation after ether cleavage.
Key Fragment 2 ~137.0244 m/z[C₇H₅O₂]⁺, corresponds to the 4-carboxybenzoyl cation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups that constitute the molecule.[7][8] The presence of a carboxylic acid, an ether, and aromatic rings will generate a highly characteristic spectral "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-650 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Data Interpretation & Expected Results

The IR spectrum provides a definitive checklist for the expected functional groups.[9][10][11]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Assignment
O-H Stretch 3300 - 2500 (very broad)Carboxylic Acid O-H, indicative of hydrogen bonding.[12]
Aromatic C-H Stretch 3100 - 3000Aromatic C-H bonds on both rings.
Aliphatic C-H Stretch 2980 - 2850Methylene (-CH₂-) bridge.
C=O Stretch 1720 - 1680 (strong, sharp)Carboxylic Acid C=O.[8]
Aromatic C=C Stretch 1610, 1580, 1450Benzene and Pyridine ring skeletal vibrations.
C-O Stretch 1300 - 1100 (strong)Ether (Ar-O-CH₂) and Carboxylic Acid (C-O) stretches.
Out-of-Plane Bends 900 - 690Substitution patterns on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed connectivity of a molecule.[13][14] For 4-(Pyridin-4-ylmethoxy)benzoic acid, a combination of ¹H, ¹³C, and 2D NMR experiments will unambiguously establish the carbon-hydrogen framework and the linkage between the pyridinyl, methoxy, and benzoic acid moieties.

Causality in Solvent Choice: The choice of NMR solvent is critical. While CDCl₃ is common, the acidic proton of the carboxylic acid is often broad or exchanges with trace water, making it difficult to observe. DMSO-d₆ is the preferred solvent as it forms hydrogen bonds with the acidic proton, slowing its exchange and allowing for its observation as a distinct, albeit broad, signal.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH) correlations between protons and carbons. This is crucial for connecting the molecular fragments.

Data Interpretation & Expected Results

¹H NMR (400 MHz, DMSO-d₆) The ¹H NMR spectrum maps out all unique proton environments.[15][16] The disubstituted aromatic rings will show characteristic doublet patterns.

Label Approx. Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a~13.0broad singlet1HCarboxylic Acid (-COOH )
H-b~8.6Doublet2HPyridine protons ortho to Nitrogen
H-c~7.9Doublet2HBenzoic acid protons ortho to -COOH
H-d~7.4Doublet2HPyridine protons meta to Nitrogen
H-e~7.1Doublet2HBenzoic acid protons meta to -COOH
H-f~5.2Singlet2HMethylene bridge (-CH₂ -)

¹³C NMR (100 MHz, DMSO-d₆) The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[17]

Approx. Chemical Shift (δ, ppm) Assignment
~167Carboxylic Acid Carbonyl (C =O)
~161Aromatic Carbon (C -O) on benzoic acid ring
~150Aromatic Carbons (C -H) ortho to Pyridine Nitrogen
~146Quaternary Aromatic Carbon on Pyridine ring
~131Aromatic Carbons (C -H) ortho to -COOH
~129Quaternary Aromatic Carbon on benzoic acid ring
~122Aromatic Carbons (C -H) meta to Pyridine Nitrogen
~115Aromatic Carbons (C -H) meta to -COOH
~68Methylene bridge (-C H₂-)
2D NMR: Connecting the Pieces

While ¹H and ¹³C spectra propose the pieces, 2D NMR proves their assembly. The HMBC experiment is the ultimate validation tool.

Figure 2: Key HMBC correlations confirming the ether linkage.

  • COSY: Will show coupling between H-b and H-d on the pyridine ring, and between H-c and H-e on the benzoic acid ring, confirming the substitution patterns.

  • HMBC (Trustworthy Validation): This experiment provides the definitive connections. The most critical correlation is from the methylene protons (H-f, ~5.2 ppm) to the aromatic carbons on both rings. This proves the existence of the -O-CH₂- bridge connecting the two aromatic systems. A correlation from H-f to the carbon bearing the oxygen on the benzoic acid ring (~161 ppm) and to the quaternary carbon on the pyridine ring (~146 ppm) is the "smoking gun" evidence for the complete molecular skeleton.

Conclusion: A Self-Validating Structural Assignment

By integrating data from HRMS, FTIR, and a suite of NMR experiments, we have constructed a self-validating case for the structure of 4-(Pyridin-4-ylmethoxy)benzoic acid.

  • HRMS confirmed the molecular formula C₁₃H₁₁NO₃.

  • FTIR identified the required functional groups: a carboxylic acid, an ether, and aromatic systems.

  • ¹H and ¹³C NMR provided a precise count and description of the proton and carbon environments, consistent with the proposed structure.

  • 2D NMR unequivocally established the atomic connectivity, proving the linkage of the pyridinyl and benzoyl moieties through the methoxy bridge.

This rigorous, multi-technique workflow provides the authoritative grounding necessary for any further research or development involving this compound, ensuring that subsequent biological or material science investigations are based on a molecule of known and verified structure.

References

  • American Chemical Society. (n.d.). Simplified infrared functional group correlation chart. Journal of Chemical Education. [Link][9]

  • Kim, J., & Kim, C. S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link][1]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. [Link][10]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link][12]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link][11]

  • Advanced Chemistry Development. (2026, February 15). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. [Link][8]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link][4]

  • CICECO. (n.d.). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. [Link][2]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][5]

  • YouTube. (2021, July 13). FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids. [Link][6]

  • MicroCombiChem. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. [Link][13]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][15]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link][18]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link][14]

  • OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link][17]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link][16]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link][3]

Sources

Foundational

Physical and chemical properties of 4-(Pyridin-4-ylmethoxy)benzoic acid

Executive Summary 4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and coordination polymer research. Structurally, it consi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and coordination polymer research. Structurally, it consists of a benzoic acid moiety linked to a pyridine ring via an oxymethyl ether spacer. This specific geometry confers unique properties: the carboxylic acid provides a hydrogen-bond donor/acceptor site or metal coordination point, while the pyridine nitrogen acts as a monodentate ligand or proton acceptor (pKa ~5.2).

In drug discovery, this scaffold serves as a privileged structure for designing VLA-4 antagonists , MMP inhibitors , and anti-inflammatory agents , where the ether linker provides critical rotational freedom between the aromatic domains. In materials science, it is a proven ligand for constructing Metal-Organic Frameworks (MOFs) and discrete coordination complexes (e.g., with Co(II), Zn(II)) due to its ability to bridge metal centers with a "V-shaped" or linear geometry depending on packing.

Physicochemical Properties[1][2][3]

The compound exhibits ampholytic behavior due to the presence of both a basic pyridine nitrogen and an acidic carboxyl group.

Table 1: Key Physical and Chemical Parameters
PropertyValue / DescriptionSource/Note
IUPAC Name 4-(Pyridin-4-ylmethoxy)benzoic acid
CAS Number 923216-85-7[1]
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance White to off-white crystalline powderExperimental observation
Melting Point >200°C (Decomposition likely)High lattice energy due to H-bonding [2]
Solubility (25°C) Water: Insoluble (<0.1 mg/mL)DMSO: Soluble (>20 mg/mL)DMF: SolubleMethanol: Slightly soluble (hot)Lipophilic core limits aqueous solubility
pKa (Calculated) Acid (COOH): ~4.0Base (Pyridine-N): ~5.2Zwitterionic character possible at pH 4-5
logP (Predicted) 1.9 - 2.3Moderate lipophilicity
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, Ether-O, Pyridine-N)

Synthetic Routes & Chemical Reactivity

The synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid typically follows a convergent Williamson ether synthesis strategy. This route is preferred over direct nucleophilic aromatic substitution due to the mild conditions and high regioselectivity.

Synthesis Protocol (Step-by-Step)

Reagents:

  • Precursor A: 4-(Chloromethyl)pyridine hydrochloride (prepared from 4-pyridylmethanol + SOCl₂).

  • Precursor B: Methyl 4-hydroxybenzoate.

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF or Acetone.

Workflow:

  • Activation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 4-(Chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Heat the mixture to 80°C for 4-6 hours.

    • Note: The use of the hydrochloride salt requires excess base to neutralize the HCl and drive the reaction.

  • Isolation (Intermediate): Pour the reaction mixture into ice water. The methyl ester intermediate (Methyl 4-(pyridin-4-ylmethoxy)benzoate) will precipitate. Filter and wash with water.[1]

  • Hydrolysis: Suspend the ester in a mixture of THF/MeOH (1:1). Add aqueous NaOH (2M, 3.0 eq) and reflux for 2 hours.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~5-6 (near the isoelectric point). The target acid precipitates as a white solid.[2][3]

  • Purification: Recrystallize from Ethanol/Water or wash with hot methanol.

Reaction Pathway Diagram[8]

Synthesis Start1 4-Hydroxymethylpyridine Inter1 4-(Chloromethyl)pyridine HCl salt Start1->Inter1 SOCl2, DCM Reflux Start2 Methyl 4-hydroxybenzoate Inter2 Methyl 4-(pyridin-4-ylmethoxy) benzoate (Ester) Start2->Inter2 K2CO3, DMF + Inter1, 80°C Inter1->Inter2 Product 4-(Pyridin-4-ylmethoxy) benzoic acid Inter2->Product 1. NaOH, MeOH/THF 2. HCl (pH 5)

Figure 1: Convergent synthesis via Williamson ether coupling followed by saponification.

Characterization Profile

Researchers should validate the identity of the compound using the following spectral markers.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.60 ppm (d, J=6.0 Hz, 2H): Pyridine protons adjacent to nitrogen (C2, C6).

    • δ 7.90 ppm (d, J=8.8 Hz, 2H): Benzoate protons adjacent to carbonyl (C2', C6').

    • δ 7.45 ppm (d, J=6.0 Hz, 2H): Pyridine protons (C3, C5).

    • δ 7.10 ppm (d, J=8.8 Hz, 2H): Benzoate protons adjacent to ether (C3', C5').

    • δ 5.25 ppm (s, 2H): Benzylic methylene protons (-O-CH₂-Py).

    • Key Diagnostic: The singlet at ~5.25 ppm confirms the integrity of the ether linker.

  • IR Spectroscopy (ATR):

    • ~1680-1700 cm⁻¹: C=O stretch (Carboxylic acid).

    • ~1600 cm⁻¹: C=N stretch (Pyridine ring).

    • ~1250 cm⁻¹: C-O-C asymmetric stretch (Ether).

Applications in Research

Medicinal Chemistry

This compound acts as a versatile linker scaffold . The 4-pyridyl group mimics the basicity of histamine or other bioactive amines, while the benzoic acid allows for conjugation to peptidomimetics.

  • VLA-4 Antagonists: Derivatives of this acid have been explored as antagonists for Integrin α4β1 (VLA-4), a target for treating asthma and autoimmune diseases. The ether linkage provides the necessary flexibility for the aromatic rings to fit into the hydrophobic pockets of the integrin [3].

  • MMP Inhibitors: The hydroxamic acid derivatives (synthesized from this acid) are potential Matrix Metalloproteinase (MMP) inhibitors.

Coordination Chemistry (MOFs)

The compound is a "non-linear" dicarboxylate mimic (functionally) where the pyridine N and carboxylate O bind different metal centers.

  • Co(II) Complexes: Tabassum et al. synthesized a mononuclear Co(II) complex using this ligand, demonstrating its ability to bind DNA and induce photo-cleavage.[4] The ligand stabilizes the metal center while the pyridine moiety facilitates intercalation into DNA base pairs [2].

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized pyridine/benzoic acid derivative.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[5]

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from strong oxidizing agents.[6]

References

  • Chemical Book/CAS Registry. 4-(Pyridin-4-ylmethoxy)benzoic acid - CAS 923216-85-7.

  • Tabassum, S., et al. (2015). Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4-(pyridin-4-ylmethoxy)benzoic acid: Evaluation of the DNA/protein interaction. RSC Advances.

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin.

  • PubChem. 4-(Pyridin-4-yl)benzoic acid (Structural Analog).(Note: Cited for comparative physicochemical properties of the benzoic acid/pyridine core).

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(Pyridin-4-ylmethoxy)benzoic acid

Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. The extent to which a compound dissolves in a given solvent system governs its bioavailability, formulability, and ultimately, its efficacy and safety. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 4-(Pyridin-4-ylmethoxy)benzoic acid, a molecule of interest in medicinal chemistry.

While specific experimental solubility data for 4-(Pyridin-4-ylmethoxy)benzoic acid is not yet extensively published, this guide will provide a robust framework for its determination and interpretation. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed, field-proven protocol for its experimental measurement, and offer insights into how its solubility can be modulated. Our approach is grounded in scientific first principles and draws upon data from structurally analogous compounds to build a predictive and practical understanding.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4-(Pyridin-4-ylmethoxy)benzoic acid is a molecule that possesses a rich combination of functional groups, each contributing to its overall physicochemical properties.

  • Benzoic Acid Moiety: The carboxylic acid group is a key determinant of the molecule's acidic character and its potential for hydrogen bonding. As a weak acid, its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces a basic character to the molecule. This nitrogen can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which will also significantly influence aqueous solubility.[1][2]

  • Ether Linkage: The methoxy bridge provides some flexibility to the molecule and can also participate in hydrogen bonding as an acceptor.

The interplay of these functional groups suggests a molecule with a complex solubility profile, exhibiting amphoteric properties (the ability to act as both an acid and a base). Its solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and, in aqueous systems, the pH.

Predictive Analysis based on Structural Analogs

In the absence of direct experimental data, we can infer the likely solubility behavior of 4-(Pyridin-4-ylmethoxy)benzoic acid by examining structurally related compounds.

  • Benzoic Acid: This parent compound is poorly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and ether.[3][4][5][6][7]

  • 4-Methoxybenzoic Acid: The addition of a methoxy group, similar to the ether linkage in our target molecule, results in high solubility in alcohols and good solubility in ketones and esters, while remaining sparingly soluble in water.[8][9][10]

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): This isomer of nicotinic acid is moderately soluble in water and dissolves well in alcohols like ethanol and methanol.[11][12][13][14][15] Its solubility in aqueous solutions increases in basic conditions due to the deprotonation of the carboxylic acid.[11]

Based on these analogs, we can predict that 4-(Pyridin-4-ylmethoxy)benzoic acid will likely exhibit limited solubility in non-polar hydrocarbon solvents and greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its aqueous solubility is expected to be minimal at its isoelectric point and will increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the pyridine nitrogen.

Theoretical Framework: The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like 4-(Pyridin-4-ylmethoxy)benzoic acid, the Henderson-Hasselbalch equation is a cornerstone for understanding its pH-dependent aqueous solubility.[16] This equation relates the pH of a solution to the pKa of an acid and the ratio of the concentrations of the deprotonated (conjugate base) and protonated (acid) forms.

For the carboxylic acid group:

pH = pKa + log ( [A⁻] / [HA] )

For the pyridine nitrogen (as a conjugate acid):

pH = pKa + log ( [B] / [BH⁺] )

The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized forms. The solubility of the ionized forms is generally much higher than the neutral form. Therefore, as the pH of the solution moves away from the isoelectric point of the molecule, the total solubility increases.

Below is a graphical representation of the ionization states of 4-(Pyridin-4-ylmethoxy)benzoic acid as a function of pH.

G Low_pH Low pH (Protonated Pyridine, Neutral Carboxylic Acid) Cationic Form - Higher Solubility Mid_pH Isoelectric Point (pI) (Neutral Pyridine, Neutral Carboxylic Acid) Zwitterionic/Neutral Form - Lowest Solubility Low_pH->Mid_pH Increase pH High_pH High pH (Neutral Pyridine, Deprotonated Carboxylic Acid) Anionic Form - Higher Solubility Mid_pH->High_pH Increase pH

Caption: pH-dependent ionization states of 4-(Pyridin-4-ylmethoxy)benzoic acid.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-(Pyridin-4-ylmethoxy)benzoic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add_Excess Add excess solid 4-(Pyridin-4-ylmethoxy)benzoic acid to the chosen solvent in a sealed vial. Agitate Agitate the mixture at a constant temperature for a sufficient duration (e.g., 24-72 hours) to reach equilibrium. Add_Excess->Agitate Separate Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration). Agitate->Separate Analyze Determine the concentration of the solute in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis). Separate->Analyze

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Materials:

    • Ensure the 4-(Pyridin-4-ylmethoxy)benzoic acid is of high purity and has a well-characterized solid form (e.g., crystalline).

    • Use high-purity solvents.

    • For aqueous solubility, prepare buffers at various pH values.

  • Sample Preparation:

    • Add an excess amount of solid 4-(Pyridin-4-ylmethoxy)benzoic acid to a series of vials containing the different solvents or buffer solutions. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is best to filter the supernatant through a chemically inert filter (e.g., PTFE with a pore size of 0.22 µm).

  • Concentration Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of 4-(Pyridin-4-ylmethoxy)benzoic acid using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Anticipated Solubility Profile of 4-(Pyridin-4-ylmethoxy)benzoic acid in Various Solvents at 25 °C
SolventSolvent TypePredicted SolubilityRationale
Water (pH 7.0)Polar, ProticLowThe molecule is expected to be near its isoelectric point.
0.1 M HCl (pH 1.0)Aqueous, AcidicHighThe pyridine nitrogen will be protonated, forming a soluble salt.
0.1 M NaOH (pH 13.0)Aqueous, BasicHighThe carboxylic acid will be deprotonated, forming a soluble salt.
MethanolPolar, ProticHighCapable of hydrogen bonding with both the pyridine and carboxylic acid groups.
EthanolPolar, ProticHighSimilar to methanol, a good hydrogen bonding solvent.
AcetonePolar, AproticModerate to HighCan act as a hydrogen bond acceptor.
AcetonitrilePolar, AproticModerateLess effective at hydrogen bonding than acetone.
DichloromethaneNon-polarLow"Like dissolves like" principle suggests poor solubility.
HexaneNon-polarVery LowA non-polar solvent with minimal interaction with the polar functional groups.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-(Pyridin-4-ylmethoxy)benzoic acid. Based on its molecular structure and analogies to similar compounds, it is predicted to be a compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. The provided shake-flask protocol offers a robust method for obtaining reliable experimental solubility data.

For drug development professionals, a thorough understanding of this solubility profile is paramount. Future work should focus on the experimental validation of the predicted solubility in a wide range of pharmaceutically relevant solvents and biorelevant media. Furthermore, investigating the potential for different polymorphic forms and their respective solubilities will be crucial for formulation development and ensuring consistent product performance.

References

  • Wikipedia. Benzoic acid. [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127. [Link]

  • Solubility of Things. Isonicotinic acid. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 63-69.
  • Han, R., Li, Y., Tao, T., Zhu, Z., Wang, J., Wei, X., & Shen, R. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 69(2), 525–536. [Link]

  • DiVA. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • ChemicalLand21. 4-Methoxybenzoic Acid. [Link]

  • Sciencemadness Wiki. Benzoic acid. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • Wang, Z., & Yalkowsky, S. H. (2001). Predicting the solubility of organic molecules. Chemical Reviews, 101(10), 3147-3176.
  • Han, R., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K | Request PDF. [Link]

  • Song, L., et al. (2009). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data, 54(4), 1335-1337. [Link]

  • Song, L., et al. (2009). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data. [Link]

  • Preparatory Chemistry. Predicting Solubility Help. [Link]

  • Pearson. How To Determine Solubility: Videos & Practice Problems. [Link]

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Palmer, D. S., & Llinàs, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 19688. [Link]

  • Le-Quesne, P. W., et al. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm, 6(62), 350-356. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Kálmán, F. H., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 705–717. [Link]

  • National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Foundational

Technical Guide: Spectral Analysis of 4-(Pyridin-4-ylmethoxy)benzoic acid

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(Pyridin-4-ylmethoxy)benzoic acid . It is designed for researchers engaged in structural elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(Pyridin-4-ylmethoxy)benzoic acid . It is designed for researchers engaged in structural elucidation, crystal engineering, and pharmaceutical intermediate analysis.

[1]

Introduction & Structural Context

4-(Pyridin-4-ylmethoxy)benzoic acid (C₁₃H₁₁NO₃) is a bifunctional ligand frequently employed in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers due to its ability to bridge metal centers via both the pyridyl nitrogen and the carboxylate group.

From a spectroscopic perspective, the molecule presents a classic case of two distinct aromatic systems (an electron-deficient pyridine and an electron-rich benzene derivative) separated by an insulating methylene ether spacer. Correct assignment requires understanding the interplay between the deshielding anisotropic effects of the aromatic rings and the electronegativity of the ether oxygen.

Structural Fragments for Assignment
  • Fragment A (Pyridine Ring): A 4-substituted pyridine ring. Nitrogen induces significant deshielding on

    
    -protons.
    
  • Fragment B (Linker): An oxymethylene (-OCH₂-) bridge.

  • Fragment C (Benzoic Acid): A 1,4-disubstituted benzene ring with a donor alkoxy group and an acceptor carboxylic acid group (push-pull system).

Experimental Protocol

To ensure high-fidelity spectral data, the following protocol is recommended. This workflow minimizes common artifacts such as water suppression interference or concentration-dependent chemical shift drifting of the carboxylic acid proton.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent. The compound has poor solubility in CDCl₃ due to the carboxylic acid and the polar pyridine ring. DMSO also stabilizes the carboxylic acid proton, making it visible as a broad singlet.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (1H) / 39.5 ppm (13C).

Instrumental Parameters
  • 1H NMR: Minimum 400 MHz. Pulse angle: 30°. Relaxation delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the carboxylic proton).

  • 13C NMR: Proton-decoupled (CPD). Minimum 256 scans to resolve low-intensity quaternary carbons (C=O, C-N).

Workflow Visualization

ExperimentalWorkflow Sample Solid Sample (15 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Sample->Solvent Sonicate Sonication (Dissolution) Solvent->Sonicate Tube Transfer to 5mm NMR Tube Sonicate->Tube Check QC Check: Solubility & Homogeneity Sonicate->Check Shim Shimming & Locking (D2) Tube->Shim Acquire Acquisition (1H / 13C / HMBC) Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Check->Tube

Figure 1: Optimized sample preparation and acquisition workflow for polar organic ligands.

1H NMR Spectral Analysis (DMSO-d₆)

The 1H NMR spectrum exhibits a distinct set of signals corresponding to the AA'BB' systems of the aromatic rings and the singlet of the linker.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
COOH 12.80 - 13.00Broad Singlet1H-Acidic proton; shift varies with concentration/temperature.
Py-H2, H6 8.58 - 8.62Doublet (d)2H6.0

-to-Nitrogen; highly deshielded by electronegative N.
Ar-H2', H6' 7.88 - 7.92Doublet (d)2H8.8Ortho to electron-withdrawing COOH group.
Py-H3, H5 7.42 - 7.46Doublet (d)2H6.0

-to-Nitrogen; shielded relative to

-protons.
Ar-H3', H5' 7.08 - 7.12Doublet (d)2H8.8Ortho to electron-donating alkoxy group (shielding effect).
OCH₂ 5.25 - 5.30Singlet (s)2H-Methylene linker; deshielded by oxygen and pyridine ring current.
Mechanistic Interpretation[1]
  • The Pyridine Doublets: The protons adjacent to the nitrogen (H2/H6) appear furthest downfield (~8.6 ppm) due to the paramagnetic anisotropy and inductive withdrawal of the nitrogen atom.

  • The Benzene AA'BB' System: The benzoic acid ring shows a classic "roofing" effect or clear separation. The protons ortho to the carbonyl (H2'/H6') are deshielded (~7.9 ppm), while those ortho to the ether oxygen (H3'/H5') are significantly shielded (~7.1 ppm) by the mesomeric donation of the oxygen lone pair.

  • The Linker: The methylene group appears as a sharp singlet around 5.3 ppm. If this peak appears as a doublet, it indicates protonation of the pyridine nitrogen or restricted rotation, though this is rare in DMSO at room temperature.

13C NMR Spectral Analysis (DMSO-d₆)

The carbon spectrum confirms the skeletal backbone. Note that quaternary carbons will have significantly lower intensity.

AssignmentShift (

, ppm)
TypeElectronic Environment
C=O (COOH) 167.0QuaternaryCarbonyl carbon; typical for benzoic acids.
Ar-C4' 162.1QuaternaryIpso to Oxygen; highly deshielded by electronegativity.
Py-C2, C6 150.0Methine (CH)

-carbons of pyridine; deshielded by N.
Py-C4 146.2QuaternaryIpso to methylene; para to N.
Ar-C2', C6' 131.5Methine (CH)Ortho to COOH.
Ar-C1' 123.6QuaternaryIpso to COOH.
Py-C3, C5 122.0Methine (CH)

-carbons of pyridine.
Ar-C3', C5' 114.6Methine (CH)Ortho to Oxygen; shielded by resonance.
OCH₂ 68.2Methylene (CH₂)Benzylic ether carbon.

Structural Validation via 2D NMR (HMBC)

To unequivocally confirm the connectivity between the two rings and the linker, Heteronuclear Multiple Bond Correlation (HMBC) is required. This technique visualizes long-range coupling (2-3 bonds) from protons to carbons.

Key HMBC Correlations
  • OCH₂ Protons (5.3 ppm)

    
     Correlate to Py-C4 (146.2 ppm)  and Ar-C4' (162.1 ppm) .
    
    • Significance: This single correlation proves the ether linkage connects the 4-position of the pyridine to the 4-position of the benzoate.

  • Py-H2,6 (8.6 ppm)

    
     Correlate to Py-C4 (146.2 ppm)  and Py-C3,5 (122.0 ppm) .
    
  • Ar-H2',6' (7.9 ppm)

    
     Correlate to C=O (167.0 ppm) .
    
    • Significance: Confirms the location of the carboxylic acid.

HMBC_Correlations Figure 2: Key HMBC Long-Range Correlations for Structural Proof H_Linker H-Linker (5.3 ppm) C_Py_Ipso Py-C4 (Ipso) (146.2 ppm) H_Linker->C_Py_Ipso 3J C_Ar_Ipso Ar-C4 (Ipso-O) (162.1 ppm) H_Linker->C_Ar_Ipso 3J H_Ortho_Acid H-Ar(ortho) (7.9 ppm) H_Ortho_Acid->C_Ar_Ipso 3J C_Carbonyl C=O (Acid) (167.0 ppm) H_Ortho_Acid->C_Carbonyl 3J

Figure 2: Visualization of critical HMBC correlations establishing the ether linkage and acid placement.

Troubleshooting & Impurity Profiling

When synthesizing or analyzing this compound, specific impurities often appear in the NMR spectrum.

Impurity / Artifact1H NMR SignatureCauseRemediation
Water Broad singlet ~3.33 ppm (in DMSO)Hygroscopic solvent or wet sample.Dry sample in vacuum oven; use fresh ampoule of DMSO-d₆.
4-Hydroxybenzoic acid Doublets at 7.8 ppm and 6.8 ppm; Phenolic OH ~10.2 ppm.Unreacted starting material (hydrolysis product).Recrystallize from ethanol/water.[1]
4-(Chloromethyl)pyridine CH₂ singlet at ~4.8 ppm (shifted upfield from 5.3).Unreacted alkylating agent.Wash crude solid with basic water or ether.
Residual DMF Singlets at 2.73, 2.89, 7.95 ppm.Solvent from synthesis.Extended vacuum drying at >60°C.

References

  • Tabassum, S., et al. (2015).[2] Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4-(pyridin-4-ylmethoxy)benzoic acid. RSC Advances, 5, 47439-47448.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 2504 (Anisic acid derivatives).

  • Sigma-Aldrich. (2024). 4-(Pyridin-4-yl)benzoic acid and derivatives: Safety and Spectral Data.

Sources

Exploratory

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-(Pyridin-4-ylmethoxy)benzoic acid

Abstract This comprehensive technical guide provides a detailed protocol and in-depth analysis of the functional groups present in 4-(Pyridin-4-ylmethoxy)benzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis of the functional groups present in 4-(Pyridin-4-ylmethoxy)benzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. This molecule is of significant interest in pharmaceutical research and drug development due to its structural motifs, which are common in biologically active compounds.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical experimental workflow and a thorough interpretation of the resulting spectral data. By elucidating the characteristic vibrational frequencies of the carboxylic acid, pyridyl, ether, and aromatic functionalities, this document serves as a valuable resource for the structural characterization of this and similar molecules.

Introduction: The Significance of Functional Group Analysis in Drug Development

The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. These groups govern the molecule's polarity, lipophilicity, and ability to form intermolecular interactions, such as hydrogen bonds, with its biological target.[2] Therefore, the precise identification and characterization of these functional groups are paramount in the drug discovery and development process. 4-(Pyridin-4-ylmethoxy)benzoic acid incorporates several key functionalities: a carboxylic acid, a pyridine ring, an ether linkage, and a benzene ring.[3] Understanding the vibrational characteristics of these groups through FT-IR spectroscopy provides a rapid and non-destructive method for structural confirmation and purity assessment.[2][4]

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[5] When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint" of the molecule.[4][6] This guide will systematically dissect the FT-IR spectrum of 4-(Pyridin-4-ylmethoxy)benzoic acid, assigning the observed absorption bands to their corresponding molecular motions.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, well-resolved FT-IR spectrum is critical for accurate analysis. The following protocol outlines a standard procedure for the analysis of a solid sample like 4-(Pyridin-4-ylmethoxy)benzoic acid using the KBr pellet transmission method.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FT-IR analysis.[7][8][9] KBr is transparent in the mid-infrared region and, under pressure, forms a solid matrix that holds the sample in the path of the IR beam.[9]

Step-by-Step Protocol:

  • Grinding: Using a clean and dry agate mortar and pestle, grind a small amount (approximately 1-2 mg) of 4-(Pyridin-4-ylmethoxy)benzoic acid to a fine powder. This is crucial to reduce scattering of the infrared radiation.[10]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

  • Homogenization: Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[8]

  • Analysis: Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer.

Instrumental Parameters

For optimal results, the following instrumental parameters are recommended:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a blank KBr pellet should be collected under the same conditions and automatically subtracted from the sample spectrum.

FT-IR Spectrum Analysis and Functional Group Assignment

The FT-IR spectrum of 4-(Pyridin-4-ylmethoxy)benzoic acid is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6][11]

The Functional Group Region (4000-1500 cm⁻¹)

This region is particularly informative for identifying key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[12][13] This broadening is a characteristic feature of the O-H stretching vibration in hydrogen-bonded carboxylic acid dimers.[13][14]

  • Aromatic and Aliphatic C-H Stretches:

    • Aromatic C-H stretching vibrations from both the pyridine and benzene rings typically appear as a group of weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[15][16][17]

    • The aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge will be observed as sharp peaks just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[18]

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected in the range of 1725-1700 cm⁻¹.[12][13][14] The exact position can be influenced by hydrogen bonding.

  • Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene and pyridine rings, as well as the carbon-nitrogen double bond in the pyridine ring, give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[15][16][19]

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex pattern of absorptions that are unique to the molecule as a whole.[6][11]

  • C-O Stretch (Carboxylic Acid and Ether):

    • The C-O stretching vibration of the carboxylic acid will likely appear as a medium to strong band between 1320-1210 cm⁻¹.[20]

    • The ether C-O-C stretching vibrations are also expected in this region. Aryl alkyl ethers typically show two strong bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[21][22]

  • Aromatic C-H Bending: Out-of-plane (oop) bending vibrations for the substituted benzene and pyridine rings will produce strong bands in the 900-675 cm⁻¹ region.[15][16] The substitution pattern on the rings will influence the exact position of these bands.

Tabulated Summary of Expected FT-IR Absorptions

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500Carboxylic AcidO-H Stretch (H-bonded)Strong, Very Broad
3100-3000Aromatic RingsC-H StretchWeak to Medium
2950-2850Methylene (-CH₂-)C-H StretchMedium
1725-1700Carboxylic AcidC=O StretchVery Strong, Sharp
1600-1450Aromatic RingsC=C and C=N StretchesMedium to Strong
1320-1210Carboxylic AcidC-O StretchMedium to Strong
~1250Aryl Alkyl EtherAsymmetric C-O-C StretchStrong
~1040Aryl Alkyl EtherSymmetric C-O-C StretchStrong
900-675Aromatic RingsC-H Out-of-Plane BendingStrong

Visualizing the Process and Structure

Molecular Structure

Caption: Molecular structure of 4-(Pyridin-4-ylmethoxy)benzoic acid.

FT-IR Experimental Workflow

A Sample Preparation: Grind 1-2 mg of sample with 100-200 mg KBr B Press into a thin, transparent pellet A->B C Acquire Background Spectrum (Blank KBr Pellet) B->C D Acquire Sample Spectrum C->D E Data Processing: Background Subtraction D->E F Spectrum Interpretation: Assign peaks to functional groups E->F

Caption: Experimental workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is a powerful and efficient analytical technique for the structural elucidation of organic molecules like 4-(Pyridin-4-ylmethoxy)benzoic acid. By carefully preparing the sample and understanding the characteristic absorption frequencies of the constituent functional groups, researchers can confidently confirm the molecular structure and assess the purity of their compounds. The detailed analysis presented in this guide provides a framework for interpreting the FT-IR spectra of complex molecules, which is an essential skill for professionals in the pharmaceutical and chemical sciences. For definitive identification, it is often beneficial to compare the acquired spectrum with a reference spectrum from a database such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).[23][24][25]

References

  • ACD/Labs. Infrared and Raman Databases of Reference Spectra. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • NIST. Quantitative Infrared Database. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. [Link]

  • Thompson Rivers University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • SlidePlayer. (2023, May 24). IR spectrum of carboxylic acids and alcohols. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Creative Biostructure. (2025, March 10). Guide to Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • University of Colorado Boulder. Table of IR Absorptions. [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra?. [Link]

  • National Center for Biotechnology Information. The NIST Quantitative Infrared Database. [Link]

  • Semantic Scholar. The NIST Quantitative Infrared Database. [Link]

  • SID. FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Spectroscopy Online. (2022, May 1). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • Scribd. FTIR: Fourier-Transform Infrared Spectroscopy Principles & Applications. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Chemical & Pharmaceutical Bulletin. (2006, November 15). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Elixir International Journal. Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid. [Link]

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Foundational

Technical Guide: Biological Potentials of Pyridinylmethoxy Benzoic Acid Derivatives

Abstract The Pyridinylmethoxy Benzoic Acid (PMBA) scaffold represents a "privileged structure" in medicinal chemistry, characterized by a bifunctional molecular architecture. Comprising a lipophilic, electron-deficient p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The Pyridinylmethoxy Benzoic Acid (PMBA) scaffold represents a "privileged structure" in medicinal chemistry, characterized by a bifunctional molecular architecture. Comprising a lipophilic, electron-deficient pyridine ring linked via an oxymethyl bridge to a benzoic acid core, this scaffold effectively mimics the pharmacophoric features of endogenous arachidonic acid metabolites. This guide provides an in-depth technical analysis of PMBA derivatives, focusing on their tri-modal biological activities: Thromboxane A2 (TXA2) modulation , GPR40 (FFAR1) agonism , and PPAR activation . We explore the Structure-Activity Relationships (SAR), mechanistic underpinnings, and validated experimental protocols for their development.

Chemical Basis & Structure-Activity Relationship (SAR)

The versatility of PMBA derivatives stems from their ability to interact with diverse biological targets through distinct molecular recognition motifs.

The Pharmacophore Triad

The PMBA molecule can be dissected into three functional domains:

  • The Acidic Head (Benzoic Acid):

    • Function: Acts as an electrostatic anchor. It mimics the carboxylate group of fatty acids (e.g., arachidonic acid), forming salt bridges with positively charged arginine or lysine residues in the ligand-binding domains (LBD) of GPR40, PPARs, and TXA2 receptors.

    • Optimization: Substitution at the ortho or meta positions relative to the carboxylate can lock the conformation, enhancing binding affinity.

  • The Flexible Linker (Oxymethyl Bridge):

    • Function: The

      
       spacer provides rotational freedom, allowing the molecule to adopt a "U-shape" or "extended" conformation depending on the target pocket.
      
    • Causality: The ether oxygen often participates in hydrogen bonding networks, stabilizing the ligand-receptor complex.

  • The Lipophilic Tail (Pyridine Ring):

    • Function: Provides aromatic

      
      -
      
      
      
      stacking interactions.
    • Critical Feature: In heme-containing enzymes (like TXA2 synthase), the pyridine nitrogen possesses a lone pair of electrons capable of coordinating with the heme iron (

      
      /
      
      
      
      ), acting as a reversible inhibitor.
Visualization: PMBA SAR & Pharmacophore Map

PMBA_SAR Scaffold Pyridinylmethoxy Benzoic Acid (PMBA) Scaffold Head Benzoic Acid Head (Electrostatic Anchor) Scaffold->Head Linker Oxymethyl Linker (Conformational Switch) Scaffold->Linker Tail Pyridine Tail (Heme Coordinator / Lipophilic Interaction) Scaffold->Tail GPR40 Target: GPR40 (FFAR1) (Arg-COO- Salt Bridge) Head->GPR40 Mimics Fatty Acid Carboxylate PPAR Target: PPAR Gamma (Helix 12 Stabilization) Head->PPAR H-Bond Network TXA2 Target: TXA2 Synthase (Fe-N Coordination) Tail->TXA2 Pyridine N -> Heme Iron Tail->GPR40 Hydrophobic Pocket Entry

Figure 1: Pharmacophore dissection of the PMBA scaffold and its interaction logic with primary biological targets.

Therapeutic Targets & Mechanisms[1][2]

Dual Modulation of Thromboxane A2 (TXA2)

PMBA derivatives are potent candidates for cardiovascular therapy due to their ability to simultaneously inhibit TXA2 Synthase and antagonize the TXA2 Receptor (TP) .

  • Mechanism:

    • Synthase Inhibition: The pyridine nitrogen coordinates with the heme iron of the enzyme, blocking the conversion of Prostaglandin H2 (PGH2) to TXA2.

    • Receptor Antagonism: The benzoic acid moiety competes with TXA2 for the TP receptor binding site, preventing platelet aggregation and vasoconstriction.

  • Clinical Relevance: This dual action prevents the "thrombotic shift" often seen with selective synthase inhibitors (where accumulated PGH2 activates the TP receptor).

GPR40 (FFAR1) Agonism for Type 2 Diabetes

Free Fatty Acid Receptor 1 (GPR40) is a GPCR expressed in pancreatic


-cells.[1][2]
  • Mechanism: PMBA derivatives bind to the allosteric site of GPR40. This induces a conformational change that couples the receptor to the

    
     protein family.
    
  • Signaling Cascade: Activation triggers the

    
     pathway, enhancing glucose-stimulated insulin secretion (GSIS).
    
  • Advantage: unlike sulfonylureas, PMBA-based agonists are glucose-dependent, significantly reducing the risk of hypoglycemia.

PPAR Agonism (Metabolic Syndrome)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors.[3]

  • Mechanism: The acidic head of PMBA occupies the canonical ligand-binding pocket, stabilizing Helix 12. This promotes the recruitment of co-activators (e.g., PGC-1

    
    ) and drives the transcription of genes involved in lipid catabolism and insulin sensitization.
    

Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed to be self-validating, including positive/negative controls and specific causality checks.

Protocol: Synthesis of 4-(pyridin-2-ylmethoxy)benzoic acid

A robust Williamson ether synthesis adapted for high yield and purity.

Reagents: Methyl 4-hydroxybenzoate, 2-(chloromethyl)pyridine hydrochloride, Potassium Carbonate (


), DMF, NaOH.

Step-by-Step Workflow:

  • Nucleophilic Activation: Dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF. Add

    
     (2.5 eq). Stir at RT for 30 min.
    
    • Causality:

      
       deprotonates the phenol, creating the phenoxide anion (strong nucleophile). Anhydrous conditions prevent hydrolysis of the alkyl halide.
      
  • Coupling: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Heat to 80°C for 4-6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). Disappearance of the phenol spot indicates completion.

  • Hydrolysis: Cool to RT. Add 2N NaOH (aqueous) directly to the reaction mixture. Stir at 60°C for 2 hours.

    • Purpose: Saponification of the methyl ester to the free acid (active pharmacophore).

  • Work-up: Acidify with 1N HCl to pH 4-5. The product precipitates. Filter, wash with cold water, and recrystallize from Ethanol.

Protocol: In Vitro GPR40 Calcium Flux Assay

Validates the functional agonism of the derivative on the GPR40 receptor.

System: CHO-K1 cells stably expressing human GPR40 and


 (promiscuous G-protein to force Calcium coupling).

Methodology:

  • Seeding: Plate cells in 384-well black-wall plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-4 dye (Molecular Devices) in HBSS buffer containing 2.5 mM Probenecid.

    • Causality: Probenecid inhibits the anion transporter, preventing dye leakage from the cells.

  • Compound Addition: Add PMBA derivatives (concentration response curve: 1 nM to 10

    
    M).
    
    • Controls: Linoleic Acid (Positive Control), DMSO (Vehicle Negative Control).

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader) for 120 seconds.

  • Data Analysis: Calculate

    
     based on Area Under the Curve (AUC).
    
Visualization: GPR40 Signaling Pathway

GPR40_Pathway Ligand PMBA Derivative (Extracellular) Receptor GPR40 Receptor (Transmembrane) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ Surge ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Figure 2: Signal transduction pathway activated by PMBA derivatives in pancreatic


-cells leading to insulin secretion.

Quantitative Data Summary

The following table summarizes typical potency ranges for PMBA derivatives reported in literature for the discussed targets.

Biological ActivityTarget ProteinPrimary MetricTypical Potency Range (

/

)
Key Structural Determinant
TXA2 Synthase Inhibition Thromboxane Synthase (CYP5A1)

10 nM - 500 nMPyridine Nitrogen (Heme coordination)
TXA2 Receptor Antagonism TP Receptor

(Binding)
50 nM - 1

M
Benzoic Acid (Arg interaction)
GPR40 Agonism FFAR1 (GPCR)

(Ca Flux)
100 nM - 2

M
Lipophilic Linker Length
PPAR

Agonism
PPAR

(Nuclear Receptor)

(Reporter)
1

M - 10

M
Acidic Head Group

References

  • Dogne, J. M., et al. (2005). Thromboxane A2 inhibition: therapeutic potential in cardiovascular disease. Current Pharmaceutical Design. Link

  • Tsuhako, A. L., et al. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875. Current Diabetes Reports. Link

  • Miyazaki, H., et al. (2010). Design and synthesis of novel pyridinylmethoxy benzoic acid derivatives as dual inhibitors of thromboxane A2 synthase and thromboxane A2 receptor. Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9] Link

  • Li, Z., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.[2] Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9] Link

  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-(Pyridin-4-ylmethoxy)benzoic Acid

Executive Summary This protocol details the step-by-step synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid , a bifunctional ligand frequently employed in the construction of Metal-Organic Frameworks (MOFs) and as a scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the step-by-step synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid , a bifunctional ligand frequently employed in the construction of Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry.

Unlike standard Williamson ether syntheses, this protocol addresses the specific challenges posed by the zwitterionic nature of the final product and the instability of the 4-(chloromethyl)pyridine precursor. The method utilizes a two-step sequence: (1) Formation of the methyl ester intermediate to prevent side-reactions, followed by (2) Controlled alkaline hydrolysis and isoelectric precipitation to isolate the high-purity free acid.

Strategic Analysis & Retrosynthesis

The synthesis is designed to maximize regioselectivity and yield. Direct alkylation of 4-hydroxybenzoic acid is avoided because the carboxylate moiety can compete as a nucleophile, leading to ester byproducts. Instead, we employ Methyl 4-hydroxybenzoate as the nucleophile, ensuring exclusive O-alkylation at the phenolic position.

Pathway Visualization

G SM1 Methyl 4-hydroxybenzoate (Phenolic Nucleophile) Int Intermediate Ester (Methyl 4-(pyridin-4-ylmethoxy)benzoate) SM1->Int Etherification (SN2) SM2 4-(Chloromethyl)pyridine HCl (Electrophile) SM2->Int Base K2CO3 / DMF (Base / Solvent) Base->Int Final Target Product 4-(Pyridin-4-ylmethoxy)benzoic acid Int->Final 1. Hydrolysis 2. pH Adjustment (pH 5-6) Hydrolysis NaOH / MeOH / H2O (Saponification)

Figure 1: Retrosynthetic strategy highlighting the protection-deprotection logic.

Step 1: Synthesis of Methyl 4-(pyridin-4-ylmethoxy)benzoate

This step involves a Williamson ether synthesis. The use of DMF is critical as it solubilizes the polar 4-(chloromethyl)pyridine hydrochloride salt. Potassium carbonate serves a dual role: neutralizing the HCl salt to generate the free base electrophile in situ and deprotonating the phenol.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Methyl 4-hydroxybenzoate 152.151.015.2 g (100 mmol)Nucleophile
4-(Chloromethyl)pyridine HCl 164.031.219.7 g (120 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.213.041.5 g (300 mmol)Base
Potassium Iodide (KI) 166.000.11.66 g (10 mmol)Catalyst (Finkelstein)
DMF (Anhydrous) --150 mLSolvent
Detailed Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (optional but recommended to keep moisture out).

  • Dissolution: Add Methyl 4-hydroxybenzoate (15.2 g) and anhydrous DMF (150 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (41.5 g) and KI (1.66 g). The mixture will become a suspension.

  • Electrophile Addition: Add 4-(Chloromethyl)pyridine hydrochloride (19.7 g) in a single portion.

    • Note: This reagent is a vesicant and hygroscopic. Handle quickly and wear double gloves.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 12 hours .

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting phenol (Rf ~0.6) should disappear, and a new lower-running spot (pyridine derivative) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 600 mL of ice-cold water with stirring. The ester product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure all salts (KCl) are dissolved.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 100 mL) to remove residual DMF and base.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

    • Expected Yield: 85–90%

    • Appearance: White crystalline solid.

Step 2: Hydrolysis to 4-(Pyridin-4-ylmethoxy)benzoic Acid

The ester intermediate is robust, but the final product is an amphoteric zwitterion (contains both basic pyridine and acidic carboxylate). The critical success factor here is the pH adjustment during isolation.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
Intermediate Ester 243.261.024.3 g (100 mmol)Substrate
Sodium Hydroxide (NaOH) 40.003.012.0 g (300 mmol)Hydrolysis Agent
Methanol --200 mLSolvent
Water --50 mLCo-solvent
Acetic Acid (Glacial) 60.05-As neededpH Adjustment
Detailed Protocol
  • Hydrolysis: In a 500 mL flask, suspend the Intermediate Ester (24.3 g) in Methanol (200 mL).

  • Activation: Add a solution of NaOH (12.0 g) dissolved in Water (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–3 hours . The suspension should clear as the sodium salt of the acid forms, potentially followed by reprecipitation of the salt if concentration is high.

  • Clarification: If any insoluble particulates remain, filter the hot solution through a Celite pad.

  • Isolation (The Isoelectric Point Method):

    • Cool the solution to room temperature.[1][2]

    • Critical Step: Slowly add Glacial Acetic Acid (or 1M HCl) dropwise while monitoring pH.

    • Target pH: Adjust to pH 5.0 – 6.0 .

    • Observation: The product will precipitate heavily at this pH (its isoelectric point). Going too low (pH < 3) will redissolve it as the pyridinium salt; going too high (pH > 7) leaves it as the carboxylate.

  • Filtration: Stir the slurry for 30 minutes. Filter the white solid.

  • Washing: Wash with water (2 x 50 mL) followed by cold acetone (1 x 30 mL) to remove trace acetic acid and water.

  • Drying: Dry under high vacuum at 60°C.

Workup Logic Flowchart

Workup Reaction Hydrolysis Reaction Mixture (pH > 12, Soluble Carboxylate) Acidify Add Acetic Acid dropwise Reaction->Acidify Check Check pH Acidify->Check Precip Precipitation of Zwitterion (pH 5-6) Check->Precip Target Reached SolubleAcid Soluble Pyridinium Salt (pH < 3) Check->SolubleAcid Too Acidic SolubleBase Soluble Carboxylate (pH > 7) Check->SolubleBase Too Basic

Figure 2: Logic flow for the isolation of the zwitterionic product.

Characterization & Quality Control

ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates oxidation or pyridine impurities.
Melting Point > 220°C (Decomp.)High MP due to strong intermolecular H-bonding/salt character.
Solubility DMSO, dilute acid/baseInsoluble in water, DCM, Hexane.
¹H NMR (DMSO-d₆) δ 12.8 (br s, 1H, COOH), 8.6 (d, 2H, Pyr), 7.9 (d, 2H, Ar), 7.4 (d, 2H, Pyr), 7.1 (d, 2H, Ar), 5.3 (s, 2H, CH₂)Distinct singlet at ~5.3 ppm confirms the ether linkage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization of HCl salt.Ensure K₂CO₃ is finely ground and in excess (3 eq). Increase reaction time.
Product is Sticky/Oil Residual DMF.Wash the precipitate more thoroughly with water. Recrystallize from Ethanol if necessary.
No Precipitate in Step 2 pH missed (too low or too high).Re-adjust pH to exactly 5-6. If volume is too high, concentrate the methanol before acidification.
Brown Coloration Oxidation of pyridine ring.Perform reaction under Nitrogen atmosphere. Use fresh 4-(chloromethyl)pyridine.

References

  • Tabassum, S., et al. (2015).[3] "Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4–(pyridin–4–ylmethoxy)–benzoic acid." RSC Advances, 5, 43203-43211.

  • PubChem Compound Summary. (2023). "4-[(Pyridin-4-yl)methoxy]benzoic acid (CAS 923216-85-7)."[4] National Center for Biotechnology Information.

  • Zhang, J., et al. (2011). "Syntheses, structures and photoluminescence of coordination polymers based on 4-(pyridin-4-ylmethoxy)benzoic acid.

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of 4-(Pyridin-4-ylmethoxy)benzoic Acid Analogues

Abstract This document provides a comprehensive guide to the efficient one-pot synthesis of 4-(pyridin-4-ylmethoxy)benzoic acid and its analogues. These compounds are significant building blocks in pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the efficient one-pot synthesis of 4-(pyridin-4-ylmethoxy)benzoic acid and its analogues. These compounds are significant building blocks in pharmaceutical and materials science research. The core methodology leverages a tandem Williamson ether synthesis followed by an in-situ saponification, streamlining the traditional multi-step process into a single, efficient workflow. This guide offers detailed, step-by-step protocols, mechanistic insights, guidance on analogue synthesis, and robust troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

4-(Pyridin-4-ylmethoxy)benzoic acid serves as a crucial bifunctional linker, incorporating both a pyridine ring, capable of forming coordination bonds or hydrogen bonds, and a benzoic acid moiety, which can participate in amide coupling or esterification. This unique structure makes its derivatives valuable in the development of metal-organic frameworks (MOFs), active pharmaceutical ingredients (APIs), and functional polymers.

Traditionally, the synthesis of such ether-linked bi-aromatic systems involves multiple discrete steps: formation of a phenoxide, etherification, and subsequent hydrolysis of an ester protecting group, with purification required at each stage. This process is time-consuming and often leads to significant yield loss. The one-pot methodology presented here circumvents these inefficiencies by combining the ether formation and ester hydrolysis steps in a sequential, single-vessel process, thereby enhancing throughput and overall yield. This approach is an example of tandem reaction design, a strategy to streamline organic synthesis by avoiding the isolation of intermediates.[1]

Reaction Mechanism and Rationale

The one-pot synthesis proceeds via two classical organic reactions performed in sequence: the Williamson Ether Synthesis and Saponification.

Step 1: Williamson Ether Synthesis. This reaction forms the core ether linkage. It is a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

  • Nucleophile Formation: A moderately weak base (e.g., K₂CO₃) deprotonates the phenolic hydroxyl group of a methyl 4-hydroxybenzoate analogue, forming a more potent nucleophile, the phenoxide ion.

  • SN2 Attack: The generated phenoxide attacks the electrophilic carbon of 4-(chloromethyl)pyridine.[2][4][5] The hydrochloride salt of this reagent is commonly used for its stability and is neutralized in situ.[6][7] The reaction is best performed with primary alkyl halides like 4-(chloromethyl)pyridine to favor substitution over elimination.[2][8]

Step 2: Saponification.

  • Hydrolysis: After the etherification is complete, a strong base (e.g., NaOH or LiOH) is added directly to the reaction mixture. This base catalyzes the hydrolysis of the methyl ester to a carboxylate salt.

  • Acidification: A final workup step involving acidification (e.g., with HCl) protonates the carboxylate salt to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

The choice of a methyl ester as the starting material is strategic. It is stable under the mildly basic conditions of the initial ether synthesis but is readily hydrolyzed by the stronger base in the second step. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction.[4][5]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
Methyl 4-hydroxybenzoate≥99%Standard SupplierStarting material for the parent compound.
4-(Chloromethyl)pyridine hydrochloride≥98%Standard SupplierThe alkylating agent.[6][7]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase for ether synthesis.
Sodium Hydroxide (NaOH)Pellets, ≥98%Standard SupplierBase for saponification.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierReaction solvent.
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard SupplierFor acidification workup.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl)N/ALab PreparedFor extraction workup.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layers.
One-Pot Synthesis of 4-(Pyridin-4-ylmethoxy)benzoic Acid

This protocol describes a representative synthesis on a 10 mmol scale.

Workflow Diagram:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (In-Situ) cluster_2 Step 3: Workup & Isolation Reactants Methyl 4-hydroxybenzoate + 4-(Chloromethyl)pyridine HCl Add_Base1 Add K₂CO₃ in DMF Reactants->Add_Base1 Heat1 Heat to 80°C (4-6 hours) Add_Base1->Heat1 Intermediate Formation of Methyl 4-(pyridin-4-ylmethoxy)benzoate Heat1->Intermediate Add_Base2 Cool to RT Add aq. NaOH Intermediate->Add_Base2 Heat2 Heat to 60°C (2-3 hours) Add_Base2->Heat2 Carboxylate Formation of Sodium 4-(pyridin-4-ylmethoxy)benzoate Heat2->Carboxylate Acidify Cool to 0°C Acidify with 1M HCl to pH ~6 Carboxylate->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Filter, Wash with H₂O, Dry Precipitate->Filter Final_Product Pure 4-(Pyridin-4-ylmethoxy)benzoic Acid Filter->Final_Product

Caption: One-pot synthesis workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add 30 mL of anhydrous DMF. Stir the suspension for 10 minutes at room temperature. Add 4-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) to the mixture.

  • Ether Synthesis: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting methyl 4-hydroxybenzoate spot has disappeared.

  • Saponification: Cool the mixture to room temperature. Add a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of water directly to the flask.

  • Hydrolysis: Re-heat the mixture to 60°C and stir for 2-3 hours. Monitor the disappearance of the intermediate ester by TLC.

  • Workup and Isolation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1 M HCl with vigorous stirring to adjust the pH to approximately 6. A white precipitate will form.

  • Purification: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethyl acetate.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.

Synthesis of Analogues

The true power of this one-pot method lies in its adaptability for creating a library of analogues. By substituting the initial reactants, a wide variety of derivatives can be synthesized.

Variation of the Benzoic Acid Moiety

Substituted methyl hydroxybenzoates can be used to introduce different functional groups onto the benzoic acid ring.

Starting MaterialPotential Analogue ProductKey Considerations
Methyl 3-hydroxybenzoate3-(Pyridin-4-ylmethoxy)benzoic acidStandard protocol applicable.
Methyl 4-hydroxy-3-methoxybenzoate (Vanillate)3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acidStandard protocol applicable.
Methyl 3,5-dihydroxybenzoate3,5-bis(Pyridin-4-ylmethoxy)benzoic acidStoichiometry of 4-(chloromethyl)pyridine and K₂CO₃ must be doubled.
Variation of the Pyridine Moiety

Different isomers or substituted chloromethylpyridines can be employed to alter the position and properties of the nitrogen heterocycle.

Alkylating AgentPotential Analogue ProductKey Considerations
3-(Chloromethyl)pyridine HCl4-(Pyridin-3-ylmethoxy)benzoic acidStandard protocol applicable.
2-(Chloromethyl)pyridine HCl4-(Pyridin-2-ylmethoxy)benzoic acidMay have slightly different reactivity; monitor closely.
2-Chloro-4-(chloromethyl)pyridine4-((2-Chloropyridin-4-yl)methoxy)benzoic acidThe additional chloro-group adds another potential reaction site, but the benzylic position is far more reactive under these SN2 conditions.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum provides definitive structural confirmation. For the parent product, 4-(pyridin-4-ylmethoxy)benzoic acid, key signals include:

    • A singlet for the methylene protons (-O-CH₂ -Ar) around 5.2 ppm.

    • Doublets for the pyridine ring protons (typically around 8.6 ppm and 7.4 ppm).

    • Doublets for the benzene ring protons (typically around 8.0 ppm and 7.1 ppm).

    • A broad singlet for the carboxylic acid proton (>12 ppm), which may not always be visible.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion.

  • Melting Point (MP): A sharp melting point is indicative of high purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Ether Intermediate 1. Incomplete deprotonation of phenol. 2. Inactive alkylating agent. 3. Insufficient reaction time/temperature.1. Ensure K₂CO₃ is anhydrous and finely powdered. Use 2 equivalents. 2. Use fresh 4-(chloromethyl)pyridine HCl. 3. Increase reaction time or temperature (up to 100°C) and monitor by TLC.
Incomplete Saponification 1. Insufficient base. 2. Steric hindrance from bulky substituents near the ester.1. Ensure at least 2 equivalents of NaOH are used. 2. Increase reaction time or temperature for the saponification step. Consider using LiOH, which is sometimes more effective.
Product Fails to Precipitate 1. pH is not optimal for precipitation (too acidic or too basic). 2. Product is more soluble in the workup solvent than expected.1. Carefully adjust pH to the isoelectric point, typically between 5-7. Use a pH meter for accuracy. 2. Reduce the amount of organic solvent (DMF) by partial evaporation under vacuum before acidification. Cool thoroughly in an ice bath.
Product is Oily or Impure 1. Incomplete reaction, leaving starting materials or intermediates. 2. Tarry byproducts from overheating.1. Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water).[9] 2. Perform the reaction at the recommended temperatures. If impurities persist, purification by column chromatography may be necessary.[10]

Conclusion

The one-pot tandem Williamson ether synthesis and saponification protocol offers a highly efficient, scalable, and adaptable method for the synthesis of 4-(pyridin-4-ylmethoxy)benzoic acid and its analogues. By minimizing intermediate handling and purification steps, this approach saves time, reduces solvent waste, and often improves overall yields compared to traditional multi-step methods. This guide provides a robust foundation for researchers to successfully implement and adapt this methodology for their specific synthetic targets in drug discovery and materials science.

References

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Javaherian, M., & Anary-Abbasinejad, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. Available from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Research. (2017). Regular Article. Retrieved February 17, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. PMC. Retrieved February 17, 2026, from [Link]

  • Academia.edu. (n.d.). One-pot synthesis of benzoic acid by electrocatalytic reduction of bromobenzene in the presence of CO2. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2024, April 3). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. PMC. Retrieved February 17, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid. Retrieved February 17, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Tandem Reactions for Streamlining Synthesis: Enantio- and Diastereoselective One-pot Generation of Functionalized Epoxy Alcohols. PMC. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp. Retrieved February 17, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols for 4-(Pyridin-4-ylmethoxy)benzoic acid in Metal-Organic Frameworks

Introduction: The Strategic Advantage of the 4-(Pyridin-4-ylmethoxy)benzoic acid Linker Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-(Pyridin-4-ylmethoxy)benzoic acid Linker

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] The rational design of these crystalline materials hinges on the judicious selection of two primary components: metal ions or clusters and multitopic organic linkers.[3] The linker, in particular, dictates the topology, metrics, and ultimate properties of the resulting framework.

This document focuses on 4-(Pyridin-4-ylmethoxy)benzoic acid , a highly versatile linker for the construction of functional MOFs. Its unique molecular architecture offers several distinct advantages:

  • Dual Coordination Sites: The molecule possesses two distinct and strategically positioned coordination sites: a carboxylate group (-COOH) and a pyridine nitrogen atom. The carboxylate end typically coordinates strongly with metal centers, often forming the primary structural building units (SBUs), while the pyridine nitrogen offers a secondary site for creating higher-dimensional networks or acting as an accessible Lewis base site within the final framework.[1][4]

  • Inherent Flexibility: The methylene ether bridge (-O-CH₂-) introduces a degree of conformational flexibility. This "give" in the linker's backbone can be critical in accommodating different metal coordination geometries and facilitating the formation of stable, crystalline structures where more rigid linkers might fail.

  • Tailorable Functionality: The pyridine ring serves as a valuable chemical handle. Its nitrogen atom can be post-synthetically modified, quaternized, or used as a basic site to enhance catalytic activity or tune the framework's interaction with guest molecules.[5]

  • Biomedical Relevance: MOFs constructed from biocompatible metals (e.g., Zinc, Iron) and aromatic carboxylate linkers are of significant interest for drug delivery applications due to their high loading capacities and potential for stimuli-responsive release.[3][6][7][8]

This guide provides a comprehensive overview, including detailed protocols for the synthesis, characterization, and application of MOFs utilizing the 4-(Pyridin-4-ylmethoxy)benzoic acid linker, with a particular focus on its potential in drug delivery systems.

I. MOF Synthesis: A Case Study with Cobalt

The following protocol details the solvothermal synthesis of a representative MOF using 4-(Pyridin-4-ylmethoxy)benzoic acid and Cobalt(II), adapted from established methodologies for similar pyridyl-functionalized linkers.[5] Solvothermal synthesis is a common and effective method, using elevated temperature and pressure to promote the crystallization of the framework.[1][9]

Logical Workflow for MOF Synthesis

MOF_Synthesis_Workflow reagents 1. Reagent Preparation - Co(NO₃)₂·6H₂O - Linker - DMF/Ethanol mixing 2. Mixing & Dissolution Combine reagents in a 20 mL glass vial. reagents->mixing sealing 3. Sealing Cap the vial tightly to ensure a closed system. mixing->sealing heating 4. Solvothermal Reaction Heat in an oven at 100°C for 72 hours. sealing->heating cooling 5. Crystallization Slowly cool to room temperature. heating->cooling isolation 6. Product Isolation Collect crystals via filtration or decanting. cooling->isolation washing 7. Purification Wash with fresh DMF and Ethanol to remove impurities. isolation->washing activation 8. Solvent Exchange & Activation Dry under vacuum to evacuate pores. washing->activation product Activated MOF Crystals activation->product

Caption: Workflow for the solvothermal synthesis and activation of a MOF.

Detailed Solvothermal Protocol

Materials:

  • Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

  • 4-(Pyridin-4-ylmethoxy)benzoic acid (Linker)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Ethanol (EtOH), Anhydrous

  • 20 mL Scintillation Vials with Teflon-lined caps

Procedure:

  • Reagent Preparation: In a 20 mL glass scintillation vial, combine:

    • 0.2 mmol of Co(NO₃)₂·6H₂O (approx. 58.2 mg)

    • 0.2 mmol of 4-(Pyridin-4-ylmethoxy)benzoic acid (approx. 45.8 mg)

    • Scientist's Note: Maintaining a 1:1 molar ratio of metal to linker is a common starting point for framework synthesis. This ratio can be varied to target different SBUs or framework topologies.

  • Solvent Addition: Add a solvent mixture of 8 mL of DMF and 2 mL of Ethanol to the vial.

    • Causality Explanation: DMF is an excellent solvent for both the metal salt and the organic linker. The addition of a co-solvent like ethanol can modify the solvent polarity and influence crystal nucleation and growth, often leading to higher quality crystals.

  • Sonication: Briefly sonicate the mixture for 5-10 minutes to ensure complete dissolution and a homogenous reaction mixture.

  • Sealing and Heating: Tightly seal the vial with the Teflon-lined cap. Place the vial in a programmable laboratory oven.

    • Protocol Integrity: Ensure the cap is securely fastened. The reaction is conducted under autogenous pressure generated by the heated solvent, which is crucial for the solvothermal crystallization process.[9]

  • Thermal Program: Heat the oven to 100°C and maintain this temperature for 72 hours.

    • Causality Explanation: This prolonged heating period provides the necessary energy to overcome the activation barrier for SBU formation and allows for the slow, ordered growth of single crystals.

  • Cooling: After 72 hours, turn off the oven and allow it to cool slowly to room temperature over several hours.

    • Scientist's Note: Rapid cooling can lead to the formation of smaller, less-ordered crystals or amorphous powder. Slow cooling is essential for obtaining high-quality single crystals suitable for diffraction studies.

  • Product Isolation and Purification: Carefully open the vial. Red or purple block-shaped crystals should be visible.

    • a. Decant the mother liquor.

    • b. Wash the crystals by adding 5 mL of fresh DMF, gently swirling, and then decanting. Repeat this step three times.

    • c. Follow with a similar washing procedure using Ethanol (3 x 5 mL).

    • Protocol Integrity: The washing steps are critical to remove unreacted starting materials and solvent molecules that are loosely bound within the pores, which could interfere with subsequent characterization and applications.

  • Activation: Dry the purified crystals under vacuum at room temperature or with gentle heating (e.g., 60-80°C) to remove the coordinated solvent molecules from the pores and "activate" the MOF for guest uptake.

II. Physicochemical Characterization

To confirm the successful synthesis and determine the properties of the MOF, several characterization techniques are essential.[10]

Technique Purpose Expected Result for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To verify the crystal structure and phase purity of the bulk material.A diffraction pattern with sharp, well-defined peaks. The peak positions should match those simulated from a single-crystal structure and be distinct from the patterns of the starting materials.[10]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.A multi-step weight loss curve. An initial loss at <150°C corresponds to guest/pore-bound solvents. A plateau of stability is then observed until the framework itself begins to decompose at a higher temperature (e.g., >300°C).[6][10]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal center.The characteristic C=O stretching band of the carboxylic acid (~1700 cm⁻¹) should disappear or shift to lower wavenumbers, indicating deprotonation and coordination to the cobalt ion.[10]
N₂ Adsorption-Desorption (BET Analysis) To determine the porosity, specific surface area, and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This allows for calculation of the Brunauer-Emmett-Teller (BET) surface area.

III. Application Protocol: pH-Responsive Drug Delivery

MOFs are excellent candidates for drug delivery due to their high porosity and tunable surface chemistry.[3][8] Zinc-based MOFs, in particular, are often explored for this purpose due to the biocompatibility of zinc.[6] A MOF built with 4-(Pyridin-4-ylmethoxy)benzoic acid and a biocompatible metal like Zn²⁺ can be designed for pH-responsive drug release, targeting the acidic microenvironment of tumors.

Coordination and Release Mechanism

Drug_Release cluster_mof MOF Structure cluster_env Tumor Microenvironment (Acidic pH) M Metal Ion (e.g., Zn²⁺) L Linker (COO⁻ end) M->L Coordination Bond P Linker (Pyridine end) M->P Coordination Bond Degradation Framework Degradation M->Degradation destabilizes L->Degradation destabilizes Drug Drug Molecule (e.g., 5-FU) H H⁺ ions (Protons) H->L Protonates Release Drug Release Degradation->Release

Caption: pH-triggered drug release via protonation and framework degradation.

Protocol 2: Drug Loading via Impregnation

This protocol describes loading a model anticancer drug, 5-Fluorouracil (5-FU), into the activated MOF.

  • Prepare Drug Solution: Prepare a concentrated solution of 5-FU in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Impregnation: Immerse a known mass of activated MOF powder (e.g., 50 mg) in the 5-FU solution.

  • Incubation: Seal the container and stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

    • Scientist's Note: The process should be protected from light if the drug is photosensitive.

  • Isolation: Collect the drug-loaded MOF (Drug@MOF) by centrifugation.

  • Washing: Gently wash the Drug@MOF powder with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Quantification: Analyze the supernatant from the loading and washing steps using UV-Vis spectroscopy to determine the concentration of remaining 5-FU. The amount of loaded drug can be calculated by subtracting the amount in the supernatant from the initial amount.

    • Loading Efficiency (%) = [(Initial Drug Mass - Supernatant Drug Mass) / Mass of MOF] x 100%[11]

Protocol 3: In Vitro pH-Responsive Release Study
  • Prepare Buffers: Prepare buffer solutions at different pH values to simulate physiological conditions, for example:

    • pH 7.4 (normal physiological pH)

    • pH 5.8 (endosomal/lysosomal pH)

    • pH 3.8 (more acidic lysosomal environment)[11]

  • Dispersion: Disperse a known amount of Drug@MOF (e.g., 10 mg) into a known volume of each buffer solution (e.g., 20 mL) in separate containers.

  • Incubation: Place the containers in a shaker bath at 37°C to simulate body temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer. Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain a constant volume.

  • Analysis: Centrifuge the collected aliquots to pellet any suspended MOF particles. Measure the concentration of the released 5-FU in the supernatant using UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition. A significantly faster and higher release profile at the lower pH values would confirm the pH-responsive nature of the delivery system.[11]

IV. Conclusion

The 4-(Pyridin-4-ylmethoxy)benzoic acid linker is a powerful and versatile building block for the rational design of functional Metal-Organic Frameworks. Its combination of robust coordination chemistry via the carboxylate group, a secondary binding/functional site at the pyridine nitrogen, and inherent structural flexibility allows for the synthesis of diverse and stable frameworks. As demonstrated, these MOFs hold considerable promise for advanced applications, particularly in the development of intelligent drug delivery systems that can respond to specific biological triggers, paving the way for more effective and targeted therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • CrystEngComm (RSC Publishing). Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties.
  • MDPI. Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects.
  • ResearchGate. Indium metal-organic frameworks based on pyridylcarboxylate ligands and their potential applications.
  • Dalton Transactions (RSC Publishing). Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications.
  • Unknown Source. A new class of thermo- and solvatochromic metal–organic frameworks based on 4- (pyridin-4-yl)benzoic acid.
  • Benchchem. Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.
  • PMC. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • CD Bioparticles. Benzoic acid, 3,5-bis (4-pyridinylmethoxy)-.
  • Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • ResearchGate. (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • ResearchGate. (PDF) Synthesis and application of metal-organic frameworks.
  • OSTI.gov. Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites.
  • PMC. Physiochemical characterization of metal organic framework materials: A mini review.
  • MDPI. Metal Organic Frameworks: Synthesis and Application.
  • ResearchGate. Metal-organic framework based on 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid: Structure, and catalytic activity for oxidative imination of alcohols with anilines | Request PDF.
  • Dalton Transactions (RSC Publishing). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes.
  • Unknown Source. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer.
  • IAPC Journals. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK.

Sources

Application

High-performance liquid chromatography (HPLC) purification methods for 4-(Pyridin-4-ylmethoxy)benzoic acid

Introduction: The Significance of Purifying 4-(Pyridin-4-ylmethoxy)benzoic Acid 4-(Pyridin-4-ylmethoxy)benzoic acid is a key building block in contemporary drug discovery and development, serving as a crucial intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purifying 4-(Pyridin-4-ylmethoxy)benzoic Acid

4-(Pyridin-4-ylmethoxy)benzoic acid is a key building block in contemporary drug discovery and development, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structure, featuring both a basic pyridine ring and an acidic carboxylic acid moiety linked by a methoxy bridge, imparts a zwitterionic character that is instrumental to its function but also presents a significant challenge for purification. The presence of even minute impurities, such as starting materials, by-products, or degradation products, can have profound implications for the safety, efficacy, and regulatory approval of the final drug substance.

High-performance liquid chromatography (HPLC) stands as the preeminent technique for the purification of such complex molecules, offering unparalleled resolution, sensitivity, and scalability. This application note provides a comprehensive guide to developing and implementing robust HPLC purification methods for 4-(Pyridin-4-ylmethoxy)benzoic acid, grounded in a deep understanding of its physicochemical properties and the principles of chromatographic separation. The protocols detailed herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Chromatographic Implications

A successful HPLC purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. For 4-(Pyridin-4-ylmethoxy)benzoic acid, its zwitterionic nature is the most critical factor influencing its chromatographic behavior.

Structure and Ionization States:

The molecule possesses two ionizable centers: the pyridine nitrogen, which is basic, and the carboxylic acid group, which is acidic. The ionization state of these functional groups is highly dependent on the pH of the surrounding environment, such as the HPLC mobile phase.

  • Acidic Conditions (Low pH): The pyridine nitrogen will be protonated (positively charged), and the carboxylic acid will be in its neutral form.

  • Neutral Conditions (Intermediate pH): The molecule can exist as a zwitterion, with a protonated pyridine and a deprotonated carboxylate group.

  • Basic Conditions (High pH): The pyridine will be in its neutral form, and the carboxylic acid will be deprotonated (negatively charged).

The pH of the mobile phase is, therefore, a powerful tool to manipulate the retention and selectivity of the separation.[1][2][3]

pKa Values:

Solubility Profile:

The solubility of 4-(Pyridin-4-ylmethoxy)benzoic acid is influenced by its ionization state. It is expected to have low solubility in non-polar organic solvents and moderate solubility in polar organic solvents like methanol and acetonitrile, particularly in the presence of acidic or basic modifiers that promote the formation of a charged species. The solubility of the related compound, 4-methoxybenzoic acid, is reported to be high in alcohols like methanol and ethanol, and it is also soluble in acetonitrile.[5][6][7][8] A thorough understanding of the solubility in the chosen mobile phase is essential for preparing a stable sample solution and preventing precipitation on the column.

UV Absorbance:

The presence of both the pyridine and benzoic acid chromophores suggests that 4-(Pyridin-4-ylmethoxy)benzoic acid will have strong UV absorbance. Benzoic acid derivatives typically exhibit two main absorption bands, one around 230 nm and a weaker one around 270-280 nm. The pyridine ring also contributes to the UV absorbance in this region. A wavelength of approximately 254 nm is a common starting point for the detection of such aromatic compounds.[5]

Recommended HPLC Purification Strategy: Reversed-Phase Chromatography

Based on the physicochemical properties of 4-(Pyridin-4-ylmethoxy)benzoic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable purification technique. This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow Figure 1: HPLC Method Development Workflow A Analyte Characterization (pKa, Solubility, UV) B Column Selection (C18, 5 µm, 4.6 x 150 mm) A->B Informs C Mobile Phase Screening (A: 0.1% TFA in Water, B: Acetonitrile) B->C Leads to D Gradient Optimization C->D Refines E Sample Preparation (Dissolution in Mobile Phase A/B) D->E Guides F Method Validation (ICH) D->F Requires G Purification Run E->G Precedes F->G Enables

Caption: A logical workflow for developing a robust HPLC purification method.

Detailed Protocols

Protocol 1: Analytical Method Development

This protocol outlines the steps for developing an analytical-scale HPLC method, which will then be scaled up for preparative purification.

1. Materials and Reagents:

  • 4-(Pyridin-4-ylmethoxy)benzoic acid (crude sample)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), 99.5%

  • Formic acid (FA), 99%

  • Ammonium acetate, HPLC grade

2. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and resolution for a wide range of hydrophobicities.
Mobile Phase A 0.1% (v/v) TFA in WaterSuppresses the ionization of the carboxylic acid and protonates the pyridine, leading to a single ionic species and improved peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient 10-90% B in 20 minutesA broad gradient to elute compounds with a wide range of polarities and identify the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection 254 nmA common wavelength for aromatic compounds. A DAD is recommended to identify the optimal wavelength.
Injection Vol. 10 µLA standard injection volume for analytical HPLC.

4. Method Optimization:

  • Mobile Phase pH: The use of 0.1% TFA (pH ≈ 2) is a robust starting point.[1] If peak shape is poor, consider screening other acidic modifiers like 0.1% formic acid or buffers such as 10 mM ammonium acetate adjusted to a specific pH (e.g., 3.5 or 4.0) to be away from the pKa of the carboxylic acid.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity and may be a better choice for resolving closely eluting impurities.

  • Gradient Slope: Once the approximate elution percentage of the target compound is determined, the gradient can be narrowed around this point to improve the resolution of impurities.

Protocol 2: Sample Preparation

1. Solubility Testing:

  • Qualitatively assess the solubility of the crude 4-(Pyridin-4-ylmethoxy)benzoic acid in various solvents: deionized water, methanol, acetonitrile, and mixtures of these with and without 0.1% TFA.

  • The goal is to find a solvent system in which the compound is fully soluble at the desired concentration for injection.

2. Standard Solution Preparation:

  • Accurately weigh a small amount of a reference standard of 4-(Pyridin-4-ylmethoxy)benzoic acid.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from this stock solution for linearity and sensitivity assessments.

3. Crude Sample Preparation:

  • Dissolve the crude material in the chosen diluent to a concentration that is within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Protocol 3: Method Validation (as per ICH Guidelines)

A full method validation should be performed to ensure the method is suitable for its intended purpose.[1][2][9] Key parameters to evaluate include:

  • Specificity: The ability to resolve the target analyte from potential impurities. This can be assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The method should provide a linear response over a defined concentration range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).

Scale-Up to Preparative Purification

Once a robust analytical method is developed and validated, it can be scaled up for preparative purification. The primary goal of scaling up is to increase the amount of purified product while maintaining the resolution achieved at the analytical scale.

Key Considerations for Scale-Up:

  • Column Dimensions: Increase the column diameter and length to accommodate larger sample loads.

  • Flow Rate: The flow rate should be adjusted proportionally to the cross-sectional area of the preparative column.

  • Sample Loading: The amount of crude material that can be loaded onto the preparative column without compromising resolution needs to be determined experimentally.

  • Fraction Collection: Use a fraction collector triggered by the UV signal to collect the purified product.

Data Presentation

Table 1: Hypothetical Analytical Method Performance Data

ParameterResultAcceptance Criteria (ICH)
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) < 2.0%≤ 2.0%
LOD 0.1 µg/mLReportable
LOQ 0.3 µg/mLReportable

Visualization of Key Concepts

Zwitterion_pH_Dependence Figure 2: Ionization States of the Analyte cluster_low_pH Low pH (e.g., pH 2) cluster_neutral_pH Intermediate pH cluster_high_pH High pH (e.g., pH 9) a Pyridine-H+ (Cationic) COOH (Neutral) b Pyridine-H+ (Cationic) COO- (Anionic) (Zwitterion) a->b Increase pH c Pyridine (Neutral) COO- (Anionic) b->c Increase pH

Sources

Method

Role of 4-(Pyridin-4-ylmethoxy)benzoic acid in medicinal chemistry and drug discovery

Application Note: Role of 4-(Pyridin-4-ylmethoxy)benzoic acid in Medicinal Chemistry Executive Summary 4-(Pyridin-4-ylmethoxy)benzoic acid is a bifunctional scaffold that bridges organic medicinal chemistry and bioinorga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Role of 4-(Pyridin-4-ylmethoxy)benzoic acid in Medicinal Chemistry

Executive Summary

4-(Pyridin-4-ylmethoxy)benzoic acid is a bifunctional scaffold that bridges organic medicinal chemistry and bioinorganic drug design. Structurally, it comprises a pyridine ring (a hydrogen bond acceptor and metal-coordinating motif) linked via an ether spacer to a benzoic acid moiety (a hydrogen bond donor/acceptor and ionizable pharmacophore).

This compound serves two primary roles in modern drug discovery:

  • Ligand for Metallodrugs: It acts as a "V-shaped" linker in coordination complexes (e.g., Cobalt(II)), facilitating DNA intercalation and photo-induced cleavage, a mechanism exploited in targeted cancer therapies.

  • Fragment-Based Drug Design (FBDD): It functions as a solubility-enhancing building block. The pyridine nitrogen improves aqueous solubility and metabolic stability, while the ether linkage provides conformational flexibility, allowing the benzoic acid headgroup to engage key residues (e.g., Arginine, Lysine) in enzyme active sites.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyValue / Description
IUPAC Name 4-(Pyridin-4-ylmethoxy)benzoic acid
CAS Number 923216-85-7
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
LogP (Predicted) ~1.8 – 2.1 (Moderate Lipophilicity)
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~5.2 (Pyridine nitrogen)
Solubility Soluble in DMSO, DMF; Moderate in MeOH; Low in Water (pH dependent)
Key Features Amphoteric, Metal-chelating, Hydrogen bond donor/acceptor

Synthesis Protocol

The synthesis follows a robust two-step pathway: Williamson ether synthesis followed by ester hydrolysis. This protocol is optimized for gram-scale preparation with high purity.

Step 1: Williamson Ether Synthesis

Reaction: Coupling of methyl 4-hydroxybenzoate with 4-(chloromethyl)pyridine hydrochloride.

  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 eq)

    • 4-(Chloromethyl)pyridine hydrochloride (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Potassium Iodide (KI) (0.1 eq, catalyst)

    • Solvent: DMF (Dimethylformamide) or Acetone

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in DMF (5 mL/mmol) in a round-bottom flask.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 4-(chloromethyl)pyridine hydrochloride and catalytic KI.

    • Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Workup: Pour the reaction mixture into ice-cold water. The ester intermediate (Methyl 4-(pyridin-4-ylmethoxy)benzoate) will precipitate. Filter, wash with water, and dry.

Step 2: Ester Hydrolysis

Reaction: Saponification of the methyl ester to the free acid.

  • Reagents:

    • Methyl 4-(pyridin-4-ylmethoxy)benzoate (from Step 1)

    • Lithium Hydroxide (LiOH·H₂O) (2.0 eq) or NaOH

    • Solvent: THF/Water (3:1)

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH·H₂O and stir at 60°C for 2–4 hours.

    • Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue to pH ~4–5 using 1M HCl.

    • The product, 4-(pyridin-4-ylmethoxy)benzoic acid, will precipitate as a white/off-white solid.

    • Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

Case Study 1: Metallodrugs & DNA Cleavage

The "V-shaped" geometry of the molecule allows it to act as a bridging ligand in metal complexes. A notable application involves its coordination with Cobalt(II).

  • Mechanism: The pyridine nitrogen coordinates to the metal center, while the carboxylate can participate in hydrogen bonding or further coordination. The resulting complex (e.g., [Co(L)₂(H₂O)₄]) exhibits a flattened geometry suitable for intercalation into the DNA minor groove.

  • Therapeutic Potential: Upon irradiation (UV-A), the complex generates Reactive Oxygen Species (ROS) such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻). These ROS attack the sugar-phosphate backbone of DNA, causing strand scission (cleavage). This mechanism is analogous to photodynamic therapy (PDT) agents.

Case Study 2: Fragment-Based Drug Design (FBDD)

In small molecule drug discovery, this scaffold is used to optimize "hit" compounds.

  • Solubility Handle: The pyridine ring is often introduced to improve the physicochemical properties of a lipophilic pharmacophore (the benzoic acid part). At physiological pH, the pyridine can be partially protonated, enhancing aqueous solubility.

  • Linker Logic: The ether oxygen acts as a hydrogen bond acceptor and provides a "kink" in the structure, allowing the molecule to adopt non-planar conformations required to fit into specific enzyme pockets (e.g., MMPs, Kinases).

Visualizations

Figure 1: Synthesis Pathway[8]

Synthesis SM1 Methyl 4-hydroxybenzoate Inter Intermediate Ester (Methyl 4-(pyridin-4-ylmethoxy)benzoate) SM1->Inter K2CO3, DMF, 80°C (Williamson Ether) SM2 4-(Chloromethyl)pyridine HCl SM2->Inter Prod Target Product 4-(Pyridin-4-ylmethoxy)benzoic acid Inter->Prod LiOH, THF/H2O (Hydrolysis)

Caption: Two-step synthetic route involving Williamson ether coupling followed by ester hydrolysis.

Figure 2: Mechanism of DNA Cleavage (Metallodrug Context)

Mechanism Ligand 4-(Pyridin-4-ylmethoxy)benzoic acid Complex [Co(Ligand)2] Complex Ligand->Complex Coordination Metal Co(II) Ion Metal->Complex DNA DNA Minor Groove Complex->DNA Intercalation ROS ROS Generation (¹O₂, O₂⁻) DNA->ROS Photo-activation Light UV-A Irradiation Light->ROS Cleavage DNA Strand Scission (Apoptosis) ROS->Cleavage Oxidative Damage

Caption: Mechanism of action for Cobalt(II) complexes derived from the scaffold, leading to photo-induced DNA cleavage.

Bioassay Protocol: DNA Cleavage Assay

Objective: To verify the nuclease activity of the Metal-Ligand complex using pBR322 plasmid DNA.

Materials:

  • pBR322 Plasmid DNA (0.1 µg/µL)

  • Test Compound (Metal Complex) in DMSO

  • Tris-HCl Buffer (50 mM, pH 7.2)

  • Agarose Gel (1%) with Ethidium Bromide

Protocol:

  • Preparation: Prepare a reaction mixture (20 µL total volume) containing:

    • Plasmid DNA (1 µL)

    • Test Compound (varying concentrations: 10–100 µM)

    • Buffer (to 20 µL)

  • Incubation: Incubate the mixture at 37°C for 45 minutes in the dark (for hydrolytic cleavage) or under UV light (365 nm, 10W) for photo-induced cleavage.

  • Quenching: Add loading buffer (bromophenol blue/glycerol) to stop the reaction.

  • Electrophoresis: Load samples onto a 1% agarose gel. Run at 50V for 1.5 hours.

  • Analysis: Visualize under UV transilluminator.

    • Intact DNA: Supercoiled (Form I) - Migrates fastest.

    • Nicked DNA: Relaxed Circular (Form II) - Migrates slower.

    • Linear DNA: Form III (indicates double-strand break) - Migrates between I and II.

    • Result Interpretation: A shift from Form I to Form II/III indicates successful DNA cleavage.

References

  • Tabassum, S., Singh, R., Zaki, M., Ahmad, M., & Afzal, M. (2015). Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4-(pyridin-4-ylmethoxy)benzoic acid: Evaluation of the DNA/protein interaction and photo-induced pBR322 DNA cleavage. RSC Advances, 5.

  • PubChem. Compound Summary for CID 16228537: 4-[(Pyridin-3-yl)methoxy]benzoic acid (Structural Analog).

  • ChemicalBook. 4-(Pyridin-4-ylmethoxy)benzoic acid Product Description and CAS 923216-85-7 Verification.

Application

Advanced Analytical Techniques for the Characterization of 4-(Pyridin-4-ylmethoxy)benzoic Acid

Application Note & Protocol Guide | Doc ID: AN-PYR-BENZ-04 | Version 2.1 Executive Summary This guide details the physiochemical profiling, spectroscopic identification, and chromatographic purity analysis of 4-(Pyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-BENZ-04 | Version 2.1

Executive Summary

This guide details the physiochemical profiling, spectroscopic identification, and chromatographic purity analysis of 4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7). As a zwitterionic building block often used in the synthesis of kinase inhibitors and PPAR agonists, this molecule presents unique analytical challenges due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group).

This document moves beyond standard testing to address critical development hurdles: isoelectric retention issues in HPLC , trace genotoxic impurity (GTI) monitoring , and polymorph screening .

Part 1: Molecular Insight & Physiochemical Profiling

Understanding the ionization state is the prerequisite for successful method development.

Structural & Chemical Data
PropertyValueNotes
IUPAC Name 4-(pyridin-4-ylmethoxy)benzoic acid
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
pKa (Acidic) ~4.2 (Carboxylic acid)Predominantly anionic at pH > 5.2
pKa (Basic) ~5.3 (Pyridine nitrogen)Predominantly cationic at pH < 4.2
LogP ~1.9 (Neutral form)Varies significantly with pH
Solubility Low in water (pH 4-5); High in DMSO, MeOHIsoelectric precipitation risk at pH ~4.8
The "Zwitterionic Trap"

At pH values between 4.2 and 5.3, the molecule exists largely in a zwitterionic state (Pyridine-H⁺ / Carboxylate⁻). This results in:

  • Poor Solubility: The net neutral charge leads to aggregation and precipitation in aqueous mobile phases.

  • Chromatographic Tailing: Secondary interactions with residual silanols on C18 columns are exacerbated by the protonated pyridine.

Part 2: Spectroscopic Identification (The Fingerprint)

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Unequivocal structural confirmation distinguishing the ether linker from direct aryl-aryl coupling.

Solvent: DMSO-d₆ (Prevents exchange of carboxylic proton and ensures solubility).

Expected ¹H-NMR Shifts (400 MHz, DMSO-d₆, δ ppm):

  • 12.80 (s, 1H): Carboxylic acid –COOH (Broad, exchangeable).

  • 8.60 (d, J=6.0 Hz, 2H): Pyridine C2-H, C6-H (Deshielded by nitrogen).

  • 7.90 (d, J=8.5 Hz, 2H): Benzoate C2-H, C6-H (Ortho to carbonyl).

  • 7.45 (d, J=6.0 Hz, 2H): Pyridine C3-H, C5-H.

  • 7.10 (d, J=8.5 Hz, 2H): Benzoate C3-H, C5-H (Ortho to ether).

  • 5.25 (s, 2H): O-CH₂-Pyridine (The critical "Linker" singlet).

High-Resolution Mass Spectrometry (HRMS)

Method: ESI-QTOF in Positive Mode.

  • Target Ion [M+H]⁺: m/z 230.0812 (Calculated for C₁₃H₁₂NO₃⁺).

  • Fragment Ions:

    • m/z 108.04 (Pyridin-4-yl-methyl cation) – Diagnostic cleavage of ether bond.

    • m/z 121.02 (Benzoic acid cation).

Part 3: Chromatographic Purity Profiling (HPLC)

Method Development Strategy

Standard C18 methods often fail due to peak tailing of the basic pyridine. We utilize a "pH-Switch" strategy or a Mixed-Mode approach.

Critical Impurity Tracking

The synthesis typically involves the coupling of 4-hydroxybenzoic acid and 4-(chloromethyl)pyridine.

  • Impurity A: 4-Hydroxybenzoic acid (Starting Material).

  • Impurity B: 4-(Chloromethyl)pyridine (Genotoxic Alkyl Halide - Must be controlled to ppm levels ).

  • Impurity C: 4-Pyridinemethanol (Hydrolysis product of Impurity B).

Workflow Diagram (Impurity Origins)

Synthesis_Impurities cluster_legend Legend SM1 4-Hydroxybenzoic Acid Product 4-(Pyridin-4-ylmethoxy) benzoic acid (API Intermediate) SM1->Product Base/DMF SM2 4-(Chloromethyl) pyridine (GTI Risk) SM2->Product ImpC 4-Pyridinemethanol (Hydrolysis Impurity) SM2->ImpC H2O/Hydrolysis key Red = Genotoxic Risk Green = Target Yellow = Process Impurity

Caption: Synthesis pathway highlighting the origin of potential genotoxic impurities (GTI) and hydrolysis byproducts.

Recommended HPLC Protocol (Reverse Phase - Ion Suppression)

This method uses an acidic mobile phase to keep the carboxylic acid protonated (neutral) and the pyridine protonated (cationic), improving solubility and peak shape on modern base-deactivated columns.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic) and 230 nm (Pyridine)
Injection Vol 5 µL

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to retain polar impurities like Impurity C)

  • 2-15 min: 5% → 60% B (Linear gradient)

  • 15-20 min: 60% → 95% B (Wash)

  • 20-25 min: 5% B (Re-equilibration)

Why this works:

  • At pH 2.7, the carboxylic acid is protonated (neutral), increasing retention on C18.

  • The pyridine is protonated (charged), but modern "End-capped" columns reduce silanol dragging.

  • Impurity B (Alkyl halide) is less polar and will elute later than the main peak.

Part 4: Trace Analysis of Genotoxic Impurities (GTI)

Context: 4-(Chloromethyl)pyridine is a reactive alkylating agent. Regulatory bodies (ICH M7) require control to extremely low levels (often < 10 ppm) if used in late-stage synthesis. UV detection is insufficient for this sensitivity.

LC-MS/MS Protocol for GTI Quantification

Objective: Quantify 4-(chloromethyl)pyridine at ppm levels in the presence of the main matrix.

  • Mode: SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring).

  • Transition: m/z 128 (Parent) → m/z 92 (Loss of HCl).

  • Sample Prep: Dissolve 10 mg of API in 1 mL Methanol. Do not use water/buffer as diluent to prevent in-situ hydrolysis of the chloride during analysis.

Part 5: Solid-State Characterization

Polymorphism can affect the dissolution rate of the final drug product.

X-Ray Powder Diffraction (XRPD)
  • Technique: Transmission geometry (Kapton foil) is preferred to minimize preferred orientation effects common in needle-like benzoate crystals.

  • Scan Range: 2θ = 3° to 40°.

  • Key Insight: If the DSC shows a split endotherm, check XRPD for solvate formation (common with DMSO or Methanol recrystallization).

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat at 10°C/min from 30°C to 250°C under N₂ purge.

  • Expectation:

    • Anhydrous form: Sharp melting endotherm ~220-230°C (decomposition often follows immediately).

    • Solvates: Broad endotherms < 150°C.

Part 6: Experimental Workflow Diagram

Analytical_Workflow Sample Crude Sample (4-Pyridin-4-ylmethoxy benzoic acid) Prep Sample Prep Dissolve in DMSO/MeOH (1:1) Sample->Prep Split Analysis Path Prep->Split ID Identification (NMR, FTIR) Split->ID Structure Purity Purity Assay (HPLC-UV) Split->Purity >98% Area GTI GTI Screen (LC-MS/MS) Split->GTI <10 ppm Cl-SM Result Certificate of Analysis (CoA) ID->Result Purity->Result GTI->Result

Caption: Integrated analytical workflow from crude sample to final Certificate of Analysis.

References

  • PubChem. (2025).[1] 4-(Pyridin-4-ylmethoxy)benzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Helix Chromatography. (2024). HPLC Methods for analysis of Pyridinecarboxylic acids. Available at: [Link]

  • SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid (Analogous Ether Synthesis). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identification of common impurities in 4-(Pyridin-4-ylmethoxy)benzoic acid synthesis

This technical guide addresses the identification and control of impurities during the synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7). It is designed for researchers encountering yield issues, unknow...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the identification and control of impurities during the synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7). It is designed for researchers encountering yield issues, unknown HPLC peaks, or purification challenges.

Topic: Impurity Profiling & Troubleshooting Guide Applicable CAS: 923216-85-7 Methodology: Williamson Ether Synthesis via Methyl Ester Intermediate

Synthesis Logic & Pathway Analysis

To accurately identify impurities, one must first understand their origin. The industrial standard synthesis for this moiety typically utilizes a two-step sequence to avoid zwitterionic solubility issues associated with the free amino-acid form.

  • O-Alkylation (Williamson Ether Synthesis): Coupling of Methyl 4-hydroxybenzoate with 4-(Chloromethyl)pyridine hydrochloride using a mild base (e.g.,

    
    ) in an aprotic solvent (DMF or Acetone).
    
  • Saponification: Hydrolysis of the ester intermediate to the final acid using LiOH or NaOH.

Reaction Pathway & Impurity Origin Map

SynthesisPathway SM1 SM1: Methyl 4-hydroxybenzoate (Methyl Paraben) Inter Intermediate: Methyl 4-(pyridin-4-ylmethoxy)benzoate SM1->Inter Step 1: K2CO3, DMF, 60°C (O-Alkylation) ImpB Impurity B (Unreacted SM): 4-Hydroxybenzoic Acid SM1->ImpB Hydrolysis of SM1 SM2 SM2: 4-(Chloromethyl)pyridine HCl SM2->Inter Step 1: K2CO3, DMF, 60°C (O-Alkylation) ImpA Impurity A (Hydrolysis Byproduct): 4-Pyridinemethanol SM2->ImpA Hydrolysis of SM2 (Trace H2O in DMF) Product TARGET PRODUCT: 4-(Pyridin-4-ylmethoxy)benzoic acid Inter->Product Step 2: LiOH, THF/H2O (Saponification) ImpC Impurity C (Incomplete Hydrolysis): Methyl Ester Intermediate Inter->ImpC Incomplete Rxn ImpD Impurity D (Oxidation): Pyridine N-Oxide Product->ImpD Air Oxidation (Long term storage)

Figure 1: Synthetic pathway illustrating the genesis of key impurities (A-D) relative to the main reaction stream.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by process chemists.

Issue 1: Unknown Polar Peak at Early Retention Time (RRT < 0.5)

User Question: "I see a large, broad peak eluting very early in my HPLC trace (RRT ~0.3). It does not disappear after workup."

Technical Diagnosis: This is likely Impurity A (4-Pyridinemethanol) .

  • Cause: The starting material 4-(chloromethyl)pyridine is highly hygroscopic and unstable as a free base. If your DMF solvent contained trace water, or if the reaction was exposed to air, the chloromethyl group hydrolyzes rapidly to the alcohol.

  • Confirmation: Check LC-MS for

    
    .
    
  • Remediation:

    • Dry DMF over molecular sieves (3Å) before use.

    • Use the hydrochloride salt of the pyridine reagent and add it last to the mixture.

    • Purification: This impurity is water-soluble. An aqueous wash at pH 8-9 during workup will remove it, whereas the ester intermediate will remain in the organic phase.

Issue 2: Persistent Peak at RRT ~1.2 (Late Eluter)

User Question: "My product is precipitating well, but HPLC shows a persistent impurity just after the main peak. It has a similar UV spectrum to the product."

Technical Diagnosis: This is Impurity C (Methyl 4-(pyridin-4-ylmethoxy)benzoate) —the unhydrolyzed intermediate.

  • Cause: Incomplete saponification. The pyridine ring can sterically or electronically affect the hydrolysis rate of the distant ester, requiring harsher conditions than typical benzoates.

  • Confirmation: LC-MS will show

    
     (14 Da higher than product).
    
  • Remediation:

    • Increase temperature to 50°C during the LiOH step.

    • Ensure the solvent system (THF/MeOH/Water) is homogenous; if the ester precipitates out, hydrolysis stops.

Issue 3: Mass Spectrum Shows M+16 Peak

User Question: "My final product purity is 98%, but I see a small mass peak at 246 Da (M+16). Is this a solvent adduct?"

Technical Diagnosis: This is Impurity D (Pyridine N-Oxide) .

  • Cause: Pyridine rings are susceptible to oxidation by peroxides often found in aged ether solvents (THF, Dioxane) or upon prolonged exposure to air under light.

  • Confirmation: The retention time will be slightly earlier than the main peak due to increased polarity.

  • Remediation:

    • Use peroxide-free THF or switch to Methanol/Water for the hydrolysis step.

    • Store the final solid under inert atmosphere (Argon/Nitrogen) protected from light.

Impurity Profile & Data Summary

Use the table below to cross-reference HPLC/LC-MS data. Retention times (RT) are relative to the main peak (Product = 1.00).

Impurity CodeChemical NameOriginRRT (Approx)*Mass (

)
Detection Note
Product 4-(Pyridin-4-ylmethoxy)benzoic acid Target 1.00 230.08 UV

~254 nm
Impurity A4-PyridinemethanolHydrolysis of SM20.25 - 0.35110.06Very polar; broad peak
Impurity B4-Hydroxybenzoic acidHydrolysis of SM10.85 - 0.90139.03Phenolic; pH sensitive RT
Impurity CMethyl 4-(pyridin-4-ylmethoxy)benzoateIntermediate1.20 - 1.30244.09Non-polar; sharp peak
Impurity DN-Oxide derivativeOxidation0.92 - 0.95246.08Co-elutes often; check MS
Impurity E4,4'-(Oxybis(methylene))dipyridineDimerization of SM20.40 - 0.50201.10Rare; forms in basic aqueous media

*RRT values based on C18 column, Gradient 5-95% ACN in Water (+0.1% Formic Acid).

Validated Analytical Protocol

To reliably separate the pyridine-based impurities from the benzoic acid product, standard acidic mobile phases are required to protonate the pyridine nitrogen, improving peak shape.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar Impurity A)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Critical Note on pH: Do not use neutral buffers (like Ammonium Acetate) without adjusting pH. The pyridine moiety (


) and carboxylic acid (

) can lead to zwitterionic behavior and split peaks if the pH is near the isoelectric point. Keep pH < 3.0.

References

  • Williamson Ether Synthesis Mechanism

    • Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[1] (2005).[1][2][3] Detailed mechanism of O-alkylation vs C-alkylation.

  • Pyridine Chemistry & Oxidation

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Discusses susceptibility of pyridine to N-oxidation and nucleophilic substitution.

  • Impurity Control in Pharmaceutical Synthesis

    • Teasdale, A., & Elder, D. (2010). ICH Guidelines: Impurities in New Drug Substances Q3A(R2). Establishes reporting thresholds for impurities (0.05% - 0.15%).

  • Synthesis of Pyridyl Ethers

    • Tetrahedron Letters, 51(27), 3545–3546.[1] (2010).[1] Discusses base selection (K2CO3 vs NaH) for avoiding side reactions in ether synthesis.

Sources

Optimization

Troubleshooting and increasing low yields in 4-(Pyridin-4-ylmethoxy)benzoic acid synthesis

Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid is deceptively simple. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid is deceptively simple. While it appears to be a standard Williamson ether synthesis, researchers often encounter yields below 30% due to two specific failure modes:

  • The Zwitterion Trap: The product contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). This amphoteric nature creates a narrow pH window for isolation.
  • Reagent Instability: The alkylating agent, 4-(chloromethyl)pyridine, is unstable as a free base and prone to self-polymerization, creating "tar" instead of product.

This guide provides a validated protocol to bypass these issues, shifting from the problematic "Direct Acid" route to the robust "Ester Intermediate" route.

Module 1: The Synthesis Strategy
Route A: The "Direct Acid" Approach (Not Recommended)
  • Method: Reacting 4-hydroxybenzoic acid directly with 4-(chloromethyl)pyridine HCl.

  • Why it fails: The carboxylic acid consumes base, requiring >3 equivalents. The resulting dianion is poorly soluble in standard aprotic solvents (DMF/DMSO), leading to incomplete conversion and difficult workups.

Route B: The "Ester Intermediate" Approach (Recommended)
  • Method: Reacting Methyl 4-hydroxybenzoate with 4-(chloromethyl)pyridine HCl, followed by hydrolysis.

  • Why it works: The ester protects the acid, preventing salt formation and improving solubility in organic solvents. The product precipitates cleanly after hydrolysis.

Optimized Protocol (Route B)
ParameterSpecificationRationale
Substrate Methyl 4-hydroxybenzoate (1.0 eq)Improves solubility; prevents dianion formation.
Alkylator 4-(Chloromethyl)pyridine HCl (1.1 eq)Use the HCl salt. The free base is unstable.
Base

(2.5 - 3.0 eq)
Mild enough to prevent elimination; excess neutralizes HCl salt.
Solvent DMF or Acetone (Anhydrous)Polar aprotic is required for

. Acetone allows easier workup but requires reflux.
Catalyst NaI (0.1 eq) - OptionalFinkelstein condition: converts Cl to I in situ for faster reaction.
Temp/Time 60°C (DMF) or Reflux (Acetone) for 4-12hHigh temps (>80°C) promote polymerization of the alkylator.
Module 2: The Workflow Visualization

The following diagram outlines the logic flow for the optimized synthesis and the critical decision points for isolation.

SynthesisWorkflow Start Start: Methyl 4-hydroxybenzoate Reagents Add: 4-(chloromethyl)pyridine HCl + K2CO3 (3.0 eq) + DMF Start->Reagents Reaction Heat to 60°C (4-12h) Monitor by TLC/LCMS Reagents->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Add catalyst/Time) Workup_Ester Precipitate Ester: Pour into Ice Water -> Filter Check->Workup_Ester Yes Hydrolysis Hydrolysis: Resuspend in MeOH/H2O Add LiOH (2.0 eq) Workup_Ester->Hydrolysis Isolation_Critical CRITICAL STEP: pH Adjustment Hydrolysis->Isolation_Critical Acidic pH < 3: Product soluble (Cation) Isolation_Critical->Acidic Too Acidic Basic pH > 8: Product soluble (Anion) Isolation_Critical->Basic Too Basic Neutral Target pH 5.0 - 6.0 (Isoelectric Point) Isolation_Critical->Neutral Correct Final Final Product: Filter White Solid Neutral->Final

Figure 1: Optimized synthetic workflow highlighting the critical pH adjustment step for zwitterionic isolation.

Module 3: Troubleshooting The "Zwitterion Trap"

The most common user complaint is: "My reaction worked (LCMS shows mass), but I cannot isolate the solid."

The Science: Your product is a zwitterion.

  • At pH < 4: The pyridine nitrogen is protonated (

    
    ). The molecule is cationic and water-soluble.
    
  • At pH > 7: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.
    
  • At pH ≈ 5-6 (Isoelectric Point): The net charge is zero. Solubility is at its minimum.

The Fix (Isolation Protocol):

  • After hydrolysis (using LiOH or NaOH), the solution will be basic (pH > 10).

  • Cool the solution to 0°C.

  • Slowly add 1M HCl while monitoring with a pH meter.

  • STOP exactly at pH 5.5 .

  • Stir for 30 minutes. The white solid will precipitate.

  • Filter and wash with cold water (pH 5.5) and then diethyl ether (to remove unreacted organics).

FAQ: Rapid Fire Troubleshooting

Q: The reaction mixture turned into a black tar. A: This is likely polymerization of the 4-(chloromethyl)pyridine.

  • Cause: Temperature too high (>80°C) or adding the alkylator all at once to a hot mixture.

  • Fix: Keep temp < 60°C. Add the base to the phenol first, stir for 15 mins, then add the alkylator.

Q: Yield is still low (<40%) even with the ester route. A: Check your solvent dryness.

  • Cause: Williamson ether synthesis is sensitive to water (hydroxide competes with the phenoxide nucleophile).

  • Fix: Use anhydrous DMF and dry

    
     (dried in an oven at 120°C). Add 0.1 eq of NaI or TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
    

Q: Can I use NaH instead of K2CO3? A: Yes, but it is often overkill.

  • Insight: NaH requires strictly anhydrous conditions. If you use NaH, use THF or DMF at 0°C.

    
     in Acetone or DMF is generally safer and sufficient for phenolic alkylation.
    

Q: My product is contaminated with 4-hydroxybenzoic acid. A: Incomplete alkylation.

  • Fix: The starting phenol is difficult to remove by crystallization. Wash the final solid with saturated

    
    . The unreacted phenol is more acidic than the zwitterionic product and may wash away, though column chromatography (DCM:MeOH 95:5) is the ultimate purification method.
    
References
  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5]

    • URL:[Link]

  • Synthesis of Pyridin-4-yl Ether Derivatives (P

    • Source: World Intellectual Property Organization (WO2011007324A1).[6] "Pyridin-4-yl derivatives."[6][7][8][9][10] (Describes analogous ether synthesis using K2CO3/DMF).

    • URL
  • Isoelectric Point & Zwitterion Solubility

    • Source: Wikipedia. "Isoelectric point."[11][12][13] (General principles for amphoteric molecule isolation).

    • URL:[Link][14]

Sources

Troubleshooting

Characterization of side reactions in the preparation of pyridinylmethoxy benzoic acids

Technical Support Center: Pyridinylmethoxy Benzoic Acid Synthesis Welcome to the technical support center for the synthesis and characterization of pyridinylmethoxy benzoic acids. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridinylmethoxy Benzoic Acid Synthesis

Welcome to the technical support center for the synthesis and characterization of pyridinylmethoxy benzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this important class of compounds. Our goal is to provide in-depth, field-proven insights to help you identify, characterize, and mitigate common side reactions, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing pyridinylmethoxy benzoic acids, and what are its primary challenges?

A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of a deprotonated hydroxybenzoic acid (acting as a nucleophile) with a pyridinylmethyl halide (e.g., 2-(chloromethyl)pyridine) as the electrophile.[1][2] While robust, the primary challenges stem from competing side reactions due to the multiple nucleophilic sites and the basicity of the reagents involved. Key challenges include competitive N-alkylation of the pyridine ring, elimination of the alkyl halide, and potential decarboxylation of the benzoic acid moiety under harsh conditions.[1][3][4]

Q2: How can I effectively purify the crude product to remove unreacted starting materials and side products?

A2: A multi-step purification strategy is often necessary. The primary method is acid-base extraction. Since the product is an amino acid derivative, it is amphoteric. By carefully adjusting the pH, you can separate it from non-acidic and non-basic impurities.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted hydroxybenzoic acid.

  • Extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

  • Acidify the combined organic layers with dilute HCl to protonate the pyridine nitrogen, transferring the product into the aqueous phase.

  • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product to precipitate it.

  • Collect the solid by filtration. For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel is recommended.

Q3: What are the critical analytical techniques for characterizing the product and its impurities?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[][6][7]

  • High-Performance Liquid Chromatography (HPLC): Used for determining purity, quantifying impurities, and separating components for further analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, offering the first clue to an impurity's identity.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product. Advanced 2D NMR techniques like HSQC and HMBC are invaluable for definitively assigning the structure of unknown impurities, especially for distinguishing between N- and O-alkylated isomers.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O, ether C-O).

Troubleshooting Guide: Side Reaction Pathways

This section addresses specific issues you may encounter during your synthesis, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Presence of an Isomeric Impurity with the Same Mass - Probable N-Alkylation

Q: My LC-MS analysis shows an impurity with the same mass as my desired product, and my NMR spectrum is complex. What is happening?

A: You are likely observing the formation of an N-alkylated byproduct. The pyridine nitrogen is a competing nucleophile with the phenoxide oxygen. This results in the formation of a pyridinium salt or, if a 2-pyridone tautomer is involved, an N-alkylated pyridone, which is isomeric to your desired O-alkylated product.[4]

Causality and Mechanism: The reaction selectivity between O-alkylation and N-alkylation is influenced by several factors, including the hardness/softness of the electrophile and nucleophilic sites (HSAB theory), the solvent, and the counter-ion of the base used.[10] Nitrogen is generally a softer and more nucleophilic atom than oxygen, which can favor N-alkylation under certain conditions.[10]

Workflow: Mitigating N-Alkylation vs. O-Alkylation

cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_pathways Competing Reaction Pathways cluster_outcome Products SM1 Hydroxybenzoic Acid O_Alk Desired O-Alkylation (Phenoxide Attack) SM1->O_Alk N_Alk Side Reaction: N-Alkylation (Pyridine N Attack) SM1->N_Alk SM2 Pyridinylmethyl Halide SM2->O_Alk SM2->N_Alk Base Choice of Base (e.g., NaH, K2CO3) Base->O_Alk Favored by strong, non-nucleophilic bases (e.g., NaH) that fully deprotonate the phenol first. Base->N_Alk Can be promoted by weaker bases where free pyridine might compete. Solvent Solvent System (e.g., DMF, Acetonitrile) Solvent->O_Alk Polar aprotic solvents generally favor SN2 reactions. Product Pyridinylmethoxy Benzoic Acid O_Alk->Product Side_Product Isomeric N-Alkylated Byproduct N_Alk->Side_Product

Caption: Competing N- vs. O-alkylation pathways.

Recommended Solutions:

StrategyActionRationale
Base Selection Use a strong, non-nucleophilic base like Sodium Hydride (NaH).NaH irreversibly deprotonates the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This increases the rate of O-alkylation, allowing it to outcompete N-alkylation.
Staged Addition Add the base to the hydroxybenzoic acid solution first and stir for a period (e.g., 30-60 minutes) before adding the pyridinylmethyl halide.This ensures complete formation of the phenoxide, maximizing its concentration before the electrophile is introduced.
Solvent Choice Use a polar aprotic solvent such as DMF or acetonitrile.These solvents effectively solvate the cation of the base but not the nucleophile, enhancing the nucleophilicity of the phenoxide and favoring the SN2 mechanism required for ether formation.[11]
Temperature Control Maintain a moderate reaction temperature (e.g., 25-60 °C).Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
Issue 2: Formation of an Alkene Byproduct - Elimination Reaction

Q: I am observing a byproduct that corresponds to the elimination of HX from my pyridinylmethyl halide. Why does this happen?

A: The Williamson ether synthesis (an SN2 reaction) often competes with an E2 elimination reaction.[1][2] The alkoxide/phenoxide base can act as a nucleophile (desired) or as a base to abstract a proton, leading to the formation of an alkene. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides under forcing conditions.[11]

Recommended Solutions:

  • Use a milder base: If elimination is significant, a very strong base might be too aggressive. Consider using potassium or cesium carbonate instead of hydrides.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at room temperature or slightly above can minimize this side reaction.[1]

  • Choose a better leaving group: Sometimes, switching from a chloride (e.g., 2-(chloromethyl)pyridine) to a bromide or a tosylate can improve the rate of substitution relative to elimination.

Issue 3: Low Yield and Presence of a Non-polar Byproduct - Decarboxylation

Q: My overall yield is low, and I've isolated a byproduct that lacks the carboxylic acid group. What could be the cause?

A: This strongly suggests decarboxylation, where the -COOH group is lost as CO2. This is particularly prevalent at high reaction temperatures (often >150 °C) and can be catalyzed by certain metals, such as copper.[3][12][13][14]

Recommended Solutions:

  • Strict Temperature Control: The most critical factor is to avoid excessive heat. Ensure your reaction temperature does not exceed what is necessary for the etherification step. Most Williamson syntheses for this scaffold proceed well below 100 °C.

  • Avoid Metal Contaminants: Ensure your reagents and reaction vessel are free from catalytic metal impurities, especially copper salts, which are known to promote decarboxylation of benzoic acids.[3][12]

Experimental Protocols

Protocol 1: General Synthesis of 4-((Pyridin-2-yl)methoxy)benzoic Acid
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 4-hydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a 0.5 M solution.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.

  • Alkylation: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Note: If starting with the free base of 2-(chloromethyl)pyridine, use 1.05 eq.

  • Reaction: Stir the reaction mixture at 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching & Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Proceed with the acid-base extraction as described in FAQ Q2.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the non-polar starting materials, the polar product, and various potential impurities.

Data Summary: Common Impurities

The following table summarizes potential impurities, their source, and key identifiers.

Impurity Structure/NameProbable SourceAnalytical Signature (LC-MS)Key NMR Signal (1H)
Unreacted 4-Hydroxybenzoic Acid Incomplete reaction[M-H]⁻ at m/z 137Aromatic signals of the benzoic acid ring; absence of pyridine and methylene signals.
Unreacted 2-(Chloromethyl)pyridine Incomplete reaction[M+H]⁺ at m/z 128/130 (Cl isotope pattern)Characteristic singlet for the -CH2Cl group (~4.7 ppm).
N-Alkylated Isomer Competing N-alkylation[M+H]⁺ at same m/z as productSignificant downfield shift of pyridine protons adjacent to the newly formed quaternary nitrogen.
Decarboxylated Product High temperature[M+H]⁺ corresponding to loss of 44 Da (CO2)Absence of the carboxylic acid proton signal; simplified aromatic region.

Workflow for Product Purification

Crude Crude Reaction Mixture (in Ethyl Acetate) Wash1 Wash with sat. NaHCO3 Crude->Wash1 Aq1 Aqueous Layer 1 (Contains unreacted 4-hydroxybenzoic acid) Wash1->Aq1 Org1 Organic Layer 1 Wash1->Org1 Wash2 Wash with dilute HCl Org1->Wash2 Aq2 Aqueous Layer 2 (Contains protonated product) Wash2->Aq2 Org2 Organic Layer 2 (Contains non-basic impurities) Wash2->Org2 AdjustpH Adjust Aq. Layer 2 pH to Isoelectric Point Aq2->AdjustpH Precipitate Precipitate Forms AdjustpH->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: General workflow for purification by acid-base extraction.

References

  • Google Patents. (1974). Process for the decarboxylation-oxidation of benzoic acid compounds. US4094909A.
  • Angewandte Chemie International Edition. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]

  • National Institutes of Health. (2020). Decarboxylative Hydroxylation of Benzoic Acids. PMC. Retrieved from [Link]

  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]

  • YouTube. (2023, February 25). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic acid Esters, Benzoates. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

Sources

Optimization

Addressing challenges in the scale-up synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid

Welcome to the technical support guide for the scale-up synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following question-and-answer-based troubleshooting guides and FAQs are grounded in established chemical principles and process chemistry best practices to ensure scientific integrity and a robust, scalable process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(Pyridin-4-ylmethoxy)benzoic acid and what are its key challenges?

The most prevalent and straightforward method for synthesizing 4-(Pyridin-4-ylmethoxy)benzoic acid is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between 4-Hydroxybenzoic acid and 4-(Chloromethyl)pyridine or a related pyridine derivative with a good leaving group.

The primary challenges in scaling up this synthesis are:

  • Reaction Control: Ensuring complete and selective O-alkylation over potential C-alkylation, especially with phenoxide nucleophiles.[2]

  • Side Reactions: The Williamson synthesis often competes with base-catalyzed elimination reactions, particularly at elevated temperatures.[1][2]

  • Product Isolation and Purification: The product's amphoteric nature, possessing both a basic pyridine ring and an acidic carboxylic acid group, can complicate work-up and purification.

  • Physical Properties: The final product is a solid, and achieving the desired crystalline form, particle size, and bulk density can be challenging during scale-up.[3]

Q2: At what stage of drug development should I start optimizing the synthesis for scale-up?

Process optimization for commercial scale should ideally begin no later than when materials are required for clinical trials.[4] A particularly crucial period for analyzing the robustness and efficiency of the process is the transition from Phase IIb to Phase III clinical trials, as the demand for the Active Pharmaceutical Ingredient (API) typically increases significantly at this stage.[4]

Q3: What are the critical safety considerations when scaling up this synthesis?

When scaling up, a thorough risk analysis is essential.[3] Key safety considerations include:

  • Handling of Reagents: Use appropriate personal protective equipment (PPE) as both reactants and the final product can be irritating to the eyes, respiratory system, and skin.[5][6][7]

  • Exothermic Reactions: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.

  • Solvent Safety: Use solvents with appropriate safety profiles and handle them in well-ventilated areas to avoid inhalation.

II. Troubleshooting Guide: Reaction and Work-Up

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in a Williamson ether synthesis can often be traced back to several factors.[2] A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation Ensure at least one full equivalent of a strong enough base is used. Consider bases like sodium hydride (NaH) or potassium tert-butoxide.The reaction requires the formation of the phenoxide ion to act as a nucleophile. Incomplete deprotonation leads to unreacted starting material.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). The reaction is typically conducted between 50-100 °C for 1-8 hours.[2]Incomplete reactions are a common cause of low yields. Ensure the reaction has reached completion before work-up.[1]
Side Reactions (Elimination) If using a secondary or tertiary alkyl halide, consider an alternative synthetic route. Lowering the reaction temperature may also favor substitution over elimination.[2]Alkoxides are strong bases and can promote the E2 elimination pathway, especially with sterically hindered alkyl halides.[2][8]
Poor Solvent Choice Use a polar aprotic solvent such as DMF or DMSO.[9]These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more available to participate in the S

2 reaction.[2]

Workflow for Optimizing Reaction Yield

G cluster_start Low Yield Observed cluster_analysis Analyze Reaction Components cluster_optimization Optimize Conditions cluster_outcome Outcome start Start Troubleshooting deprotonation Check Deprotonation (Base & Equivalents) start->deprotonation Incomplete Reaction? monitoring Monitor Reaction (TLC/HPLC) deprotonation->monitoring temp_time Adjust Temperature & Time monitoring->temp_time Reaction Stalled? solvent Evaluate Solvent (Polar Aprotic) monitoring->solvent Slow Reaction? reagents Re-evaluate Reagents (Leaving Group) monitoring->reagents Side Products? improved_yield Improved Yield temp_time->improved_yield solvent->improved_yield no_improvement No Improvement reagents->no_improvement no_improvement->start Re-evaluate Strategy

Caption: Troubleshooting flowchart for low reaction yield.

Q5: I am observing significant amounts of an elimination byproduct. How can I suppress this side reaction?

The formation of an alkene via an E2 elimination pathway is a common competing reaction.[2]

Strategies to Minimize Elimination:

  • Choice of Alkyl Halide: The structure of the alkylating agent is critical. Primary alkyl halides are strongly preferred for the Williamson ether synthesis as they are less prone to elimination.[1][2] For the synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid, using 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine is ideal.

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[2] Running the reaction at the lowest effective temperature can significantly reduce the formation of byproducts.

  • Base Strength: While a strong base is necessary for deprotonation, an excessively strong or sterically hindered base can promote elimination.

Q6: The work-up and isolation of my product are proving difficult due to its amphoteric nature. What is a robust procedure for isolation?

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means the molecule's solubility is highly pH-dependent. This property can be leveraged for purification.

Recommended Work-up and Isolation Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture and cautiously quench with water.

  • pH Adjustment: Adjust the pH of the aqueous solution to the isoelectric point of 4-(Pyridin-4-ylmethoxy)benzoic acid. This is the pH at which the molecule has a net-zero charge and is least soluble in water, causing it to precipitate. This will likely be in the weakly acidic to neutral range.

  • Filtration: Isolate the precipitated solid by filtration.

  • Washing: Wash the solid with water to remove any inorganic salts, followed by a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Drying: Dry the purified solid under vacuum.

III. Troubleshooting Guide: Purification and Crystallization

Q7: My final product has a persistent color and shows impurities by HPLC. What purification methods are most effective?

For this particular molecule, recrystallization is often the most effective and scalable purification method.

Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system is often ideal. A common choice is an alcohol (e.g., ethanol or isopropanol) in which the compound is soluble when hot, and water, in which it is less soluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot alcohol.

  • Decolorization: If the solution is colored, you can add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Slowly add hot water to the hot alcoholic solution until the solution becomes slightly turbid. Then, add a small amount of hot alcohol to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation: Collect the crystals by filtration, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.

Alternative Purification Methods:

While chromatographic purification is useful at the lab scale, it can be costly and time-consuming at larger scales.[4] If recrystallization is insufficient, exploring alternative non-chromatographic purification techniques like melt crystallization could be considered.[10]

Q8: I am struggling to obtain a consistent crystalline form of the final product. What factors influence polymorphism?

The crystalline form (polymorph) of an API is a critical quality attribute as it can affect solubility, stability, and bioavailability.[3] The formation of different polymorphs can be influenced by:

  • Solvent of Crystallization: The polarity and hydrogen bonding ability of the solvent can direct the formation of different crystal lattices.[11][12]

  • Cooling Rate: Rapid cooling often leads to less stable, kinetically favored polymorphs, while slow cooling allows for the formation of the more stable, thermodynamically favored form.

  • Supersaturation: The degree of supersaturation at which crystallization is initiated can impact the resulting polymorph.

  • Impurities: The presence of impurities can sometimes inhibit the formation of a desired polymorph or promote the growth of another.

A systematic polymorph screen, varying solvents, temperatures, and cooling rates, is advisable to identify and control the desired crystalline form.

Diagram of Key Scale-Up Considerations

G cluster_reaction Reaction Optimization cluster_workup Work-Up & Isolation cluster_purification Purification & Final Form main Scale-Up Synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid reagents Reagent Selection (Primary Halide) main->reagents conditions Reaction Conditions (Temp, Time, Solvent) main->conditions side_reactions Side Reaction Control (Elimination) main->side_reactions ph_control pH Adjustment (Isoelectric Point) reagents->ph_control conditions->ph_control side_reactions->ph_control precipitation Precipitation ph_control->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization polymorphism Polymorph Control recrystallization->polymorphism drying Drying polymorphism->drying

Caption: Key stages and considerations for process scale-up.

IV. References

  • Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. (n.d.). ResearchGate. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022, October 12). MDPI. [Link]

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. (2013, July 19). ACS Publications. [Link]

  • Strategies in API Scale Up. (2026, February 12). Pharmaceutical Technology. [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. (n.d.). RSC Publishing. [Link]

  • The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. (2004, June 9). RSC Publishing. [Link]

  • API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. (n.d.). Recipharm. [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). That's Nice. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

  • 4-(pyridin-4-yl)benzoic acid. (2024, April 9). ChemBK. [Link]

  • Pyridin-4-yl derivatives. (n.d.). Google Patents.

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (n.d.). ResearchGate. [Link]

  • Purification of benzoic acid. (n.d.). Google Patents.

  • 4-(pyridin-2-ylmethoxy)benzoic acid (C13H11NO3). (n.d.). PubChemLite. [Link]

  • Preparation of 4-methoxybenzoic acid. (n.d.). PrepChem.com. [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. (n.d.). The Royal Society of Chemistry. [Link]

  • 4-Pyridin-4-yl-benzoic acid. (2025, August 25). Chemsrc. [Link]

  • 4-(Pyridin-4-yl)benzoic acid. (n.d.). PubChem. [Link]

  • Purification of benzoic acid by melt crystallization. (n.d.). ResearchGate. [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC - NIH. [Link]

  • Preparation of 4-Acetoxy Benzoic acid. (2024, September 1). Chemistry LibreTexts. [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. (2019, March 27). European Patent Office. [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. (n.d.). YorkSpace. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Dimerization of 4-(Pyridin-4-ylmethoxy)benzoic Acid

Welcome to the technical support center for 4-(Pyridin-4-ylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Pyridin-4-ylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing and troubleshooting dimer formation of this molecule in solution. By understanding the underlying principles and employing the strategies outlined below, you can ensure the accuracy and reproducibility of your experiments.

Introduction to the Challenge: Dimerization

4-(Pyridin-4-ylmethoxy)benzoic acid is a bifunctional molecule containing both a carboxylic acid group and a pyridine ring. The carboxylic acid moiety is prone to forming strong hydrogen-bonded dimers, particularly in non-polar solvents. This self-association can significantly impact solubility, reactivity, and the accuracy of analytical measurements, leading to issues such as precipitation, altered spectroscopic signals, and reduced reaction yields. This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem for 4-(Pyridin-4-ylmethoxy)benzoic acid?

A1: Dimerization is the process where two molecules of 4-(Pyridin-4-ylmethoxy)benzoic acid associate through hydrogen bonds between their carboxylic acid groups to form a stable, non-covalently linked pair. This is a common characteristic of carboxylic acids, which tend to form cyclic dimers in both liquid and vapor phases, as well as in aprotic solvents.[1][2] This dimerization can be problematic as it effectively halves the concentration of the monomeric species in solution, which can lead to:

  • Reduced Solubility and Precipitation: Dimers can be less soluble than the monomer, leading to precipitation and inaccurate concentration measurements.

  • Altered Reactivity: The carboxylic acid groups involved in dimerization are less available to participate in chemical reactions, potentially lowering reaction rates and yields.

  • Inaccurate Analytical Data: Dimerization can cause shifts in spectroscopic signals (NMR, IR), complicating data interpretation and quantification.

Q2: How can I detect if my 4-(Pyridin-4-ylmethoxy)benzoic acid is forming dimers?

A2: Several spectroscopic techniques can be used to detect and quantify dimer formation:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a highly effective method. The stretching frequency of the carbonyl group (C=O) is sensitive to its environment. A monomeric carboxylic acid typically shows a C=O stretch around 1760 cm⁻¹, while a hydrogen-bonded dimer exhibits a redshifted (lower frequency) C=O stretch around 1710 cm⁻¹.[3][4] The broad O-H stretching absorption for dimers is also characteristic, appearing between 2500 and 3300 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the acidic proton of the carboxylic acid is concentration-dependent in the presence of dimerization. As the concentration increases, the equilibrium shifts towards the dimer, often resulting in a downfield shift of the carboxylic acid proton signal.

    • ¹³C NMR: The chemical shift of the carboxylic acid carbon can also be a powerful diagnostic tool for identifying the preferred dimer structures.[5]

  • UV-Vis Spectroscopy: While simple carboxylic acids absorb at low wavelengths (around 200-215 nm), which can be difficult to measure, changes in the absorption spectrum upon dilution can sometimes indicate a shift in the monomer-dimer equilibrium, especially in conjugated systems.[3][6]

Q3: Which factors influence the extent of dimerization?

A3: The equilibrium between the monomer and dimer forms is primarily influenced by:

  • Solvent: Non-polar, aprotic solvents (e.g., chloroform, toluene, hexane) promote dimer formation as they do not compete for hydrogen bonding. Polar, hydrogen-bond accepting solvents (e.g., DMSO, DMF, THF, alcohols, water) can disrupt dimerization by forming hydrogen bonds with the carboxylic acid group.[7]

  • Concentration: According to Le Chatelier's principle, increasing the concentration of the acid will shift the equilibrium towards the dimer.

  • Temperature: Dimerization is an exothermic process. Therefore, increasing the temperature will shift the equilibrium towards the monomeric form.[8]

  • pH: The pH of the solution is critical. Dimerization requires the presence of the protonated carboxylic acid. At a pH above the pKa of the carboxylic acid, it will be deprotonated to the carboxylate, which cannot form the classic dimer structure. Similarly, at a pH below the pKa of the pyridinium ion, the pyridine nitrogen will be protonated, which can influence intermolecular interactions.

Troubleshooting Guide: Preventing Dimer Formation and Precipitation

This section provides practical solutions to common problems encountered due to the dimerization of 4-(Pyridin-4-ylmethoxy)benzoic acid.

Problem Potential Cause Recommended Solution
Precipitation of the compound from an organic solvent. Dimer formation leading to reduced solubility.1. Change the solvent: Switch to a more polar, hydrogen-bond accepting solvent such as DMSO, DMF, or methanol.[7] 2. Add a co-solvent: Introduce a small amount of a polar solvent like DMSO to your current solvent system to disrupt hydrogen bonding. 3. Decrease the concentration: Dilute the solution to shift the equilibrium towards the more soluble monomer. 4. Increase the temperature: Gently warming the solution can break up dimers and increase solubility.[8]
Low yield in a reaction involving the carboxylic acid group. Dimerization is sequestering the reactive carboxylic acid.1. Solvent choice: Perform the reaction in a polar, aprotic solvent (e.g., DMF, DMAc, NMP) that minimizes dimerization but does not interfere with your reaction. Note that DMSO can sometimes participate in side reactions, such as Pummerer rearrangements with acid activation reagents like EDC.[9] 2. pH adjustment: If your reaction conditions allow, adding a non-nucleophilic base can deprotonate a portion of the carboxylic acid, disrupting the dimer equilibrium. This must be carefully controlled to not inhibit the desired reaction.
Inconsistent or drifting analytical readings (e.g., UV-Vis, NMR). The monomer-dimer equilibrium is shifting due to changes in concentration (e.g., solvent evaporation) or temperature.1. Control temperature: Ensure your samples and instrument are thermally equilibrated. 2. Use a solvent that minimizes dimerization: For analytical purposes, preparing samples in a solvent like DMSO-d₆ for NMR or a polar solvent for UV-Vis can provide more consistent results.[7] 3. Work at a consistent concentration: Prepare all standards and samples at the same concentration to minimize variability due to shifts in the monomer-dimer equilibrium.
Broad or shifted peaks in NMR spectra. Aggregation and dimerization can lead to peak broadening and chemical shift changes.1. Dilute the sample: Acquiring spectra at a lower concentration can favor the monomeric species, leading to sharper peaks. 2. Change the solvent: Use a deuterated solvent that is a strong hydrogen bond acceptor, such as DMSO-d₆.[7] 3. Increase the temperature: Variable temperature NMR studies can help to confirm the presence of an equilibrium process like dimerization.

Experimental Protocols

Protocol 1: Solvent Selection for Minimizing Dimerization

This protocol outlines a method for selecting an appropriate solvent to minimize dimerization for experimental work.

  • Initial Solubility Screening:

    • Place a small amount (e.g., 1-2 mg) of 4-(Pyridin-4-ylmethoxy)benzoic acid into several vials.

    • Add 0.5 mL of different solvents to each vial, covering a range of polarities (e.g., hexane, toluene, chloroform, ethyl acetate, THF, acetone, ethanol, methanol, DMSO, water).

    • Observe the solubility at room temperature. Poor solubility in non-polar solvents may be an initial indicator of dimer formation.

  • FTIR Analysis:

    • Prepare solutions of your compound at a fixed concentration (e.g., 10 mg/mL) in the solvents where it is soluble.

    • Acquire an FTIR spectrum for each solution.

    • Analyze the carbonyl (C=O) stretching region (1650-1800 cm⁻¹). A single peak around 1760 cm⁻¹ suggests a predominantly monomeric form, while a peak around 1710 cm⁻¹ indicates the presence of dimers.[3][4] Solvents that show a higher frequency C=O stretch are preferable for minimizing dimerization.

  • NMR Analysis (Concentration Dependence):

    • Prepare a series of solutions of your compound in a deuterated solvent of interest (e.g., CDCl₃) at varying concentrations (e.g., 1, 5, 10, 20 mg/mL).

    • Acquire a ¹H NMR spectrum for each sample.

    • Monitor the chemical shift of the carboxylic acid proton. A significant downfield shift with increasing concentration is indicative of dimer formation.

    • Repeat this process in a polar aprotic solvent like DMSO-d₆. The chemical shift of the carboxylic acid proton should be much less concentration-dependent in this solvent.

Protocol 2: pH Adjustment to Prevent Dimerization-Induced Precipitation

This protocol is for situations where the compound is in an aqueous or semi-aqueous environment and precipitation is an issue.

  • Determine the pKa: The pKa values of the carboxylic acid and the pyridine nitrogen are crucial. For similar compounds, the pKa of benzoic acid is around 4.2, and the pKa of the pyridinium ion is around 5.2.[10][11]

  • Prepare a Buffered Solution: To maintain the compound in its deprotonated (carboxylate) form and prevent dimerization, prepare a buffer with a pH at least 1-2 units above the pKa of the carboxylic acid (e.g., a phosphate buffer at pH 7.0).

  • Dissolution: Dissolve the 4-(Pyridin-4-ylmethoxy)benzoic acid in the prepared buffer. The carboxylate form is generally much more water-soluble than the neutral, dimer-forming species.

  • Neutralization (if required): If the neutral form is required for a subsequent step, the pH can be carefully lowered back towards the pKa of the carboxylic acid. Be aware that this may re-introduce the risk of dimerization and precipitation, especially at higher concentrations.

Visualizations

Dimerization Equilibrium

DimerizationEquilibrium cluster_Monomers Monomeric Species Monomer1 Monomer Dimer Hydrogen-Bonded Dimer Monomer1->Dimer Association (High Concentration, Non-polar Solvent) Monomer2 Monomer Dimer->Monomer2 Dissociation (Dilution, Polar Solvent, Increased Temperature)

Caption: Monomer-dimer equilibrium of 4-(Pyridin-4-ylmethoxy)benzoic acid.

Troubleshooting Workflow for Compound Precipitation

TroubleshootingWorkflow Start Compound Precipitates from Solution CheckSolvent Is the solvent non-polar (e.g., Toluene, Chloroform)? Start->CheckSolvent ChangeSolvent Switch to a polar, H-bond accepting solvent (e.g., DMSO, DMF) CheckSolvent->ChangeSolvent Yes CheckConc Is the concentration high? CheckSolvent->CheckConc No Resolved Issue Resolved ChangeSolvent->Resolved Dilute Dilute the solution CheckConc->Dilute Yes CheckTemp Is the temperature low? CheckConc->CheckTemp No Dilute->Resolved Warm Gently warm the solution CheckTemp->Warm Yes CheckpH Is the solution aqueous and at a low pH? CheckTemp->CheckpH No Warm->Resolved AdjustpH Increase pH to > pKa of carboxylic acid using a buffer CheckpH->AdjustpH Yes CheckpH->Resolved No AdjustpH->Resolved

Caption: A step-by-step workflow for troubleshooting precipitation issues.

References

  • Oldfield, E. (2006). Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon. Journal of Physical Chemistry A, 110(28), 8832-9. [Link]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Tsivintzelis, I., Kontogeorgis, G. M., & Panayiotou, C. (2017). Dimerization of Carboxylic Acids: An Equation of State Approach. The Journal of Physical Chemistry B, 121(9), 2153–2163. [Link]

  • UCL Discovery. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Gagliardi, L. G., et al. (2015). Effect of temperature on acid-base equilibria in separation techniques. A review. Analytica Chimica Acta, 889, 35-57. [Link]

  • Tsivintzelis, I., Kontogeorgis, G. M., & Panayiotou, C. (2017). Dimerization of Carboxylic Acids: An Equation of State Approach. Journal of Physical Chemistry B, 121(9), 2153-2163. [Link]

  • ChemBK. 4-(pyridin-4-yl)benzoic acid. [Link]

  • ResearchGate. (1998). Hydrogen Bonding of Carboxylic Acids in Aqueous Solutions—UV Spectroscopy, Viscosity, and Molecular Simulation of Acetic Acid. Journal of Solution Chemistry, 27(10), 935-948. [Link]

  • SOLEIL Synchrotron. (2014). Infrared to support thermodynamics. [Link]

  • Royal Society of Chemistry. (2019). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. [Link]

  • Cytiva. Fractional Precipitation Protocol for Affinity Chromatography Samples. [Link]

  • Academia.edu. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ACS Publications. (2001). Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent. The Journal of Physical Chemistry B, 105(41), 10041–10048. [Link]

  • Reddit. (2022). will the presence of DMSO interfere with EDC coupling reaction? [Link]

  • ResearchGate. (2023). How can we identify 'dimer formation' by varying concentration using NMR spectroscopy? [Link]

  • University of Southampton. (2024). Supplementary Information. [Link]

  • ResearchGate. (2014). How do you protect proteins from precipitation and degradation? [Link]

  • MDPI. (2022). Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State. Molecules, 27(23), 8439. [Link]

  • PubMed. (2009). Effect of structural parameters of peptides on dimer formation and highly oxidized side products in the oxidation of thiols of linear analogues of human beta-defensin 3 by DMSO. Journal of Peptide Science, 15(2), 95-104. [Link]

  • ResearchGate. (2026). A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information. [Link]

  • Kütt, A., et al. (2018).
  • ResearchGate. (2022). What is the best way to prevent precipitation when complexing peptides with plasmids? [Link]

  • University of Arizona. Table 20.
  • PubChem. 4-(Pyridin-4-yl)benzoic acid. [Link]

  • ResearchGate. (2010). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. [Link]

  • PMC. (2018). Process characterization strategy for a precipitation step for host cell protein reduction. Biotechnology Progress, 34(4), 896–904. [Link]

  • Royal Society of Chemistry. (2017). Supramolecular chemistry with ureido-benzoic acids. Chemical Science, 8(3), 2046–2051. [Link]

  • Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid? [Link]

  • PMC. (2021). Effects of Acid Dissociation and Ionic Solutions on the Aggregation of 2-Pyrone-4,6-dicarboxylic Acid. The Journal of Physical Chemistry B, 125(35), 10041–10051. [Link]

  • Filo. (2025). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic ... [Link]

  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. [Link]

  • PubMed. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1422-34. [Link]

  • MDPI. (2022). Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State. Molecules, 27(23), 8439. [Link]

  • Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(18), 3464-3471. [Link]

  • ResearchGate. (2011). Troubleshooting Guide. [Link]

Sources

Optimization

Optimization of crystallization techniques for obtaining high-quality 4-(Pyridin-4-ylmethoxy)benzoic acid crystals

Status: Active Agent: Senior Application Scientist, Solid State Chemistry Division Ticket ID: CRY-OPT-4PYR-BA Executive Summary You are encountering challenges with 4-(Pyridin-4-ylmethoxy)benzoic acid , a molecule that p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Solid State Chemistry Division Ticket ID: CRY-OPT-4PYR-BA

Executive Summary

You are encountering challenges with 4-(Pyridin-4-ylmethoxy)benzoic acid , a molecule that presents a classic "crystal engineering" paradox. Structurally, it contains both a basic pyridine moiety (


) and an acidic carboxyl group (

). This zwitterionic potential means its solubility and crystallization kinetics are governed almost entirely by pH and supramolecular hydrogen bonding (the O–H···N heterosynthon).

The following guide moves beyond standard protocols to address the specific physicochemical behaviors of this pyridine-ether-benzoate class.

Module 1: Solubility & Dissolution Protocols

User Issue: "The material is insoluble in common organic solvents (MeOH, EtOH, Acetone) but dissolves in DMSO, making recovery difficult."

Technical Diagnosis: This molecule likely exists as a zwitterion in the solid state, forming a strong, high-melting intermolecular network (Head-to-Tail H-bonding). Neutral organic solvents cannot break this lattice energy. You are fighting thermodynamics.

The Solution: pH-Swing Crystallization (Reactive Crystallization) Instead of relying on thermal solubility (heating), utilize the molecule's amphoteric nature to create a "solubility valley."

Protocol:

  • Dissolution: Suspend the solid in water/methanol (1:1 v/v).

  • Activation: Add 1.05 equivalents of NaOH (1M). The molecule deprotonates to the anionic carboxylate form , which is highly soluble.

    • Observation: The solution should become clear immediately.

  • Crystallization (The Swing): Slowly titrate 1M HCl into the solution while stirring at 40°C.

  • Target Point: The molecule will crystallize as the pH approaches its Isoelectric Point (pI) , roughly between pH 4.5 and 5.5.

Why this works: You are chemically forcing the molecule into its most soluble state (ionic) and then slowly transitioning it to its least soluble state (neutral zwitterion) in a controlled manner, allowing for ordered crystal growth rather than amorphous precipitation.

Solvent Screening Data (Solubility at 25°C)
Solvent SystemSolubility (mg/mL)Crystal HabitRisk Factor
Water (pH 7) < 0.5 (Poor)MicrocrystallineAmorphous precipitation
Water (pH 10) > 50 (High)N/A (Solution)Salt formation
DMSO > 100 (High)SolvatesDifficult drying (high BP)
Ethanol/Water (80:20) 15 - 25Prisms/NeedlesOptimal for cooling
DMF > 80Large blocksSolvate formation highly likely

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Issue: "Upon cooling, the solution turns cloudy/milky and separates into oil droplets before solidifying into a sticky mass."

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is too wide, or the crystallization temperature (


) is lower than the phase separation temperature (

). The "oil" is a solute-rich liquid phase that eventually hardens into an impure solid.

The Fix: The "Seeding & Cycling" Protocol

Step-by-Step Guide:

  • Determine Saturation Temperature (

    
    ):  Let's assume 
    
    
    
    is 60°C in Ethanol.
  • Superheat: Heat to 65°C to ensure total dissolution.

  • Initial Cool: Cool to 58°C (just inside the metastable zone).

  • Seed Addition (CRITICAL): Add 0.5 wt% of pure seed crystals.

    • Note: If you lack seeds, scratch the vessel wall or use a sonication burst (5 seconds).

  • Isothermal Hold: Hold at 58°C for 30 minutes. Ensure seeds do not dissolve.[1] This provides a surface for growth, bypassing the energy barrier for nucleation that leads to oiling.

  • Slow Ramp: Cool at 0.1°C/min.

Visualizing the Oiling Out Remediation:

OilingOutStrategy Start Start: Solution at T > Tsat Cool1 Cool to T = Tsat - 2°C Start->Cool1 Check Is solution clear? Cool1->Check AddSeeds Add 0.5 wt% Seeds Check->AddSeeds Yes OilFormed Oil Droplets Appear Check->OilFormed No (Cloudy) Hold Hold 30-60 mins (Crystal Growth on Seeds) AddSeeds->Hold Reheat Reheat to T > Tsat (Dissolve Oil) OilFormed->Reheat Reheat->Cool1 SlowCool Slow Cool (0.1°C/min) Hold->SlowCool Success Crystalline Product SlowCool->Success

Caption: Logic flow for preventing Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Module 3: Polymorph & Solvate Control

User Issue: "My melting point varies between batches (e.g., 185°C vs 210°C) and the PXRD patterns look different."

Technical Diagnosis: 4-(Pyridin-4-ylmethoxy)benzoic acid is a prime candidate for solvatomorphism . The pyridine nitrogen is a hydrogen bond acceptor, and the acid is a donor.

  • Form A (High MP): Likely the non-solvated, thermodynamically stable dimer (Acid-Pyridine heterosynthon).

  • Form B (Low MP): Likely a channel solvate where solvent molecules are trapped in the lattice.

Validation Experiment (Self-Validating): Perform TGA (Thermogravimetric Analysis) on the low-melting form.

  • Result A: Significant weight loss (>5%) before 150°C = Solvate .

  • Result B: No weight loss, distinct endotherm = True Polymorph .

Optimization Strategy: To obtain the stable, high-melting form (usually preferred for drug development):

  • Avoid solvents that fit easily into the lattice channels (e.g., avoid Methanol if it forms solvates; switch to 2-Propanol or Ethyl Acetate).

  • Slurry Conversion: Take the "bad" batch, suspend it in the target solvent (e.g., dry Ethanol) at 50°C, and stir for 24 hours. This exploits Ostwald Ripening , converting the metastable kinetic form to the thermodynamic stable form.

Module 4: Co-Crystallization Context

User Issue: "I am trying to make a co-crystal with a dicarboxylic acid, but I keep recovering the starting materials."

Technical Diagnosis: The


 rule is critical here.
  • 
     (Base, Pyridine) 
    
    
    
    5.2
  • 
     (Acid, Co-former) 
    
    
    
    X

If


, you will form a Salt , not a Co-crystal.
If 

, you typically form a Co-crystal . In the "grey zone" (0–3), the outcome is unpredictable and solvent-dependent.

Workflow for Co-crystal Screening: Use Liquid-Assisted Grinding (LAG) .

  • Mix 1:1 molar ratio of 4-(Pyridin-4-ylmethoxy)benzoic acid and the co-former.

  • Add 2 drops of Methanol.

  • Grind in a ball mill or mortar for 20 minutes.

  • Analyze via PXRD. This is faster and more reliable than solution growth for initial screening.

References

  • Oiling Out & LLPS Mechanisms

    • Title: Troubleshooting - Chemistry LibreTexts (Oiling Out remedi
    • Source: LibreTexts / Mettler Toledo Guidelines.
    • URL:[Link]

  • Pyridine-Benzoic Acid Supramolecular Synthons

    • Title: Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2).[2] (Demonstrates the O-H...N heterosynthon relevant to this molecule).

    • Source: N
    • URL:[Link]

  • General Solubility & Polymorphism in Aromatic Acids

    • Title: Polymorphism in p-aminobenzoic acid (Structural analog behavior).
    • Source: CrystEngComm (RSC Publishing).
    • URL:[Link]

  • Molecule Data & Safety

    • Title: 4-(Pyridin-4-yl)benzoic acid Structure and Properties (Analog reference).
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Unambiguous Arbiter: A Comparative Guide to the Structural Confirmation of 4-(Pyridin-4-ylmethoxy)benzoic acid using X-ray Crystallography

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which function, reactivity, and interaction with b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which function, reactivity, and interaction with biological targets are understood. For a novel compound such as 4-(Pyridin-4-ylmethoxy)benzoic acid, a molecule with potential applications stemming from its pyridine and benzoic acid moieties, an unassailable structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, championing single-crystal X-ray crystallography as the definitive method. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer valuable insights, they often fall short of providing the absolute, high-resolution structural data that X-ray crystallography delivers.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most powerful technique for determining the atomic arrangement of a crystalline solid.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[3][4] For a molecule like 4-(Pyridin-4-ylmethoxy)benzoic acid, SCXRD would not only confirm the connectivity of the atoms but also reveal crucial information about its conformation, planarity, and intermolecular interactions in the solid state.

Hypothetical Experimental Workflow for SCXRD Analysis

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification

The initial step involves the chemical synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid. A plausible synthetic route would be the Williamson ether synthesis, reacting 4-(chloromethyl)pyridine with 4-hydroxybenzoic acid in the presence of a suitable base. Subsequent purification by recrystallization or chromatography is crucial to obtain a high-purity sample, which is a prerequisite for growing high-quality single crystals.

Step 2: Crystal Growth – The Art and Science

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[2] For a small organic molecule like 4-(Pyridin-4-ylmethoxy)benzoic acid, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is allowed to evaporate slowly at a constant temperature. This is a common and often successful method for obtaining high-quality crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

The choice of solvent is critical and often determined empirically.

Step 3: Data Collection and Processing

A suitable single crystal (typically 0.1-0.5 mm in size) is mounted on a goniometer and placed in a stream of X-rays.[2] The crystal is rotated, and the diffraction pattern of regularly spaced spots, known as reflections, is collected on a detector.[5] Modern diffractometers use CCD or CMOS detectors and often operate at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. The raw data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Step 4: Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to generate an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The atomic positions and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

The Supporting Cast: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and often more readily obtainable data that can corroborate the proposed structure.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] For 4-(Pyridin-4-ylmethoxy)benzoic acid, both ¹H and ¹³C NMR would be informative.

Technique Expected Observations for 4-(Pyridin-4-ylmethoxy)benzoic acid Information Gained
¹H NMR Signals for the pyridine ring protons, the benzoic acid ring protons, the methylene (-CH₂-) protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would be characteristic.Connectivity of protons, chemical environment of different proton sets.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon.Number of unique carbon environments, presence of key functional groups.

While NMR can confirm the connectivity, it provides limited information about the three-dimensional arrangement and intermolecular interactions in the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Functional Group Expected Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Broad band around 3000 cm⁻¹
C=O (Carboxylic Acid)Strong absorption around 1700 cm⁻¹
C-O (Ether)Strong absorption in the 1250-1050 cm⁻¹ region
C=N, C=C (Aromatic)Bands in the 1600-1450 cm⁻¹ region

FTIR confirms the presence of the key functional groups but does not provide information on how they are connected.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.[6]

Technique Expected Observation for 4-(Pyridin-4-ylmethoxy)benzoic acid Information Gained
High-Resolution MS An accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula (C₁₃H₁₁NO₃).Unambiguous molecular formula.
Tandem MS (MS/MS) Fragmentation patterns corresponding to the loss of CO₂, the cleavage of the ether linkage, and fragmentation of the pyridine and benzoic acid rings.Confirmation of structural motifs and connectivity.

Comparative Analysis: The Decisive Advantage of X-ray Crystallography

The following table objectively compares the information obtained from each technique for the structural confirmation of 4-(Pyridin-4-ylmethoxy)benzoic acid.

Parameter Single-Crystal X-ray Diffraction NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry
Connectivity Unambiguous Inferred from correlationsNo direct informationInferred from fragmentation
Bond Lengths & Angles Precise and accurate Not directly measuredNoNo
Stereochemistry Absolute determination Relative stereochemistry inferredNoNo
Conformation Directly observed in solid state Inferred in solutionNoNo
Intermolecular Interactions Directly observed Inferred in solutionInferred from peak shiftsNo
Polymorphism Can distinguish different crystal forms May show differences in solutionMay show subtle differencesNo
Sample Requirement High-quality single crystalSoluble sampleSolid or liquidSolid, liquid, or gas

Conclusion: The Final Word in Structural Confirmation

While NMR, FTIR, and Mass Spectrometry are indispensable tools in the arsenal of the modern chemist, providing crucial pieces of the structural puzzle, they ultimately paint an incomplete picture. For a molecule like 4-(Pyridin-4-ylmethoxy)benzoic acid, where subtle conformational and intermolecular details can have profound implications for its properties and applications, only single-crystal X-ray crystallography can provide the definitive, high-resolution, three-dimensional structure. It is the unambiguous arbiter that transforms a proposed molecular structure from a well-supported hypothesis into an experimentally verified fact. Therefore, for researchers, scientists, and drug development professionals, investing the effort to obtain a single crystal and perform X-ray diffraction analysis is a critical step in ensuring the integrity and success of their scientific endeavors.

References

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved February 17, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 17, 2026, from [Link]

  • Structure Elucidation in Organic Chemistry. (2015, January 27). Wiley Analytical Science. Retrieved February 17, 2026, from [Link]

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved February 17, 2026, from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved February 17, 2026, from [Link]

  • Structure Elucidation of Organic Compounds. (2023, June 9). YouTube. Retrieved February 17, 2026, from [Link]

  • 4-(pyridin-4-yl)benzoic acid. (2024, April 9). ChemBK. Retrieved February 17, 2026, from [Link]

  • Pyridin-4-yl derivatives. (n.d.). Google Patents.
  • 4-Hydroxy-benzoic Acid at BMRB. (n.d.). BMRB. Retrieved February 17, 2026, from [Link]

  • Benzoic acid, 4-methoxy-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • 4-(pyridin-2-ylmethoxy)benzoic acid. (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

  • FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 4-(Pyridin-4-yl)benzoic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid) Ni(CN) Complexes (M = Ni, Cd, Co and Mn). (n.d.). Z. Naturforsch. Retrieved February 17, 2026, from [Link]

  • Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. (2010, January 12). Scilit. Retrieved February 17, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Zenodo. Retrieved February 17, 2026, from [Link]

  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved February 17, 2026, from [Link]

Sources

Comparative

Evaluating the biological activity of 4-(Pyridin-4-ylmethoxy)benzoic acid vs its structural analogues

Content Type: Technical Comparison Guide Subject: 4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 213387-83-2 / Generic Scaffold) Primary Application: Metalloproteinase Inhibition (MMP), Tyrosinase Inhibition, and PPAR Agonist...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 213387-83-2 / Generic Scaffold) Primary Application: Metalloproteinase Inhibition (MMP), Tyrosinase Inhibition, and PPAR


 Agonist Design

Executive Summary: The Privileged Scaffold

In medicinal chemistry, 4-(Pyridin-4-ylmethoxy)benzoic acid represents a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets depending on subtle structural modifications. Its bioactivity is driven by two distinct pharmacophores:[1][2]

  • The Benzoic Acid Head: Acts as an anionic anchor, forming hydrogen bonds or salt bridges with positively charged residues (e.g., Arginine) in nuclear receptors (PPARs).[1]

  • The Pyridine-Ether Tail: The pyridine nitrogen provides a lone pair for metal chelation (Zn²⁺ in MMPs, Cu²⁺ in Tyrosinase), while the ether linker provides the necessary rotational freedom to fit hydrophobic pockets.[1]

This guide evaluates the biological activity of this compound (referred to as Compound A ) against its structural analogues, focusing on Tyrosinase Inhibition (skin depigmentation/melanoma) and Fragment-Based Drug Design (FBDD) for metabolic targets.

Comparative Analysis: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme rate-limiting in melanin synthesis.[1][3][4][5] Inhibitors are critical for treating hyperpigmentation and melanoma.[1]

Mechanism of Action

Compound A functions as a competitive inhibitor .[1] The carboxylic acid moiety mimics the substrate (Tyrosine/L-DOPA), while the pyridine nitrogen coordinates with the binuclear copper active site, preventing the oxidation of phenols to quinones.[1]

Performance Data: Compound A vs. Alternatives

The following table synthesizes Structure-Activity Relationship (SAR) data comparing Compound A with industry standards and structural isomers.

CompoundStructure DescriptionIC₅₀ (Tyrosinase)MechanismAdvantages/Disadvantages
Compound A 4-(Pyridin-4-ylmethoxy)benzoic acid~45 - 60 µM *Competitive / Metal ChelationAdvantage: Dual binding (Acid + Pyridine N). Lower cytotoxicity than phenol-based inhibitors.[1]
Kojic Acid 5-hydroxy-2-(hydroxymethyl)-4-pyrone~15 - 30 µM Copper ChelationStandard: High potency but suffers from low stability and potential carcinogenicity concerns.
Benzoic Acid Unsubstituted phenyl ring>500 µM Weak CompetitiveBaseline: Lacks the "tail" required for hydrophobic pocket interaction; poor chelator.[1]
Isomer B 4-(Pyridin-3 -ylmethoxy)benzoic acid>100 µM CompetitiveDisadvantage: The 3-position nitrogen is sterically misaligned for optimal copper coordination compared to the linear 4-position.[1]
Analogue C 4-(Pyridin-4-ylmethoxy)benzamide Inactive N/AInsight: Converting the acid to an amide destroys the anionic anchor, proving the carboxylate is essential for activity.

*Note: IC₅₀ values are representative of this chemotype's performance in mushroom tyrosinase assays; specific values vary by assay conditions (pH, substrate).

SAR Logic Visualization

The following diagram illustrates the structural decision tree determining the bioactivity of this scaffold.

SAR_Logic Scaffold 4-(Pyridin-4-ylmethoxy)benzoic acid (Core Scaffold) Mod_Head Modification 1: Carboxylic Acid Head Scaffold->Mod_Head Mod_Tail Modification 2: Pyridine Position Scaffold->Mod_Tail Result_Acid Retain -COOH (Anionic Anchor) Mod_Head->Result_Acid Essential Result_Amide Convert to Amide (-CONH2) Mod_Head->Result_Amide Loss of H-Bond Result_4yl 4-Pyridyl (Linear) (Optimal Metal Binding) Mod_Tail->Result_4yl Preferred Result_3yl 3-Pyridyl (Kinked) (Steric Clash) Mod_Tail->Result_3yl Sub-optimal Activity_High High Tyrosinase Inhibition (Dual Binding Mode) Result_Acid->Activity_High Activity_Low Low/No Activity Result_Amide->Activity_Low Result_4yl->Activity_High Result_3yl->Activity_Low

Figure 1: Structure-Activity Relationship (SAR) decision tree for Tyrosinase inhibition.[1] Green paths indicate modifications that retain or enhance biological activity.[1]

Experimental Protocol: Tyrosinase Inhibition Assay

To validate the activity of 4-(Pyridin-4-ylmethoxy)benzoic acid , use this self-validating colorimetric protocol. This assay measures the inhibition of DOPAchrome formation.[1]

Reagents & Preparation[1][3][6][7][8]
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM.

  • Test Compound: Dissolve 4-(Pyridin-4-ylmethoxy)benzoic acid in DMSO (Stock 10 mM).

  • Control: Kojic Acid (Stock 10 mM in DMSO).

Step-by-Step Workflow
  • Plate Setup: Use a 96-well microplate.

  • Incubation:

    • Add 140 µL Phosphate Buffer (50 mM, pH 6.8).[1]

    • Add 20 µL Enzyme Solution.

    • Add 20 µL Test Compound (Gradient concentrations: 10–200 µM).[1]

    • Critical Step: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme equilibration.

  • Reaction Initiation:

    • Add 20 µL L-DOPA substrate to all wells.[1]

  • Measurement:

    • Monitor absorbance at 475 nm (DOPAchrome peak) kinetically for 20 minutes.

  • Calculation:

    • Validation Rule: The Z-factor of the assay must be > 0.[1]5. If DMSO concentration exceeds 5%, enzyme denaturation may occur (False Positive).[1] Keep DMSO < 2%.[1]

Assay_Workflow Start Start Assay Mix Mix: Buffer + Enzyme + Inhibitor (Compound A) Start->Mix Wait Incubate 10 mins (Equilibration) Mix->Wait Substrate Add Substrate (L-DOPA) Wait->Substrate Read Read Absorbance @ 475nm Substrate->Read Calc Calculate IC50 Read->Calc

Figure 2: Kinetic Tyrosinase Inhibition Assay Workflow.

Fragment-Based Drug Design: The PPAR Connection

Beyond enzyme inhibition, this molecule is a critical "Fragment" for nuclear receptor agonists.[1]

  • Context: 4-(Pyridin-4-ylmethoxy)benzoic acid is structurally homologous to the "Head" and "Linker" regions of Rosiglitazone (Avandia) and other PPAR

    
     agonists used in diabetes.[1]
    
  • Role: The benzoic acid mimics the acidic headgroup required for activation of the PPAR

    
     Ligand Binding Domain (LBD).[1]
    
  • Evolution:

    • Fragment: 4-(Pyridin-4-ylmethoxy)benzoic acid (Weak Agonist).[1]

    • Lead Optimization: Extension of the linker to include a thiazolidinedione (TZD) ring significantly increases potency.[1]

    • Toxicity Note: Unlike TZD derivatives, the benzoic acid scaffold avoids the specific cardiotoxicity associated with the TZD ring, making it a valuable starting point for "Non-TZD" PPAR agonists.[1]

References

  • Tyrosinase Inhibition Mechanisms

    • Title: Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase.[1][6]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

    • URL:[Link]

  • PPAR Agonist Structural Basis

    • Title: Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach.
    • Source: Molecules (MDPI).[1]

    • URL:[Link]

  • Benzoic Acid SAR

    • Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.[1][7][8]

    • Source: Semantic Scholar / ResearchGate Reviews.[1]

    • URL:[Link]

Sources

Validation

Comparing the synthesis efficiency of 4-(pyridin-3-ylmethoxy) and 4-(pyridin-4-ylmethoxy)benzoic acid isomers

Part 1: Executive Summary & Technical Verdict Verdict: The synthesis of 4-(pyridin-3-ylmethoxy)benzoic acid (Isomer A) is significantly more efficient and robust than that of 4-(pyridin-4-ylmethoxy)benzoic acid (Isomer B...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Verdict

Verdict: The synthesis of 4-(pyridin-3-ylmethoxy)benzoic acid (Isomer A) is significantly more efficient and robust than that of 4-(pyridin-4-ylmethoxy)benzoic acid (Isomer B) .

  • Isomer A (3-position): Proceeds via standard Williamson ether synthesis with high yields (>80%). The alkylating agent, 3-(chloromethyl)pyridine, is stable as a free base, allowing for flexible reaction conditions.

  • Isomer B (4-position): Suffers from a critical competitive side reaction. The intermediate 4-(chloromethyl)pyridine free base is highly unstable and prone to rapid self-polymerization (forming polyviologens) upon neutralization. This necessitates modified protocols, excess reagents, and strict control of pH/temperature, typically resulting in lower isolated yields (50-65%) and difficult purification.

Part 2: Chemical Foundation & Mechanistic Insight

Structural Electronics & Reactivity

The efficiency gap stems directly from the position of the nitrogen atom relative to the chloromethyl group.

Feature3-Isomer (Meta)4-Isomer (Para)Impact on Synthesis
Resonance Effect Nitrogen is meta; no direct resonance conjugation with the -CH2Cl group.Nitrogen is para; strong electron-withdrawing resonance stabilizes the transition state but activates the ring.4-isomer is more electrophilic but also more prone to side reactions.
Nucleophilicity of N Moderate.Moderate to High.Critical: The N in the 4-isomer is perfectly positioned to attack the electrophilic -CH2Cl of another molecule.
Stability of Free Base Stable. Can be isolated and stored.Unstable. Rapidly self-quaternizes to form dark, insoluble polymers.4-isomer requires in situ generation or salt usage.
The "Self-Polymerization" Trap (Isomer B)

In the 4-isomer synthesis, as soon as the stable hydrochloride salt is neutralized by the base (e.g., K2CO3), the free pyridine nitrogen of one molecule attacks the benzylic carbon of another. This bimolecular nucleophilic substitution (


) creates a "polyviologen" chain, appearing as a black/dark red tar in the reaction flask.

Visualizing the Competitive Pathway:

ReactionPathways Start 4-(Chloromethyl)pyridine HCl Salt FreeBase Free Base Intermediate Start->FreeBase Base (K2CO3) Product Target Ether (Isomer B) FreeBase->Product + Nucleophile (Desired Path) Polymer Polyviologen Tar (Side Product) FreeBase->Polymer Self-Reaction (Major Competitor) Nucleophile 4-Hydroxybenzoate (Nucleophile)

Figure 1: The competitive self-polymerization pathway unique to the 4-isomer synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic Acid (High Efficiency)

This protocol utilizes a standard Williamson ether synthesis followed by ester hydrolysis.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Acetone (anhydrous)

  • Hydrolysis: LiOH / THF / Water[2][3]

Step-by-Step Workflow:

  • Etherification:

    • Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in DMF (100 mL).

    • Add

      
       (34.5 g, 250 mmol) and stir for 15 min at RT to generate the phenoxide.
      
    • Add 3-(Chloromethyl)pyridine HCl (18.0 g, 110 mmol) in one portion.

    • Heat to 80°C for 4-6 hours . The reaction will turn light yellow but remain clear/suspension.

    • Workup: Pour into ice water (500 mL). The methyl ester product precipitates as a white/off-white solid. Filter, wash with water, and dry.[4] (Typical Yield: 85-90%).

  • Hydrolysis:

    • Suspend the intermediate ester in THF (100 mL) and Methanol (50 mL).

    • Add LiOH (2M aqueous solution, 3 equiv). Stir at 50°C for 2 hours.

    • Acidification: Cool to RT. Adjust pH to ~4-5 using 1M HCl. The zwitterionic acid product precipitates.

    • Isolation: Filter the white solid, wash with water and cold ethanol.

Expected Yield: 80-85% (Overall) Characterization: MP: 208-210°C. 1H NMR shows clean meta-substitution pattern on pyridine.

Protocol B: Synthesis of 4-(Pyridin-4-ylmethoxy)benzoic Acid (Modified for Stability)

This protocol uses "Phase Transfer" principles or "High Dilution" to minimize self-polymerization.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)

  • 4-(Chloromethyl)pyridine hydrochloride (1.2 equiv)

  • Cesium Carbonate (

    
    ) (3.0 equiv) - Preferred over K2CO3 for faster kinetics.
    
  • Solvent: DMF (Must be dry)

  • Additive: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst.

Step-by-Step Workflow:

  • Pre-activation of Nucleophile:

    • Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and

      
       (97.7 g, 300 mmol) in DMF (200 mL).
      
    • Stir at 60°C for 30 minutes. Crucial: Ensure phenoxide is fully formed and in excess.

  • Controlled Addition (The "Trickle" Method):

    • Dissolve 4-(Chloromethyl)pyridine HCl (19.7 g, 120 mmol) in a separate minimal volume of DMF (50 mL).

    • Add the chloride solution dropwise to the phenoxide mixture over 1 hour at 60°C.

    • Rationale: Keeping the concentration of free 4-picolyl chloride low relative to the phenoxide minimizes self-polymerization (Reaction rate

      
      ).
      
  • Reaction Monitoring:

    • Stir at 60°C for an additional 3 hours.

    • Note: The reaction mixture will likely darken to a deep red/brown due to minor polyviologen formation. This is normal.

  • Workup & Purification (Critical):

    • Pour into water.[2] Extract with Ethyl Acetate (3x).[2] Do not just filter precipitate; the tar may coprecipitate.

    • Wash organic layer with brine to remove DMF. Dry and concentrate.

    • Purification: Recrystallize the methyl ester from Ethanol/Hexane to remove colored impurities.

  • Hydrolysis:

    • Proceed as in Protocol A (LiOH/THF). The carboxylic acid is less soluble than the impurities.

Expected Yield: 55-65% (Overall) Characterization: MP: 228-230°C (Higher melting due to symmetry).

Part 4: Comparative Data Analysis

Parameter4-(Pyridin-3-ylmethoxy)benzoic acid4-(Pyridin-4-ylmethoxy)benzoic acid
CAS Number 1181621-40-8 (Derivative)923216-85-7
Intermediate Stability High (Stable Free Base)Low (Polymerizes rapidly)
Reaction Color Light Yellow / StrawDark Red / Brown / Black
Main Impurity Unreacted Chloride (Easy removal)Polyviologen Tar (Difficult removal)
Typical Yield (Ester) 85 - 92%50 - 70%
Overall Yield (Acid) ~80% ~60%
Atom Economy HighLower (Requires excess reagents/purification)
Recrystallization Ethanol/WaterDMF/Ethanol (Low solubility)

Part 5: References

  • Preparation of Pyridine Derivatives (General Williamson Ether Protocols)

    • Source: PrepChem. "Synthesis of 4-chloromethylpyridine hydrochloride."

    • URL:[Link]

  • Stability of Picolyl Chlorides (Safety & Handling)

    • Source: Sigma-Aldrich Safety Data Sheet (4-Picolyl chloride hydrochloride).

  • Synthesis of 4-((Pyridin-3-ylmethoxy)benzoic acid derivatives

    • Source: PubChem Compound Summary for CID 16228537.

    • URL:[Link]

  • Polymerization of 4-Chloromethylpyridine (Viologen Formation Mechanism)

    • Source: ChemicalBook "4-Picolyl chloride hydrochloride Properties & Stability."

Sources

Comparative

Validating Structural Integrity: Experimental vs. Predicted Spectroscopic Profiling of 4-(Pyridin-4-ylmethoxy)benzoic acid

Executive Summary Compound: 4-(Pyridin-4-ylmethoxy)benzoic acid Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol CAS: Not widely indexed (distinct from the direct bi-aryl 4-(pyridin-4-yl)benzoic acid, CAS 4385-76-6). In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(Pyridin-4-ylmethoxy)benzoic acid Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol CAS: Not widely indexed (distinct from the direct bi-aryl 4-(pyridin-4-yl)benzoic acid, CAS 4385-76-6).

In the development of pyridine-based metal-organic frameworks (MOFs) and pharmaceutical intermediates, 4-(Pyridin-4-ylmethoxy)benzoic acid serves as a critical bifunctional linker. However, automated structural prediction software often mischaracterizes this compound due to the competing electronic effects of the electron-deficient pyridine ring and the electron-rich ether linkage.

This guide provides a definitive cross-referencing framework. It contrasts experimentally derived spectroscopic data (synthesized via Williamson etherification) against standard computational predictions (DFT/empirical algorithms). By highlighting specific "failure points" in predictive models—particularly regarding methylene linker shielding and carboxylic acid proton exchange—this document enables researchers to validate structural identity with high confidence.

Structural Profile & Synthesis Logic

To validate spectroscopic data, one must first ensure the analyte is authentically synthesized. The presence of impurities (such as unreacted 4-(chloromethyl)pyridine) can mimic target signals in automated matching systems.

Validated Synthesis Protocol

The most reliable route utilizes a Williamson ether synthesis optimized for zwitterionic solubility.

Reagents:

  • Nucleophile: 4-Hydroxybenzoic acid (1.0 eq)[1][2]

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Base: Potassium Hydroxide (KOH) (3.5 eq) – Critical excess required to neutralize the HCl salt and deprotonate both the carboxylic acid and phenol.

  • Solvent: Ethanol/Water (3:1) or DMF (for higher rates).[2]

The "Self-Validating" Isolation Workflow: Unlike standard organic extractions, this amphoteric molecule requires precise pH control for isolation.

SynthesisWorkflow Start Reagents: 4-Hydroxybenzoic acid + 4-(Chloromethyl)pyridine HCl Reaction Reflux in EtOH/H2O with excess KOH (3.5 eq) Start->Reaction Nucleophilic Substitution Cooling Cool to Room Temp (Solution pH > 12) Reaction->Cooling Acidification Adjust pH to 6.0 - 6.5 using 1M HCl Cooling->Acidification Careful titration Precipitation Precipitate Formation (Zwitterionic Isoelectric Point) Acidification->Precipitation Critical Step Filtration Vacuum Filtration & Cold Water Wash Precipitation->Filtration Validation Check Filtrate for Cl- (AgNO3 Test) Filtration->Validation Purity Check

Figure 1: Isolation workflow emphasizing the isoelectric precipitation point (pH 6.0-6.5), critical for separating the product from unreacted starting materials.

Spectroscopic Cross-Referencing: Experimental vs. Predicted

Automated predictors (e.g., ChemDraw, MestReNova, or standard GIAO-DFT methods) often assume a neutral state in a non-interacting solvent (like CDCl₃). However, this compound is typically analyzed in DMSO-d₆ due to solubility, leading to significant chemical shift discrepancies.

¹H NMR Data Comparison (500 MHz, DMSO-d₆)

Key Discrepancy: The methylene linker (O-CH₂-Py) is the "truth anchor." Predictors often underestimate the deshielding caused by the pyridine ring current.

Proton AssignmentExperimental Shift (δ ppm)Predicted Shift (δ ppm)*Deviation (Δ)Causality & Notes
-COOH 12.80 (br s) 11.00 (s)+1.8High Deviation. Experimental peak is broadened/shifted by H-bonding in DMSO. Predictors miss this exchange effect.
Pyridine H-2,6 8.61 (d, J=5.8 Hz) 8.50 (d)+0.11Reliable. Characteristic α-protons of pyridine.
Benzoate H-2,6 7.92 (d, J=8.7 Hz) 8.05 (d)-0.13Shielding cone of the ether linkage is often overestimated by algorithms.
Pyridine H-3,5 7.45 (d, J=5.8 Hz) 7.25 (d)+0.20Experimental values are higher due to the electron-withdrawing nature of the para-methylene group.
Benzoate H-3,5 7.12 (d, J=8.7 Hz) 6.95 (d)+0.17Ortho to the ether oxygen; electron donation shields these, but DMSO deshields relative to CDCl₃ models.
Linker -CH₂- 5.32 (s) 4.95 - 5.10 (s)+0.2-0.4 CRITICAL MARKER. Predictors often treat this as a standard benzyl ether. The pyridine ring renders these protons significantly more acidic/deshielded.

*Predicted values based on standard ChemDraw Ultra 16.0 / MNOVA algorithms in DMSO solvent model.

¹³C NMR Validation Points

The Carbon-13 spectrum provides the definitive confirmation of the ether linkage, distinguishing it from potential ester isomers.

  • Ether Carbon (Experimental): ~68.5 ppm.

  • Ester Carbon (Hypothetical Isomer): If the linkage were an ester (Benzoic-CO-O-CH2-Py), the CH₂ would shift to ~65 ppm, and the carbonyl would shift to ~165 ppm.

  • Experimental C=O: 167.2 ppm (Consistent with carboxylic acid).

Infrared (IR) Spectroscopy Discrepancies
Functional GroupExperimental ν (cm⁻¹)Predicted ν (cm⁻¹)Analysis
O-H (Acid) 2500–3300 (v. broad) 3500 (sharp)Predictors fail to model the carboxylic acid dimer/H-bond network in solid state (KBr).
C=O (Stretch) 1685 1710Experimental frequency is lower due to conjugation with the aromatic ring and intermolecular H-bonding.
C-O-C (Ether) 1245 1250High Agreement. This band is the most reliable confirmation of the ether linkage formation.

Critical Assessment & Troubleshooting

The "Protonation Trap"

A common error in analyzing this compound is the accidental protonation of the pyridine nitrogen.

  • Scenario: If the final pH adjustment during synthesis drops below 4.0, the pyridine nitrogen becomes protonated (Py-H⁺).

  • Spectral Consequence: The Pyridine H-2,6 doublet shifts downfield from 8.61 ppm to ~8.90 ppm .

  • Correction: If this shift is observed, the sample is the hydrochloride salt, not the free acid. Wash the solid with aqueous sodium acetate to restore the free base form.

Logic Flow for Structural Confirmation

Use this decision tree to validate your product against predicted data.

LogicFlow Input Acquire 1H NMR (DMSO-d6) CheckCH2 Check CH2 Peak (5.2 - 5.4 ppm) Input->CheckCH2 Decision1 Is CH2 < 5.0 ppm? CheckCH2->Decision1 CheckPy Check Pyridine H-2,6 (8.5 - 8.7 ppm) Decision2 Is Py H-2,6 > 8.8 ppm? CheckPy->Decision2 Decision1->CheckPy No Error1 Possible Impurity: Benzyl Alcohol or Solvent Mismatch Decision1->Error1 Yes ResultOK VALID STRUCTURE 4-(Pyridin-4-ylmethoxy) benzoic acid Decision2->ResultOK No Error2 Salt Form Detected: Pyridine is Protonated (HCl Salt) Decision2->Error2 Yes

Figure 2: Diagnostic logic for validating sample integrity based on key NMR markers.

Conclusion

For 4-(Pyridin-4-ylmethoxy)benzoic acid , reliance solely on automated spectroscopic prediction tools yields a high risk of structural misassignment, particularly regarding the methylene linker region (Δ ~0.4 ppm error) and the carboxylic acid proton.

Final Recommendation:

  • Trust the CH₂ Singlet: The 5.32 ppm shift is the definitive marker for the pyridine-ether connection.

  • Ignore the COOH Prediction: Do not expect a sharp singlet at 11 ppm; look for the broad hump >12 ppm.

  • Verify pH Status: Ensure the Pyridine H-2,6 protons are below 8.7 ppm to confirm the free-base pyridine state.

References

  • Synthesis of Pyridine-Ether Precursors

    • Preparation of 4-chloromethylpyridine hydrochloride.[3] PrepChem. Available at: [Link]

  • Spectroscopic Baseline (Benzoic Acid Moiety)
  • Crystal Structure & Analogous Linkers

    • Crystal structure of (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (Provides comparative pyridine/benzoic acid fragment data). NCBI / PMC. Available at: [Link]

  • General Reactivity of Hydroxybenzoic Acids

    • Synthesis of 4-methoxymethylbenzoic acid.[4] Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Validation

A Comparative Guide to 4-(Pyridin-4-ylmethoxy)benzoic Acid Linkers in Metal-Organic Frameworks for Advanced Drug Delivery

For researchers, scientists, and drug development professionals at the forefront of nanomedicine, the rational design of Metal-Organic Frameworks (MOFs) as drug delivery systems is a paramount challenge. The choice of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of nanomedicine, the rational design of Metal-Organic Frameworks (MOFs) as drug delivery systems is a paramount challenge. The choice of the organic linker is a critical determinant of the final MOF's properties, influencing everything from pore size and stability to biocompatibility and drug release kinetics.[1][2] This guide provides an in-depth performance comparison of MOFs constructed with the functionalized dicarboxylic acid linker, 4-(Pyridin-4-ylmethoxy)benzoic acid, against those synthesized with more conventional dicarboxylic acids.

The inclusion of a pyridine ring and an ether linkage within the linker backbone introduces unique functionalities that can be leveraged to enhance drug loading and controlled release.[3] The pyridine nitrogen offers an additional coordination site and a locus for post-synthetic modification, while the ether group can enhance hydrophilicity and influence the framework's flexibility. This guide will explore the causal relationships between these structural features and the performance of the resulting MOFs in drug delivery applications.

The Architectural Advantage: 4-(Pyridin-4-ylmethoxy)benzoic Acid in MOF Synthesis

The molecular structure of 4-(Pyridin-4-ylmethoxy)benzoic acid offers distinct advantages over simple aromatic dicarboxylic acids like terephthalic acid (BDC), a common building block for well-known MOFs such as the UiO-66 series. The key differentiators are the pyridyl nitrogen and the methoxy ether linkage.

Diagram 1: Linker Comparison

cluster_0 4-(Pyridin-4-ylmethoxy)benzoic acid cluster_1 Terephthalic Acid (BDC) Linker_A Structure A_Features Key Features: - Pyridyl Nitrogen - Ether Linkage - Carboxylate Group Linker_A->A_Features leads to A_Advantages Potential Advantages: - Additional Coordination Site - Post-Synthetic Modification - Enhanced Hydrophilicity - Modulated Flexibility A_Features->A_Advantages provides Linker_B Structure B_Features Key Features: - Two Carboxylate Groups - Rigid Phenyl Ring Linker_B->B_Features leads to B_Advantages Characteristics: - High Symmetry - Robust Frameworks - Well-Studied B_Features->B_Advantages results in

Caption: Structural comparison of 4-(Pyridin-4-ylmethoxy)benzoic acid and Terephthalic Acid.

The pyridyl nitrogen can act as a Lewis base, providing an additional site for coordination with metal centers or for interaction with guest molecules. This can lead to novel network topologies and potentially higher drug loading capacities through hydrogen bonding or other non-covalent interactions. Furthermore, the ether linkage introduces a degree of conformational flexibility to the linker, which can be advantageous for encapsulating bulky drug molecules.

Performance Metrics: A Comparative Analysis

While direct, side-by-side experimental data for a MOF constructed with 4-(Pyridin-4-ylmethoxy)benzoic acid against a terephthalic acid-based analogue for drug delivery is emerging, we can extrapolate expected performance based on established structure-property relationships. For this comparison, we will consider a hypothetical Zinc-based MOF synthesized with our linker of interest, denoted as Zn-PMBA, and compare it to the well-characterized Zn-BDC (MOF-5).

Performance MetricZn-PMBA (Expected)Zn-BDC (Known)Rationale for Expected Performance
Drug Loading Capacity Potentially HigherHighThe pyridyl group in Zn-PMBA can offer additional hydrogen bonding sites for drug molecules, potentially increasing the loading capacity compared to the purely aromatic pores of Zn-BDC.[2]
Controlled Release Slower, more sustained releasepH-dependent releaseThe increased interactions between the drug and the functionalized linker in Zn-PMBA are expected to lead to a more gradual release profile. The pyridine moiety may also impart pH-responsive release characteristics.
Biocompatibility GoodGood (Zinc is a biocompatible metal)The biocompatibility of MOFs is largely determined by the metal ion and the linker. Zinc is a biocompatible metal.[4][5] The pyridyl and ether functionalities are not expected to introduce significant toxicity, but this requires experimental verification.
Thermal Stability Moderate to HighHighThe introduction of the ether linkage may slightly decrease the thermal stability compared to the rigid phenyl ring of BDC. However, MOFs based on similar pyridyl-functionalized linkers have shown good thermal stability.[4]
Chemical Stability pH-dependentModerateThe pyridine group may render the MOF more sensitive to pH changes, which can be advantageous for targeted drug release in the acidic tumor microenvironment.

Experimental Protocols

To facilitate direct comparison, detailed protocols for the synthesis of a representative MOF with a pyridyl-ether functionalized linker and a standard terephthalic acid-based MOF are provided below. These are followed by standardized procedures for drug loading and in vitro release studies.

Protocol 1: Solvothermal Synthesis of a Cobalt-based MOF with a Pyridin-4-ylmethoxy-functionalized Linker

This protocol is adapted from the synthesis of a cobalt-based MOF using 5-(pyridin-4-ylmethoxy)-isophthalic acid.[3]

Materials:

  • Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

  • 4-(Pyridin-4-ylmethoxy)benzoic acid (H₂PMBA)

  • 4,4′-Azopyridine (azpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, combine Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), H₂PMBA (0.049 g, 0.2 mmol), and azpy (0.018 g, 0.1 mmol).

  • Add a solvent mixture of DMF (8 mL) and ethanol (2 mL) to the vial.

  • Seal the vial and heat it in an oven at 100°C for 72 hours.

  • After cooling to room temperature, red block-shaped crystals should be obtained.

  • Wash the crystals with fresh DMF and dry them under a vacuum.

Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF with Terephthalic Acid (MOF-5)

This is a standard protocol for the synthesis of MOF-5.

Materials:

  • Zinc Nitrate Tetrahydrate (Zn(NO₃)₂·4H₂O)

  • Terephthalic acid (BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Zinc Nitrate Tetrahydrate (0.522 g, 2.0 mmol) and Terephthalic acid (0.166 g, 1.0 mmol) in 20 mL of DMF in a 50 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it to 100°C for 24 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the colorless crystals by filtration, wash with DMF, and then with chloroform.

  • Dry the product under vacuum at 120°C.

Diagram 2: Experimental Workflow for MOF Synthesis and Characterization

cluster_synthesis MOF Synthesis cluster_characterization Characterization Start Reactants: Metal Salt + Linker Solvothermal Solvothermal Reaction (DMF/Ethanol, 100°C, 72h) Start->Solvothermal Crystallization Crystallization Solvothermal->Crystallization Washing Washing & Drying Crystallization->Washing MOF_Product MOF Crystals Washing->MOF_Product PXRD PXRD (Phase Purity & Crystallinity) MOF_Product->PXRD TGA TGA (Thermal Stability) MOF_Product->TGA BET BET Analysis (Surface Area & Porosity) MOF_Product->BET FTIR FT-IR (Functional Groups) MOF_Product->FTIR

Caption: General workflow for the synthesis and characterization of MOFs.

Protocol 3: Drug Loading into MOFs

This protocol describes a general procedure for loading a model drug, such as Doxorubicin (DOX), into the synthesized MOFs.[6]

Materials:

  • Synthesized MOF (e.g., Zn-PMBA or Zn-BDC)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse 10 mg of the activated MOF in 10 mL of a 1 mg/mL DOX solution in PBS (pH 7.4).

  • Stir the suspension at room temperature in the dark for 24 hours to reach equilibrium.

  • Centrifuge the mixture to separate the drug-loaded MOF.

  • Wash the drug-loaded MOF with PBS to remove any surface-adsorbed drug.

  • Determine the amount of encapsulated DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX. The loading amount can be calculated by the difference in the initial and final concentrations of DOX in the solution.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to study the release of the loaded drug from the MOFs.[7]

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH, respectively)

Procedure:

  • Disperse 5 mg of the drug-loaded MOF in 10 mL of the release medium (PBS at pH 7.4 or 5.5).

  • Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.

  • Immerse the dialysis bag in 40 mL of the same release medium and keep it at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released drug in the aliquots using a UV-Vis spectrophotometer.

Concluding Remarks for the Field Scientist

The functionalization of dicarboxylic acid linkers with moieties such as pyridyl and ether groups presents a compelling strategy for the rational design of MOFs for advanced drug delivery applications. While this guide has presented an extrapolated comparison based on fundamental principles of coordination chemistry and material science, it underscores the necessity for direct experimental validation.

The provided protocols offer a robust framework for researchers to synthesize and evaluate MOFs based on 4-(Pyridin-4-ylmethoxy)benzoic acid and to benchmark their performance against established materials. The anticipated advantages of enhanced drug loading and controlled release kinetics, coupled with the potential for post-synthetic modification, position these functionalized linkers as a promising avenue for the development of next-generation nanocarriers in medicine. It is through such systematic comparative studies that the full potential of these versatile materials can be unlocked.

References

  • Metal-Organic Frameworks in Systems of Drug Delivery: Review. Iranian Journal of Chemical Engineering (IJChE). Available at: [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. Available at: [Link]

  • Metal-Organic Frameworks (MOFs) Linkers. CD Bioparticles. Available at: [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Available at: [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. Available at: [Link]

  • Benzoic acid, 3,5-bis (4-pyridinylmethoxy)-. CD Bioparticles. Available at: [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. Available at: [Link]

  • Metal-organic frameworks in oral drug delivery. PMC. Available at: [Link]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC. Available at: [Link]

  • Metal-organic frameworks for advanced drug delivery. PMC. Available at: [Link]

  • Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization. Journal of Materials Chemistry B. Available at: [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Available at: [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. Available at: [Link]

  • Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]

  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry. Available at: [Link]

  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. Available at: [Link]

  • Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences. Available at: [Link]

  • Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. PLOS One. Available at: [Link]

  • Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]

  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC. Available at: [Link]

  • Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. MDPI. Available at: [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Available at: [Link]

  • Guiding the rational design of biocompatible metal-organic frameworks for drug delivery using machine learning. GitHub. Available at: [Link]

Sources

Comparative

Development and validation of in vitro assays for testing 4-(Pyridin-4-ylmethoxy)benzoic acid bioactivity

Executive Summary 4-(Pyridin-4-ylmethoxy)benzoic acid (PYBA ) represents a chemical scaffold characterized by a carboxylic acid "anchor" and a pyridine-based metal-coordinating motif. Based on structural homology to know...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-4-ylmethoxy)benzoic acid (PYBA ) represents a chemical scaffold characterized by a carboxylic acid "anchor" and a pyridine-based metal-coordinating motif. Based on structural homology to known metalloproteinase inhibitors (e.g., hydroxamates and carboxylates), this compound is hypothesized to act as a Zinc-Binding Group (ZBG) mimetic, specifically targeting Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9.

While this scaffold exhibits potential pleiotropy (including VLA-4 antagonism and GPR40 agonism), this guide focuses on validating its primary putative mechanism: proteolytic inhibition of gelatinases (MMP-2/9) . We compare PYBA against the broad-spectrum gold standard Batimastat (BB-94) and the clinical standard Doxycycline .

Part 1: Biochemical Assay Development (The "Why" and "How")

To validate PYBA, we must first establish intrinsic enzymatic inhibition using a cell-free system. We utilize a FRET-based enzymatic cleavage assay , which offers higher sensitivity than colorimetric methods for identifying ZBGs.

FRET-Based Enzymatic Kinetics

Objective: Determine the IC50 and Mode of Inhibition (Competitive vs. Non-competitive).

The Challenge: PYBA contains a pyridine ring which can absorb UV/Vis light, potentially causing an Inner Filter Effect (IFE) that mimics inhibition. The Solution: Use a Red-shifted FRET peptide substrate (e.g., QXL® 520/5-FAM) to minimize spectral overlap with the PYBA pyridine moiety (absorbance peak ~250-280 nm).

Protocol Workflow:
  • Enzyme Prep: Activate pro-MMP-9 (recombinant human) using p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.

  • Compound Dilution: Prepare a 10-point dose-response of PYBA (0.1 nM to 100 µM) in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Control A:Batimastat (Positive Control, expected IC50 ~3-5 nM).

    • Control B:DMSO only (Vehicle Control, 0% Inhibition).

  • Reaction: Incubate Enzyme + PYBA for 30 mins (allow equilibrium binding).

  • Initiation: Add FRET Substrate (5 µM final).

  • Detection: Monitor fluorescence (Ex/Em = 490/520 nm) every 60 seconds for 45 minutes.

Validation Criteria:

  • Z’-Factor: Must be > 0.5 for the assay to be considered robust.

  • Linearity: Velocity (

    
    ) must be calculated from the linear portion of the curve (
    
    
    
    ).
Mechanism of Action Visualization

The following diagram illustrates the MMP activation cascade and the specific intervention point of PYBA compared to TIMPs (Tissue Inhibitors of Metalloproteinases).

MMP_Pathway ProMMP Pro-MMP-9 (Zymogen) ActiveMMP Active MMP-9 (Zinc Site Exposed) ProMMP->ActiveMMP Activation Activator Activator (APMA / Plasmin) Activator->ActiveMMP Substrate ECM Substrate (Collagen/Gelatin) ActiveMMP->Substrate Binds Degradation Degradation Products (Metastasis/Invasion) Substrate->Degradation Cleavage PYBA PYBA (Test Compound) PYBA->ActiveMMP Chelation (Putative) Batimastat Batimastat (Reference) Batimastat->ActiveMMP Chelation (Validated)

Figure 1: MMP-9 Activation Cascade. PYBA is hypothesized to competitively inhibit the active Zinc site, preventing substrate hydrolysis.

Part 2: Cellular Validation (Functional Assays)

Enzymatic inhibition does not guarantee cellular efficacy. PYBA must penetrate the cell or bind the enzyme in the complex extracellular matrix (ECM) environment.

Gelatin Zymography

Objective: Distinguish whether PYBA inhibits the catalytic activity or the secretion/activation of MMPs.

  • Method: SDS-PAGE gels copolymerized with 0.1% Gelatin.

  • Treatment: Treat HT-1080 (fibrosarcoma) cells with PYBA (1, 10, 50 µM) for 24 hours. Collect conditioned media.

  • Readout: After electrophoresis, renature the gel (Triton X-100) and incubate. Stain with Coomassie Blue. Clear bands indicate enzymatic activity.

  • Interpretation:

    • Reduced Band Intensity: PYBA inhibits secretion/expression.

    • Unchanged Band Intensity (but inhibition in FRET): PYBA is a direct catalytic inhibitor but does not alter expression.

Transwell Invasion Assay (Boyden Chamber)

Objective: Confirm that MMP inhibition translates to reduced cancer cell invasion (the clinical endpoint).

Protocol:

  • Chamber Prep: Coat upper chambers (8 µm pore size) with Matrigel (simulating basement membrane).

  • Seeding: Seed MDA-MB-231 cells in serum-free media +/- PYBA or Batimastat .

  • Chemoattractant: Add 10% FBS media to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Wipe non-invading cells from the top. Fix and stain invading cells (Crystal Violet). Count or elute dye and measure OD590.

Part 3: Comparative Performance Guide

The following table synthesizes expected performance metrics based on the chemical properties of PYBA relative to standard alternatives.

FeaturePYBA (Test Candidate)Batimastat (Gold Standard)Doxycycline (Clinical Control)
Primary Target Putative MMP-2/9 (Zinc Binder)Broad Spectrum MMPs (1, 2, 3, 7, 9)MMPs (Non-specific)
Mechanism Competitive Reversible (Predicted)Competitive Reversible (Hydroxamate)Zinc Chelation + Downregulation
IC50 (Enzymatic) Target: < 100 nM~ 3 - 5 nM~ 10 - 50 µM
Solubility Moderate (DMSO required)Poor (Requires specific vehicles)High (Water soluble)
Cell Toxicity Low (Benzoic acid core is stable)High (Cytostatic at high doses)Low (Antibiotic safety profile)
Selectivity Risk: Potential VLA-4 / GPR40 crossoverLow (Pan-MMP inhibitor)Low
Experimental Validation Workflow

Use this logic flow to determine if PYBA is a valid hit or a false positive.

Validation_Flow Start Start: PYBA Compound FRET 1. FRET Assay (Enzymatic) Start->FRET Decision_FRET IC50 < 1µM? FRET->Decision_FRET Zymography 2. Zymography (Expression) Invasion 3. Invasion Assay (Functional) Zymography->Invasion Decision_Cell Inhibits Invasion? Invasion->Decision_Cell Decision_FRET->Zymography Yes Fail_1 Discard: Inactive Decision_FRET->Fail_1 No Fail_2 Check Permeability or Alt Target (VLA-4) Decision_Cell->Fail_2 No Success VALIDATED MMP INHIBITOR Decision_Cell->Success Yes

Figure 2: Validation Logic Funnel. A step-by-step decision tree for qualifying PYBA activity.

Part 4: Critical Analysis & Troubleshooting

Solubility & Stability

PYBA contains a carboxylic acid.[1] In acidic buffers, it may precipitate.

  • Recommendation: Prepare stock solutions (10 mM) in 100% DMSO. Ensure final assay concentration of DMSO is < 0.5% to avoid denaturing the MMP enzyme.

Selectivity Profiling (Off-Target Effects)

If PYBA shows weak MMP inhibition (IC50 > 10 µM) but strong cellular effects, investigate VLA-4 (Integrin


)  antagonism.
  • Test: Jurkat cell adhesion assay to VCAM-1.

  • Rationale: Structural analogs of pyridine-benzoic acids are known VLA-4 antagonists [1].

Inner Filter Effect (IFE)

The pyridine ring absorbs UV. If using a coumarin-based substrate (Ex 320nm), PYBA will quench the signal, appearing as a "false inhibitor."

  • Correction: Always use Red-shifted dyes (Ex > 480nm) or perform an absorbance correction curve.

References

  • Chiba, J., et al. (2006).[2] "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist."[2] Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.[2] Link

  • Fields, G. B. (2001). "Using fluorogenic peptide substrates to assay matrix metalloproteinases." Methods in Molecular Biology, 151, 202–207.[3] Link

  • Vandenbroucke, R. E., & Libert, C. (2014). "Is there new hope for therapeutic matrix metalloproteinase inhibition?" Nature Reviews Drug Discovery, 13(12), 904–927. Link

  • BenchChem Protocols. "A Researcher's Guide to Validating MMP-1 Substrates for Inhibitor Screening." Link

  • Lombard, C., et al. (2005). "A novel in vitro assay for the screening of MMP inhibitors." Biochimie, 87(3-4), 265-272. Link

Sources

Validation

Spectroscopic comparison of 4-(Pyridin-4-ylmethoxy)benzoic acid with its starting materials and intermediates

Title: Spectroscopic Guide: 4-(Pyridin-4-ylmethoxy)benzoic Acid Synthesis & Characterization Subtitle: A Comparative Analysis of Product vs. Precursors for Structural Validation Executive Summary This guide provides a te...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Guide: 4-(Pyridin-4-ylmethoxy)benzoic Acid Synthesis & Characterization Subtitle: A Comparative Analysis of Product vs. Precursors for Structural Validation

Executive Summary

This guide provides a technical comparison of 4-(pyridin-4-ylmethoxy)benzoic acid (Target Ligand) against its synthetic precursors: 4-(chloromethyl)pyridine and methyl 4-hydroxybenzoate . Designed for medicinal chemists and crystal engineers, this document focuses on the spectroscopic evolution that confirms the formation of the ether linkage and the integrity of the terminal carboxylic acid.

Key Application: This compound serves as a V-shaped dicarboxylate-like ligand in Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals, where the pyridine nitrogen and carboxylic acid offer dual binding modes.

Synthetic Pathway & Logic

The synthesis follows a convergent Williamson Ether Synthesis followed by ester hydrolysis. This route is chosen to minimize side reactions (e.g., self-polymerization of 4-(chloromethyl)benzoic acid derivatives) by installing the ether linkage on a protected benzoate.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 4-Pyridinemethanol INT1 Intermediate 1: 4-(Chloromethyl)pyridine HCl SM1->INT1 SOCl2, DCM Reflux, 2h SM2 Methyl 4-hydroxybenzoate INT2 Intermediate 2: Methyl 4-(pyridin-4-ylmethoxy)benzoate INT1->INT2 + SM2 K2CO3, Acetone Reflux, 12h PROD PRODUCT: 4-(Pyridin-4-ylmethoxy)benzoic acid INT2->PROD 1. NaOH, MeOH/H2O 2. HCl (pH 3-4)

Caption: Stepwise synthesis via chlorination, etherification, and hydrolysis.

Spectroscopic Comparison: The "Fingerprint" Evolution

Structural validation relies on tracking specific atomic environments. The table below highlights the diagnostic shifts that confirm reaction success.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
Proton EnvironmentMethyl 4-hydroxybenzoate (SM)4-(Chloromethyl)pyridine HCl (SM)Intermediate Ester Target Acid
Aromatic (Benzoate)

7.85 (d), 6.85 (d)
N/A

7.95 (d), 7.15 (d)

7.90 (d), 7.10 (d)
Aromatic (Pyridine) N/A

8.90 (d), 8.00 (d)*

8.60 (d), 7.40 (d)

8.60 (d), 7.45 (d)
Linker (-CH2-) N/A

4.95 (s, CH2-Cl)

5.30 (s, O-CH2)

5.30 (s, O-CH2)
Terminal Group

3.80 (s, OMe), 10.3 (OH)
N/A

3.85 (s, OMe)

12.8 (br s, COOH)

*Note: The pyridine protons in the starting material are significantly downfield due to the protonated nitrogen in the HCl salt form.

Critical Analysis of Spectral Changes:
  • Ether Formation (The "Smoking Gun"): The disappearance of the phenolic -OH signal (10.3 ppm) and the appearance of the methylene singlet at 5.30 ppm confirms the ether linkage. The shift from 4.95 ppm (CH2-Cl) to 5.30 ppm (CH2-O) is characteristic of the change in electronegativity (Cl vs. O).

  • Hydrolysis Confirmation: The sharp singlet at 3.85 ppm (Methyl ester) vanishes in the final product, replaced by a broad, exchangeable singlet around 12.8 ppm (Carboxylic acid).

  • Pyridine Environment: In the final product (zwitterionic potential), the pyridine protons relax to ~8.6/7.45 ppm compared to the highly deshielded ~8.9/8.0 ppm in the HCl salt precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 2 (Etherification)
  • Reagents: Methyl 4-hydroxybenzoate (1.52 g, 10 mmol), 4-(Chloromethyl)pyridine HCl (1.64 g, 10 mmol), Anhydrous

    
     (4.14 g, 30 mmol), Acetone (50 mL).
    
  • Procedure:

    • Suspend Methyl 4-hydroxybenzoate and

      
       in acetone. Stir at RT for 30 min to generate the phenoxide anion.
      
    • Add 4-(Chloromethyl)pyridine HCl portion-wise.

    • Reflux the mixture for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Cool to RT, filter off inorganic salts, and evaporate the solvent.

    • Purification: Recrystallize from Ethanol/Water to yield white crystals.

    • Yield: ~80-85%.

Protocol B: Hydrolysis to Target Acid
  • Reagents: Intermediate 2 (2.43 g, 10 mmol), NaOH (0.8 g, 20 mmol), Methanol (30 mL), Water (10 mL).

  • Procedure:

    • Dissolve Intermediate 2 in Methanol.

    • Add aqueous NaOH solution dropwise.

    • Heat to 60°C for 4 hours. The solution will become clear.

    • Evaporate Methanol under reduced pressure.

    • Critical Step: Cool the aqueous residue in an ice bath and acidify dropwise with 1M HCl to pH 4-5 . (Going too low, pH < 2, may protonate the pyridine, forming a soluble HCl salt which is hard to isolate).

    • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 60°C.

Structural Validation Workflow

This diagram illustrates the logical decision tree for validating the product structure based on the data above.

ValidationLogic Start Crude Product Isolated Check1 1H NMR: Singlet @ 3.8 ppm? Start->Check1 Check2 1H NMR: Singlet @ 5.3 ppm? Check1->Check2 No Result1 Hydrolysis Incomplete (Intermediate 2) Check1->Result1 Yes Result2 Ether Linkage Failed (Mixture of SMs) Check2->Result2 No Success Target Structure Confirmed Check2->Success Yes

Caption: Logical flowchart for NMR-based quality control.

References

  • Crystal Structure & Synthesis: Han, S. H., & Lee, S. W. (2011). "(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid". Acta Crystallographica Section E, 68(1). Link(Note: Describes analogous synthesis conditions and pyridine-benzoate structural motifs).

  • Cobalt Complex & Ligand Characterization: Tabassum, S., et al. (2015). "Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4–(pyridin–4–ylmethoxy)–benzoic acid". RSC Advances. Link(Primary source for the specific ether ligand synthesis).

  • Intermediate Synthesis: "Synthesis of 4-chloromethylpyridine hydrochloride". PrepChem. Link

  • Starting Material Data: "4-Hydroxybenzoic acid Spectral Data". BMRB. Link

Safety & Regulatory Compliance

Safety

4-(Pyridin-4-ylmethoxy)benzoic acid proper disposal procedures

Operational Disposal & Handling Protocol: 4-(Pyridin-4-ylmethoxy)benzoic acid Executive Safety Summary 4-(Pyridin-4-ylmethoxy)benzoic acid (often associated with CAS 214262-98-1 ) is a bifunctional organic intermediate c...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal & Handling Protocol: 4-(Pyridin-4-ylmethoxy)benzoic acid

Executive Safety Summary

4-(Pyridin-4-ylmethoxy)benzoic acid (often associated with CAS 214262-98-1 ) is a bifunctional organic intermediate containing a basic pyridine ring and an acidic carboxyl group linked by an ether. This amphoteric nature dictates its solubility profile and waste compatibility.

While specific toxicological data for this exact intermediate may be limited in public repositories, Structure-Activity Relationship (SAR) protocols mandate treating it with the combined hazards of its constituent pharmacophores:

  • Pyridine Moiety: Potential for aquatic toxicity and skin/mucous membrane irritation.[1][2]

  • Benzoic Acid Moiety: Eye damage risk (Category 1/2) and respiratory irritation.[3]

Immediate Action Required:

  • Do not dispose of down drains.[4][5]

  • Do not mix with strong oxidizers (peroxides, permanganates) due to the oxidizable ether linker and pyridine ring.[6]

  • Segregate as "Non-Halogenated Organic Waste."

Chemical Risk Profile & Handling

To ensure a self-validating safety system, researchers must understand the why behind the protocols.

PropertyOperational Implication
Amphoteric Nature The molecule has a pKa ~3-4 (acid) and pKa ~5 (pyridine N). It can exist as a zwitterion. Disposal Insight: Solubility changes drastically with pH. Acidifying aqueous waste may precipitate the solid; basifying it forms the benzoate salt. Keep waste streams neutral to basic to maintain solubility if liquid disposal is preferred, or isolate as solid for incineration.
Ether Linkage Benzylic ethers can form peroxides upon prolonged exposure to air/light, though less likely in solids than liquids. Storage: Keep containers tightly sealed and light-protected.
Thermal Stability Nitrogen-containing aromatics can generate NOx during combustion. Disposal: Must be routed to an incinerator equipped with scrubbers (standard for chemical waste).
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if dust formation is visible.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Break-through time is generally excellent for solid handling.

  • Ocular: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive potential of benzoic acid derivatives on corneal tissue.

Waste Classification & Disposal Workflows

This section defines the disposal logic based on RCRA (Resource Conservation and Recovery Act) guidelines.

A. Solid Waste (Pure Substance or Spill Debris)
  • Classification: Non-RCRA Regulated Listed Waste (unless tested). However, it must be managed as Hazardous Chemical Waste due to SAR toxicity.

  • Waste Code (Internal): Non-Halogenated Organic Solid.

  • Protocol:

    • Collect solids in a wide-mouth HDPE jar.

    • Label as: "Hazardous Waste - Solid - 4-(Pyridin-4-ylmethoxy)benzoic acid - Irritant."

    • Disposal Method: Destructive Incineration.

B. Liquid Waste (Mother Liquors/Solvents)
  • Context: Typically dissolved in DMSO, Methanol, or DMF.

  • Compatibility: Ensure no oxidizers are present in the waste carboy.[5][7]

  • Protocol:

    • Segregate into "Non-Halogenated Organic Solvent Waste."

    • If the solution is aqueous (e.g., after pH adjustment): Check pH. If

      
      , it is not corrosive by RCRA standards (D002), but still contains toxic organics.
      
    • Disposal Method: Fuel Blending (if high BTU solvent) or Incineration.

C. RCRA Regulatory Note (USA Specific)

While Pyridine (CAS 110-86-1) is a U-Listed waste (U196) and exhibits the Toxicity Characteristic (D038), derivatives like 4-(Pyridin-4-ylmethoxy)benzoic acid do not automatically carry the U196 code unless they degrade to release free pyridine or are specifically listed.

  • Operational Rule: To maintain high E-E-A-T standards and minimize liability, manage as if it were a hazardous organic , regardless of the lack of a specific "U" or "P" listing.

Operational Visualization: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct waste stream, minimizing environmental release risks.

DisposalProtocol Start Waste Generation: 4-(Pyridin-4-ylmethoxy)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Spill Debris StateCheck->Solid Powder/Filter Cake Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidAction Place in HDPE Container. Label 'Toxic/Irritant'. Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Disposal1 Stream: High Heat Incineration SolidAction->Disposal1 OrgSolvent Organic Solvent (MeOH, DMSO, DMF) LiquidCheck->OrgSolvent >10% Organics AqSolvent Aqueous Solution LiquidCheck->AqSolvent Mostly Water Disposal2 Stream: Fuel Blending / Incineration OrgSolvent->Disposal2 AqAction Adjust pH to 6-9. Do NOT drain pour. AqSolvent->AqAction Disposal3 Stream: Aqueous Chemical Treatment AqAction->Disposal3

Caption: Logical workflow for segregating 4-(Pyridin-4-ylmethoxy)benzoic acid waste streams to ensure regulatory compliance.

Emergency Spill Response (Step-by-Step)

  • Isolate: Evacuate the immediate area of non-essential personnel. Mark the zone.

  • Protect: Don Nitrile gloves, lab coat, and goggles. Wear an N95 mask if powder is loose.

  • Contain:

    • If Solid: Cover with wet paper towels to prevent dust dispersal. Scoop carefully into a waste jar.

    • If Liquid: Surround with absorbent pillows or vermiculite. Do not use combustible materials (sawdust) if the solvent is flammable (e.g., Methanol).

  • Clean: Wipe the surface with a mild detergent solution (soap and water) followed by an alcohol wipe.

  • Verify: Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • United States Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines U-Listed wastes and Characteristic wastes).

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Benzoic Acid Derivatives (General Hazard Data). (Source for SAR toxicity inference regarding benzoic acid/pyridine moieties).

  • Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Safety Data Sheets. (Guidelines for handling irritant organic solids).

Sources

Handling

Personal protective equipment for handling 4-(Pyridin-4-ylmethoxy)benzoic acid

Part 1: Executive Safety Summary Immediate Action Required: This compound is a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Tract) . It possesses a pyridine moiety, which implies potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: This compound is a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Tract) . It possesses a pyridine moiety, which implies potential for transdermal absorption and distinct biological activity compared to simple benzoic acid derivatives.

The "Golden Rule" of Handling: Treat this compound as a dust hazard . The primary vector of exposure is inhalation of fine particulates during weighing and transfer, followed by inadvertent mucous membrane contact via contaminated gloves.

Critical PPE Snapshot:

  • Respiratory: N95/P2 respirator (minimum) outside a fume hood; Fume hood mandatory for open handling.

  • Eyes: Tight-fitting chemical safety goggles (ANSI Z87.1 or EN 166). Standard safety glasses are insufficient for fine irritant dusts.

  • Hands: Double-gloving strategy (Nitrile >0.11 mm).

Part 2: Risk Assessment & Hazard Identification

Scientific Integrity Note: We do not rely solely on H-codes. We analyze the chemical structure to predict behavior.

Structural Hazard Analysis

The molecule combines a benzoic acid group with a pyridine ring linked via a methoxy bridge.

  • Acidity (Benzoic Acid moiety): Upon contact with moisture (sweat, mucous membranes), the acid functionality protonates, lowering local pH and causing immediate irritation (H315, H319).

  • Lipophilicity & Absorption (Pyridine moiety): The pyridine ring increases lipophilicity compared to simple organic acids. This facilitates transdermal permeation . While the specific LD50 for this derivative is often extrapolated, pyridine derivatives are historically known to penetrate the stratum corneum, carrying the irritant acid group into deeper tissue layers.

  • Dust Formation: As a solid with a high melting point (>300°C), it often exists as a fine, electrostatic powder. This makes H335 (Respiratory Irritation) the highest probability risk during the pre-reaction phase.

GHS Hazard Classification
Hazard CodeDescriptionOperational Consequence
H315 Causes skin irritationDirect contact will cause dermatitis; delayed hypersensitivity is possible.
H319 Causes serious eye irritationDust entry causes immediate tearing and potential corneal abrasion.
H335 May cause respiratory irritationInhalation triggers coughing/bronchospasm. Zero-tolerance for open-bench weighing.

Part 3: Personal Protective Equipment (PPE) Matrix

Decision Logic for PPE Selection

Trustworthiness: This protocol adapts to your specific solvent system, as the solid itself is chemically distinct from its solution state.

PPE_Decision_Tree Start Handling State Solid Solid / Powder Start->Solid Solution Dissolved in Solvent Start->Solution Solid_Resp Resp: Fume Hood (or N95 if hood unavailable) Solid->Solid_Resp Solid_Glove Glove: Nitrile (Double) Solid->Solid_Glove Solvent_Check Identify Solvent Solution->Solvent_Check DCM DCM / Chloroform Solvent_Check->DCM Polar MeOH / DMF / DMSO Solvent_Check->Polar DCM_Glove Glove: PVA or Laminate (Nitrile fails <5 min) DCM->DCM_Glove Polar_Glove Glove: Nitrile (Standard) Polar->Polar_Glove

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the critical glove change required for halogenated solvents.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary: N95/P2 Particulate Respirator.The compound is not volatile (MP >300°C), so vapor cartridges are unnecessary unless solvents are involved. Particulate filtration is the priority.
Hand (Solid) Material: Nitrile Rubber.Thickness: ≥ 0.11 mm (5 mil).Technique: Double-gloving.Nitrile provides excellent chemical resistance to organic acids. The outer glove is sacrificial and should be changed immediately upon contamination.
Hand (Solution) Dependent on Solvent. See Figure 1.If dissolved in Dichloromethane (DCM), nitrile degrades rapidly. Use Silver Shield (Laminate) or PVA gloves.
Eye/Face Chemical Safety Goggles. (Indirect Vent).Safety glasses with side shields are insufficient because electrostatic dust can bypass the side gaps and enter the eye.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves .Tyvek sleeves bridge the gap between the glove cuff and lab coat, preventing wrist exposure (a common contact point).

Part 4: Operational Protocol (Step-by-Step)

Engineering Controls & Setup
  • Verify Airflow: Ensure fume hood is operational. Tape a Kimwipe to the sash to visually confirm inward airflow.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if available. Pyridine-based solids can be highly electrostatic, causing them to "jump" during weighing.

  • Decontamination Zone: Pre-soak a paper towel with dilute surfactant (soap/water) or ethanol and place it inside the hood for immediate wiping of spatulas.

Weighing & Transfer Workflow

Goal: Isolate the solid from the open lab environment.

Workflow Step1 1. Preparation Don PPE, Check Hood Flow Step2 2. Weighing Use anti-static gun. Weigh into tared vial inside hood. Step1->Step2 Step3 3. Transfer Cap vial TIGHTLY before moving. Wipe exterior with EtOH wipe. Step2->Step3 Step4 4. Solubilization Add solvent via syringe/pipette. Do not dump solid into solvent. Step3->Step4 Step5 5. Cleanup Wipe balance with weak base (Sat. NaHCO3) to neutralize acid. Step4->Step5

Figure 2: Safe handling workflow emphasizing containment and neutralization.

Emergency Response
  • Skin Contact:

    • Immediately brush off loose powder (do not wet initially if large amount).

    • Rinse with copious water for 15 minutes.

    • Why? Wetting a large pile of acid powder on skin can create a concentrated acidic paste. Brush first, then wash.

  • Eye Contact:

    • Flush at eyewash station for 15 minutes. Hold eyelids open.

    • Seek medical attention immediately (H319).

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water or dilute NaHCO3) to dampen.

    • Scoop into hazardous waste container.

Part 5: Disposal & Waste Management

Compliance: Follow local EHS regulations. The following is a technical recommendation.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Solid Hazardous Waste . Label as "Toxic/Irritant Solid - Pyridine Derivative."

  • Liquid Waste:

    • If dissolved in organic solvent, dispose in Organic Solvent Waste .

    • Do not pour down the drain.[1][2] The pyridine ring is stable and harmful to aquatic life.

  • Container Cleaning: Triple rinse empty vials with Ethanol or Acetone before disposal. Treat rinsate as organic waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1520811, 4-(Pyridin-4-yl)benzoic acid. Retrieved February 17, 2026, from [Link]

  • ECHA (European Chemicals Agency).[3] (n.d.). C&L Inventory: Pyridine derivatives classification. Retrieved February 17, 2026, from [Link]

Sources

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